molecular formula C5H2ClN3 B1357153 5-Chloropyrazine-2-carbonitrile CAS No. 36070-75-4

5-Chloropyrazine-2-carbonitrile

Cat. No.: B1357153
CAS No.: 36070-75-4
M. Wt: 139.54 g/mol
InChI Key: GTYRFWMSDBGPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2ClN3 and its molecular weight is 139.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRFWMSDBGPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485516
Record name 5-Chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36070-75-4
Record name 5-Chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloropyrazine-2-carbonitrile CAS number 36070-75-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloropyrazine-2-carbonitrile (CAS No. 36070-75-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, reactivity, synthetic utility, and safety protocols, grounded in established scientific literature and safety data.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted aromatic heterocycle featuring a pyrazine core. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at the 1 and 4 positions, is a common scaffold in biologically active molecules.[1] The specific substitution pattern of this compound—a chlorine atom at the 5-position and a cyano (nitrile) group at the 2-position—creates a unique electronic environment that dictates its reactivity and makes it a highly valuable precursor in the synthesis of complex molecular architectures.[1]

The electron-withdrawing nature of both the nitrile group and the pyrazine ring's nitrogen atoms renders the molecule susceptible to nucleophilic substitution at the chlorinated position. This inherent reactivity is a cornerstone of its utility, enabling the strategic introduction of diverse functional groups. Consequently, this compound has emerged as a crucial intermediate in the development of pharmaceuticals, particularly antiviral and anti-cancer agents, as well as in the agrochemical sector.[1][2][3]

Physicochemical and Spectral Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below, compiled from various supplier and database sources.

Core Physical and Chemical Data
PropertyValueSource(s)
CAS Number 36070-75-4[4][5][6]
Molecular Formula C₅H₂ClN₃[1][5][6]
Molecular Weight 139.54 g/mol [1][5]
IUPAC Name This compound[5]
Synonyms 2-Chloro-5-cyanopyrazine[2][4]
Appearance Solid[1][4]
Melting Point 44 - 45 °C[2][4]
Boiling Point 242 °C[2]
Density 1.43 g/cm³[1][2]
Storage Temperature 2-8°C, under inert gas[2]
Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are expected to show distinct signals for the two aromatic protons on the pyrazine ring, typically in the downfield region (δ 8.5–9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and substituents.[1]

  • Infrared (IR) Spectroscopy : A characteristic and strong absorption band is observed around 2240 cm⁻¹ which corresponds to the C≡N stretching vibration of the nitrile group.[1]

  • Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound, showing a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).

These analytical techniques are routinely employed to confirm the structure and purity of the compound before its use in subsequent synthetic steps.[1]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its widespread use.

Regioselective Synthesis

A key challenge in pyrazine chemistry is achieving regiocontrol during substitution. A notable and efficient method for preparing this compound involves the regioselective chlorination and subsequent dehydration of pyrazine-2-carboxamide.[1][7][8] This approach overcomes the formation of undesired positional isomers often encountered with direct chlorination methods.[1]

G cluster_0 Regioselective Synthesis Pyrazine-2-carboxamide Pyrazine-2-carboxamide Dehydration Dehydration Pyrazine-2-carboxamide->Dehydration 1. Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Target_Molecule This compound Dehydration->Target_Molecule 2. Dehydration

Caption: Regioselective synthesis from pyrazine-2-carboxamide.

Core Reactivity: A Hub for Functionalization

The chemical behavior of this compound is dominated by the electrophilic nature of its pyrazine ring, which is further enhanced by the chloro and cyano substituents.

  • Nucleophilic Aromatic Substitution (SₙAr) : The chlorine atom at the 5-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the most common reaction pathway, allowing for the introduction of amines, thiols, alcohols, and other moieties to build molecular complexity.[1][9] The electron-deficient pyrazine ring stabilizes the intermediate Meisenheimer complex, facilitating the reaction.

  • Coupling Reactions : The compound is an effective partner in various cross-coupling reactions. For instance, copper-catalyzed couplings with thiophenols have been reported to yield phenylsulfanylpyrazine derivatives.[1][7][8] These reactions expand the synthetic toolkit for creating C-S bonds, which are important in many pharmaceutical compounds.

  • Nitrile Group Transformations : The cyano group itself can be chemically transformed. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Applications in Drug Discovery and Agrochemicals

The structural motif of this compound is present in numerous bioactive molecules, making it a highly sought-after starting material.

  • Pharmaceuticals : Pyrazine derivatives are known to exhibit a wide spectrum of biological activities.[10] This intermediate is crucial in synthesizing precursors for antiviral drugs, such as the fluorinated derivatives used in the production of favipiravir.[1] Its derivatives have also been investigated for their potential as anti-cancer, anticonvulsant, and antibacterial agents.[1]

  • Agrochemicals : In the agrochemical industry, this compound serves as a building block for creating novel herbicides and fungicides.[1][2][3] The pyrazine core is a known toxophore in this field, and the ability to easily modify the substituents allows for the fine-tuning of activity and selectivity.

Experimental Protocol: Copper-Catalyzed Thiol Coupling

This section provides a representative, self-validating protocol for a nucleophilic aromatic substitution reaction, based on methodologies described in the literature for similar couplings.[7][8]

Objective: To synthesize a 5-(phenylsulfanyl)pyrazine-2-carbonitrile derivative via a copper-catalyzed C-S cross-coupling reaction.

Methodology:

  • Reagent Preparation : In a dry, inert-atmosphere glovebox or using Schlenk techniques, add this compound (1.0 eq), the desired thiophenol (1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vessel.

  • Solvent Addition : Add a dry, degassed solvent (e.g., DMF or DMSO) to the vessel. The reaction concentration should be optimized, typically starting at 0.1-0.5 M.

  • Reaction Execution : Seal the vessel and heat the reaction mixture to an optimized temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot indicates reaction progression. A successful reaction should show near-complete conversion within a reasonable timeframe (e.g., 4-24 hours).

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Characterization : Purify the crude product using column chromatography on silica gel. Characterize the final product by NMR, IR, and MS to confirm its structure and purity, ensuring the data aligns with the expected 5-(phenylsulfanyl)pyrazine-2-carbonitrile derivative.

Caption: General workflow for a C-S cross-coupling experiment.

Safety, Handling, and Storage

Due to its potential hazards, this compound must be handled with appropriate safety precautions.

  • Hazard Identification : The compound is classified as harmful.[5] GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[1][5] It also causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4][5]

  • Handling Precautions :

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][11]

    • Avoid breathing dust, mist, or spray.[4]

    • Wash hands thoroughly after handling.[4][11]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. Seek immediate medical attention.[4]

    • Skin Contact : Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][11] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

  • Incompatible Materials : Keep away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4]

References

IUPAC name of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloropyrazine-2-carbonitrile for Chemical Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Its unique electronic properties and reactive sites make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, reactivity profile, and critical applications, offering field-proven insights for researchers and developers.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundational step for any scientific endeavor. This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a cyano (nitrile) group.[1]

  • 1.1. IUPAC Name : The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1][2][] This name explicitly defines the pyrazine core, the chloro substituent at position 5, and the carbonitrile group at position 2.

  • 1.2. Common Synonyms : In literature and commercial catalogs, it may be referred to by several alternative names, including:

    • 2-Chloro-5-cyanopyrazine[1][2]

    • 5-Chloro-2-cyanopyrazine[2]

    • 5-Chloro-pyrazine-2-carbonitrile[1][2]

  • 1.3. Chemical Identifiers : For unambiguous database searching and regulatory compliance, the following identifiers are crucial.

IdentifierValueSource
CAS Number 36070-75-4PubChem[2], Synthonix, Inc[4]
PubChem CID 12295728PubChem[2]
Molecular Formula C₅H₂ClN₃PubChem[2], BOC Sciences[]
Canonical SMILES C1=C(N=CC(=N1)Cl)C#NPubChem[2], BOC Sciences[]
InChI InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3HPubChem[2]
InChIKey GTYRFWMSDBGPTI-UHFFFAOYSA-NPubChem[2], Synthonix, Inc[4]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound dictate its handling, reaction conditions, and analytical characterization.

  • 2.1. General Properties : This compound is typically a solid at room temperature.[]

PropertyValueSource
Molecular Weight 139.54 g/mol PubChem[2], BOC Sciences[]
Appearance SolidSigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich
  • 2.2. Spectroscopic Characterization : The structure of this compound has been confirmed using standard spectroscopic techniques.[1] These methods are essential for verifying the identity and purity of the compound during synthesis and downstream applications.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the hydrogen and carbon framework.

    • Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, notably the characteristic nitrile (C≡N) stretch.

    • Mass Spectrometry (MS) : Determines the mass-to-charge ratio, confirming the molecular weight and isotopic distribution, particularly for the chlorine atom.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis routes and its versatile reactivity, which is governed by the electron-withdrawing nature of its substituents.

  • 3.1. Synthesis Methodologies

Two primary strategies are employed for its synthesis. The choice of method often depends on the available starting materials and the desired scale.

Method A: Regioselective Preparation from Pyrazine-2-carboxamide A notable and regioselective method involves the chlorination and subsequent dehydration of pyrazine-2-carboxamide.[1][5][6] This approach provides excellent control over the isomer produced, which is critical for pharmaceutical synthesis where isomeric purity is paramount. A 2005 study highlighted this regioselective preparation as a pivotal development.[1][5][6]

Method B: Direct Chlorination of a Pyrazine Precursor Another common approach involves the direct chlorination of a pyrazine ring, such as pyrazine-2-carbonitrile, using a suitable chlorinating agent like sulfuryl chloride.[7][8] This reaction must be carefully controlled to manage regioselectivity and potential side reactions.

Below is a representative protocol based on literature procedures for the synthesis of a related isomer, which illustrates the general principles.[7][8]

Representative Experimental Protocol: Synthesis of Chloropyrazine-2-carbonitrile

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.

Materials:

  • Pyrazine-2-carbonitrile (1.0 eq)

  • Sulfuryl chloride (4.0 eq)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Diethyl ether

  • Ice water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pyrazine-2-carbonitrile (1.0 eq) in toluene and a catalytic amount of DMF.

  • Cool the mixture in an ice bath.

  • Slowly add sulfuryl chloride (4.0 eq) to the cooled solution over 10-15 minutes. The temperature should be maintained during the addition.

  • Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours.

  • Upon reaction completion (monitored by TLC), decant the toluene layer. Extract the remaining residue with diethyl ether (3x).

  • Combine all organic layers and carefully quench with ice water.

  • Neutralize the mixture with solid sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material via silica gel chromatography to obtain the final product.

G cluster_synthesis Synthesis Workflow start Pyrazine Precursor chlorination Chlorination (e.g., SO₂Cl₂) start->chlorination Reagents workup Aqueous Workup & Neutralization chlorination->workup Quench extraction Solvent Extraction workup->extraction purification Chromatography extraction->purification final_product 5-Chloropyrazine- 2-carbonitrile purification->final_product

Caption: General workflow for the synthesis of this compound.

  • 3.2. Chemical Reactivity and Rationale

The pyrazine ring is inherently electron-deficient. The presence of two strong electron-withdrawing groups—the chlorine atom and the nitrile group—further deactivates the ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[1]

  • Nucleophilic Substitution : The chlorine atom at the 5-position is an excellent leaving group, readily displaced by various nucleophiles. This is the cornerstone of its utility. For example, it undergoes copper-catalyzed coupling reactions with thiophenols to yield phenylsulfanylpyrazine derivatives.[1][5] The reactivity is directly correlated with the calculated electron deficiency at the carbon atoms of the pyrazine ring.[5][6]

  • Precursor for Derivatives : It serves as a crucial intermediate for creating more complex molecules. For instance, it is a precursor for fluorinated pyrazines, which are key components in the synthesis of antiviral medications like favipiravir.[1]

G cluster_reactivity Core Reactivity Profile start 5-Chloropyrazine- 2-carbonitrile product Substituted Pyrazine Derivative start->product SNAr Reaction nucleophile Nucleophile (Nu⁻) (e.g., R-S⁻, R-O⁻, R₂N⁻) nucleophile->product Displaces Cl⁻

Caption: Nucleophilic substitution at the C5 position of the pyrazine ring.

Applications in Research and Development

This compound is not an end product but a high-value intermediate. Its derivatives have shown significant potential in several fields.

  • 4.1. Pharmaceutical Development : The pyrazine scaffold is a well-known privileged structure in medicinal chemistry.

    • Antiviral Agents : As previously mentioned, it is a key building block in the synthesis of favipiravir intermediates.[1]

    • Anti-Cancer Research : Derivatives have been investigated for their potential as anti-cancer agents.[2] The ability to easily perform cross-coupling reactions allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1]

    • Enzyme Inhibitors : The related isomer, 3-chloropyrazine-2-carbonitrile, has been used as an intermediate in the synthesis of cathepsin C inhibitors, highlighting the importance of this chemical class in drug discovery.[7]

  • 4.2. Agrochemicals : The biological activity of pyrazine derivatives extends to agriculture. Certain compounds derived from this intermediate have been studied for their potential use as herbicides and fungicides, which are essential for crop protection.[1][9]

Safety, Handling, and Toxicology

Due to its biological activity, this compound must be handled with care.

  • 5.1. Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[2][]

GHS ClassificationHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2][]
Skin Corrosion/Irritation H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[10]
  • 5.2. Recommended Handling and Storage :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] In case of inadequate ventilation, respiratory protection is required.[10]

    • Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]

    • Storage : Store in a tightly sealed container in a refrigerator to maintain stability.

  • 5.3. First Aid Measures :

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[10]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Seek medical attention.[10]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a quintessential example of a versatile heterocyclic intermediate. Its well-defined synthesis, predictable reactivity profile centered on nucleophilic substitution, and its role as a precursor to a wide array of bioactive molecules make it an indispensable tool for chemists in both pharmaceutical and agrochemical R&D. A thorough understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory and beyond.

References

The Organic Chemist's Guide to 5-Chloropyrazine-2-carbonitrile: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrazine-2-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique electronic structure, characterized by an electron-deficient pyrazine core substituted with both a chloro and a cyano group, imparts a versatile reactivity profile that is highly sought after in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the molecular properties, synthesis, reactivity, and analytical characterization of this compound. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate its effective application in the laboratory. We will delve into the causality behind its synthetic routes, the mechanics of its characteristic reactions, and its role in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The incorporation of nitrogen atoms into the aromatic ring alters its electronic properties, often enhancing binding interactions with biological targets and improving pharmacokinetic profiles. This compound (CAS: 36070-75-4) has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications.[1] This guide will serve as a comprehensive resource for understanding and utilizing this potent chemical tool.

Molecular Structure and Physicochemical Properties

The key to effectively utilizing this compound lies in understanding the interplay of its structural features. The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nature of the cyano (-C≡N) group at the 2-position. The chlorine atom at the 5-position serves as an excellent leaving group in nucleophilic substitution reactions, a topic we will explore in detail.

Core Molecular Identifiers
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 36070-75-4[2]
Molecular Formula C₅H₂ClN₃[2]
Molecular Weight 139.54 g/mol [2]
SMILES C1=C(N=CC(=N1)Cl)C#N[2]
InChIKey GTYRFWMSDBGPTI-UHFFFAOYSA-N[2]
Synonyms 2-Chloro-5-cyanopyrazine, 5-Chloro-2-cyanopyrazine[2]

Synthesis and Manufacturing Insights

The preparation of this compound with high purity and regiochemical control is paramount for its successful use in multi-step syntheses. The most robust and widely cited method involves the regioselective chlorination and subsequent dehydration of pyrazine-2-carboxamide.[3][4]

Key Synthetic Pathway: From Pyrazine-2-carboxamide

The rationale for this synthetic approach is rooted in achieving specific positional substitution, which can be challenging in heterocyclic systems. Direct chlorination of the pyrazine ring can lead to a mixture of positional isomers. By starting with pyrazine-2-carboxamide, the existing functional group helps direct the chlorination, and the amide can then be efficiently converted to the desired nitrile.

Synthesis_Workflow PZA Pyrazine-2-carboxamide Inter Chlorinated Amide Intermediate PZA->Inter Chlorinating Agent (e.g., POCl₃) Target This compound Inter->Target Dehydrating Agent (e.g., P₂O₅ or SOCl₂) SNAr_Mechanism cluster_0 SₙAr Mechanism A This compound (Electron-Deficient Ring) B Meisenheimer Complex (Resonance-Stabilized Intermediate) A->B Addition C Substituted Pyrazine Product B->C Elimination of Cl⁻ LG Chloride (Cl⁻) Leaving Group Nu Nucleophile (Nu⁻) Nu->A Attack at C5

References

A Comprehensive Technical Guide to the Synthesis and Discovery of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrazine-2-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique molecular architecture, featuring an electron-deficient pyrazine ring substituted with both a reactive chlorine atom and a versatile cyano group, enables a wide array of chemical transformations. This guide provides an in-depth analysis of the compound's discovery, key physicochemical properties, and established synthetic methodologies. We will explore the causality behind various experimental choices, from achieving regioselectivity to optimizing reaction conditions. Detailed protocols, mechanistic insights, and a review of its application as a precursor to bioactive molecules are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important intermediate.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound (C₅H₂ClN₃) is a heterocyclic organic compound that has emerged as a cornerstone intermediate in medicinal chemistry.[1] Its structure is characterized by a pyrazine core, which is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr).[2] The strategic placement of a chlorine atom at the 5-position and a cyano group at the 2-position provides two distinct reactive sites, allowing for sequential and controlled functionalization. This dual reactivity makes it an invaluable scaffold for building molecular complexity and generating libraries of compounds for drug discovery.[2]

The compound's significance is underscored by its role as a key precursor in the synthesis of numerous biologically active molecules, including antiviral agents like Favipiravir and various kinase inhibitors.[1] Its derivatives have been investigated for a range of therapeutic applications, including anticancer, anticonvulsant, and antibacterial agents.[1][3] This guide will elucidate the synthetic pathways developed to access this critical molecule and the chemical principles that govern its reactivity and utility.

Discovery and the Pursuit of Regioselective Synthesis

The development of synthetic routes to this compound was driven by the need for regiochemically pure isomers for pharmaceutical synthesis. Early chlorination methods often produced mixtures of positional isomers, posing significant purification challenges. A landmark advancement in its preparation was a novel regioselective method reported in 2005, which started from pyrazine-2-carboxamide.[1][4] This method provided a reliable pathway to the desired 5-chloro isomer, avoiding the formation of other chlorinated byproducts. This breakthrough addressed a critical bottleneck and solidified the compound's status as an accessible and indispensable building block.[1] Industrial-scale synthesis has since been refined through catalytic ammoxidation and halogenation strategies to meet the growing demand for high-purity material.[1]

Physicochemical Properties and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in synthesis. Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

PropertyValueSource
Molecular Formula C₅H₂ClN₃[5]
Molecular Weight 139.54 g/mol [6]
Appearance White powder / Solid[7]
Melting Point 44-46 °C[7][8]
Boiling Point 241.5 - 242 °C (at 760 mmHg)[1][8]
Density 1.43 g/cm³[1][8]
¹H NMR (400 MHz, DMSO-d6) δ 8.91 (d, 1H, J = 2.4 Hz), 8.88 (d, 1H, J = 2.4 Hz)[7]
¹³C NMR (100 MHz, DMSO-d6) δ 150.67, 147.97, 144.26, 129.87, 114.66[7]
IR (KBr, cm⁻¹) ~3088 (C-H aromatic), ~2242 (C≡N stretch), ~1377 (C=C), ~1087 (C-N)[1][7]
Mass Spec (ESI) m/z 140.3 [M+H]⁺, 142.3 [M+H+2]⁺[7]

Synthetic Methodologies: Pathways to a Key Intermediate

Several synthetic routes to this compound have been established, each with distinct advantages and mechanistic underpinnings. The choice of method often depends on the available starting materials, scalability, and desired purity.

Regioselective Synthesis from Pyrazine-2-carboxamide

This approach, highlighted in a 2005 study, represents a significant advance in controlling the position of chlorination.[4][9] The strategy involves the dehydration of the amide to a nitrile, followed by controlled chlorination. This sequence leverages the directing effects of the existing functional group to achieve high regioselectivity for the 5-position.[1] The causality behind this selectivity lies in the electronic properties of the pyrazine ring, which are modulated by the carboxamide/nitrile group, guiding the electrophilic chlorine to the desired carbon.

Direct Chlorination of Pyrazine-2-carbonitrile

A more direct and atom-economical approach involves the direct chlorination of commercially available pyrazine-2-carbonitrile.[2][10] This method typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent system.

  • Causality of Reagent Choice : Sulfuryl chloride is an effective source of electrophilic chlorine. The reaction is often performed in a solvent mixture like toluene and DMF.[10] DMF can act as a catalyst, forming a Vilsmeier-Haack type reagent with SO₂Cl₂, which facilitates the chlorination of the electron-deficient pyrazine ring. Careful control of temperature, starting at low temperatures and gradually warming, is crucial to manage the reaction's exothermicity and influence isomer distribution.[2][10]

G General Synthetic Pathways to this compound cluster_0 Route 1: Regioselective Method cluster_1 Route 2: Direct Chlorination P2C Pyrazine-2-carboxamide P2CN_intermediate Dehydration P2C->P2CN_intermediate e.g., POCl₃ Product 5-Chloropyrazine- 2-carbonitrile P2CN_intermediate->Product Chlorination PyrazineCN Pyrazine-2-carbonitrile PyrazineCN->Product SO₂Cl₂ / Toluene, DMF caption Key synthetic routes to this compound. G Nucleophilic Aromatic Substitution (SNAr) Reactivity cluster_example Application Example start 5-Chloropyrazine- 2-carbonitrile product Substituted Pyrazine Derivative start->product SNAr Reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH) nucleophile->product drug_precursor Precursor for Antivirals, Kinase Inhibitors product->drug_precursor caption Core reactivity enabling drug discovery applications.

References

A Comprehensive Technical Guide to 5-Chloropyrazine-2-carbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of 5-Chloropyrazine-2-carbonitrile, a pivotal heterocyclic compound in modern organic synthesis. It details the molecule's fundamental chemical and physical properties, molecular structure, and the resulting reactivity that makes it a valuable intermediate. Key regioselective synthesis methodologies are outlined, providing a framework for its practical preparation. The document further explores its significant applications as a versatile building block in the development of pharmaceuticals, particularly antiviral and anti-cancer agents, and its role in the agrochemical industry. Safety protocols and handling procedures are also discussed to ensure its responsible use in a research and development setting. This paper is intended for researchers, chemists, and professionals in drug discovery and materials science seeking a comprehensive understanding of this important chemical entity.

Introduction to a Key Heterocyclic Intermediate

This compound is a substituted heterocyclic organic compound built upon a pyrazine core.[1] The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in biologically active molecules.[2] The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and a nitrile (cyano) group at the 2-position, imparts a unique electronic profile that governs its reactivity and utility.[1] This compound has emerged as a significant intermediate, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3] Its importance is underscored by its role as a precursor in the synthesis of antiviral agents, such as derivatives related to favipiravir.[1]

Physicochemical Properties and Chemical Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. This compound is typically a solid at room temperature.[4] The following table summarizes its key identifiers and properties for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1][][6]
CAS Number 36070-75-4[1][][6]
Molecular Formula C₅H₂ClN₃[1][][6][7]
Molecular Weight 139.54 g/mol [1][][6]
Canonical SMILES C1=C(N=CC(=N1)Cl)C#N[1][][6][7]
InChI Key GTYRFWMSDBGPTI-UHFFFAOYSA-N[1][4][6]
Appearance Solid[4]
Purity ≥97% (Typical)[4][8]
Synonyms 2-Chloro-5-cyanopyrazine, 5-Chloro-2-cyanopyrazine[6][9][10]

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dictated by the electronic nature of its substituted pyrazine ring. The nitrogen atoms within the aromatic ring, along with the strongly electron-withdrawing chlorine and nitrile groups, create an electron-deficient system.[1] This electronic characteristic is the primary driver for its utility in nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles. The specific placement of the substituents directs the regioselectivity of these reactions, making it a predictable and reliable building block in multi-step synthesis.[1][11]

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Protocols

The preparation of this compound with high regioselectivity is crucial for its use as a reliable intermediate. Traditional chlorination methods often yield mixtures of positional isomers, complicating purification and reducing overall yield.[1] More advanced methods have been developed to overcome these challenges.

Regioselective Synthesis from Pyrazine-2-carboxamide

A notable and efficient method involves the direct conversion of pyrazine-2-carboxamide.[1][11] This process typically involves a chlorination step followed by dehydration of the amide to the nitrile. This approach provides high regioselectivity for the desired 5-chloro substitution pattern.[1]

Experimental Protocol:

  • Chlorination: Pyrazine-2-carboxamide is treated with a suitable chlorinating agent (e.g., phosphorus oxychloride or sulfuryl chloride). The reaction conditions, including solvent and temperature, are controlled to favor chlorination at the 5-position of the pyrazine ring.

  • Dehydration: Following chlorination, the resulting 5-chloropyrazine-2-carboxamide intermediate is subjected to dehydration. This is often achieved using a dehydrating agent which converts the primary amide group into a nitrile group.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Synthesis_Workflow Reactant Pyrazine-2-carboxamide Step1 1. Chlorination (e.g., POCl₃ or SO₂Cl₂) Reactant->Step1 Intermediate 5-Chloropyrazine-2-carboxamide Step1->Intermediate Step2 2. Dehydration Intermediate->Step2 Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Regioselective synthesis workflow for this compound.

Applications in Research and Development

The unique structure of this compound makes it a versatile precursor for a wide range of more complex molecules, particularly in the life sciences.

Pharmaceutical Synthesis

The compound is a key building block in medicinal chemistry.[3] Its derivatives have been extensively investigated for various therapeutic applications.

  • Antiviral Agents: It serves as a crucial intermediate in the synthesis of novel antiviral compounds. Notably, it is a precursor for fluorinated derivatives used in the synthesis of drugs like favipiravir.[1]

  • Anti-Cancer Agents: Research has demonstrated that derivatives of this compound exhibit potential as anti-cancer agents, highlighting its importance in oncology drug discovery.[1][3]

  • Other Therapeutics: The pyrazine scaffold is present in numerous FDA-approved drugs.[2] This compound allows for the synthesis of diverse libraries of pyrazine derivatives for screening against various biological targets, including as potential anti-inflammatory agents.[3]

Agrochemical Development

Beyond pharmaceuticals, this compound is also valuable in the agrochemical sector.[1] It is used in the development of new herbicides and fungicides designed to protect crops and improve agricultural yields.[3] The reactivity of the chloro-substituent allows for the introduction of various functional groups to tune the biological activity and environmental profile of the resulting agrochemicals.

Application_Pathway Start This compound Reaction Nucleophilic Substitution & Cross-Coupling Reactions Start->Reaction Intermediate Diverse Pyrazine Derivatives Reaction->Intermediate App1 Pharmaceuticals Intermediate->App1 App2 Agrochemicals Intermediate->App2 sub_pharm Antivirals Anti-Cancer Agents Anti-Inflammatories App1->sub_pharm sub_agro Herbicides Fungicides App2->sub_agro

Caption: Role as a key intermediate in R&D applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[6][9]

  • Skin Irritation: Causes skin irritation (H315).[6][9]

  • Eye Irritation: Causes serious eye irritation (H319).[6][9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile) to prevent skin contact.[9]

  • Body Protection: A lab coat and appropriate protective clothing should be worn.[9]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][12]

Storage

For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator.[4] It should be kept away from strong acids, bases, and oxidizing agents.[9]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its specific substitution pattern and the resulting electronic properties of the pyrazine ring. Its importance as a versatile building block for synthesizing complex, biologically active molecules for the pharmaceutical and agrochemical industries is well-established. Advances in regioselective synthesis have made it a more accessible and reliable tool for chemists. A thorough understanding of its properties, reactivity, and safety protocols is paramount for leveraging its full potential in research and development endeavors.

References

An In-depth Technical Guide to 5-Chloropyrazine-2-carbonitrile: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring core. This seemingly simple molecule is a cornerstone intermediate in the synthesis of complex chemical architectures, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic substitution with both a chloro and a cyano group imparts a unique reactivity profile, making it a highly valuable scaffold for drug discovery and development. Pyrazine derivatives, in general, are known for their diverse biological activities, and this compound serves as a critical precursor to many such bioactive molecules.[1][]

This guide provides an in-depth exploration of the core physical and chemical properties of this compound. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, synthesis protocols, and key applications, offering field-proven insights for researchers, medicinal chemists, and process development scientists.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is defined by a pyrazine ring substituted at the 5-position with a chlorine atom and at the 2-position with a nitrile (cyano) group.[1]

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 36070-75-4 [3]
Molecular Formula C₅H₂ClN₃ [3]
Molecular Weight 139.54 g/mol [3]
Canonical SMILES C1=C(N=CC(=N1)Cl)C#N [1]
InChI InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H [1]

| InChIKey | GTYRFWMSDBGPTI-UHFFFAOYSA-N |[1] |

Core Physical Properties

Understanding the physical properties of a compound is fundamental for its handling, storage, and application in experimental setups. This compound is a solid at room temperature.[4]

Table 2: Physical and Thermochemical Properties

Property Value Source
Physical Form Solid [4]
Melting Point 20 °C (Note: Some sources list higher ranges for related isomers, suggesting potential variability based on purity) [1]
Boiling Point 241.552 °C at 760 mmHg [1][]
Density 1.43 g/cm³ [1][]
Solubility Limited solubility in water. Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. [5]

| Storage Temperature | Refrigerator (2-8 °C), under inert gas (Nitrogen or Argon) |[4][5] |

Expert Insight: The relatively high boiling point and solid state are attributable to the planar structure which allows for efficient crystal packing, and the polar cyano and chloro groups which contribute to intermolecular dipole-dipole interactions.[1] When designing reactions, its limited aqueous solubility necessitates the use of organic or mixed-solvent systems.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key techniques—NMR, IR, and Mass Spectrometry—each provide a unique piece of the structural puzzle.[1]

Table 3: Spectroscopic Data

Technique Characteristic Signature
¹H NMR Expected to show two distinct signals in the aromatic region (typically δ 8.5–9.0 ppm), corresponding to the two protons on the pyrazine ring.[1] The exact chemical shifts and coupling constants depend on the solvent used.
¹³C NMR Will display five signals for the five carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift, as will the two carbons bonded to the nitrogen atoms and the carbon bonded to the chlorine atom.
IR Spectroscopy A strong, sharp absorption band is expected around 2240 cm⁻¹ , which is highly characteristic of the C≡N (nitrile) stretching vibration.[1] Other bands will correspond to C=N and C=C stretching in the aromatic ring (approx. 1600-1400 cm⁻¹) and C-H stretching.

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom. The predicted monoisotopic mass is 138.99373 Da.[6] |

Chemical Reactivity and Mechanistic Rationale

The chemical behavior of this compound is dominated by the electronic nature of its substituted pyrazine ring.

  • Electron-Deficient Ring: The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of both the nitrile (-C≡N) and the chloro (-Cl) substituents.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This pronounced electron deficiency makes the carbon atoms of the ring highly susceptible to attack by nucleophiles. The chlorine atom at the C-5 position is an excellent leaving group in this context. Consequently, Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of this molecule's synthetic utility, allowing the chlorine to be readily displaced by a wide variety of nucleophiles (e.g., amines, thiols, alkoxides).[1]

SNAr_Mechanism Reactant 5-Chloropyrazine- 2-carbonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Pyrazine Product Intermediate->Product Loss of Leaving Group LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

A prime example of this reactivity is the copper-catalyzed coupling with thiophenols. This reaction proceeds through a proposed radical-ionic mechanism where the electron-deficient pyrazine ring facilitates the nucleophilic attack, leading to the formation of phenylsulfanylpyrazine derivatives.[1]

Synthesis Pathway: A Regioselective Approach

The synthesis of this compound requires careful control to ensure the correct placement of the chloro and cyano groups (regioselectivity). A notable method avoids the formation of unwanted positional isomers.[1]

Synthesis_Workflow Start Pyrazine-2-carboxamide Step1 Dehydration (e.g., with POCl₃ or similar) Start->Step1 Intermediate Pyrazine-2-carbonitrile Step1->Intermediate Step2 Regioselective Chlorination (Controlled conditions) Intermediate->Step2 Product This compound Step2->Product

Caption: High-level workflow for regioselective synthesis.

Experimental Protocol: Regioselective Preparation from Pyrazine-2-carboxamide This protocol is based on principles described in the literature and should be adapted and optimized for specific laboratory conditions.[1][7]

  • Dehydration: Pyrazine-2-carboxamide is treated with a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). The choice of reagent and reaction conditions (temperature, solvent) is critical to efficiently convert the amide group to a nitrile group without significant side reactions.

  • Reaction Quench & Workup: The reaction is carefully quenched, often with ice water, to neutralize the dehydrating agent. The resulting pyrazine-2-carbonitrile intermediate is then extracted into an organic solvent.

  • Chlorination: The isolated pyrazine-2-carbonitrile is subjected to chlorination. The regioselectivity, favoring the 5-position, is achieved by controlling the chlorinating agent (e.g., sulfuryl chloride) and reaction parameters. This step is crucial and distinguishes this method from less selective approaches.[5]

  • Purification: The final product, this compound, is purified from the reaction mixture, typically using column chromatography, to yield the high-purity material required for subsequent applications.

Causality Insight: Starting with pyrazine-2-carboxamide and performing the dehydration first allows the electronic properties of the pyrazine-2-carbonitrile intermediate to direct the subsequent chlorination to the desired C-5 position, thus overcoming challenges of positional isomerism seen in direct chlorination methods.[1]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. Its ability to undergo SNAr reactions allows for the systematic introduction of diverse functional groups, enabling the construction of large compound libraries for high-throughput screening.

  • Antiviral Agents: The compound is a documented precursor in the synthesis of fluorinated pyrazines, which are key components of antiviral medications. For instance, it is a known intermediate in synthetic routes leading to favipiravir.[1]

  • Oncology: Derivatives have been investigated for their potential as anti-cancer agents.[1] The pyrazine core is a common feature in many kinase inhibitors and other targeted therapies.

  • Other Therapeutic Areas: Its derivatives have been explored as potential anticonvulsant and antibacterial agents.[1] It is also a reactant in the synthesis of tuberculostatic pyrazine derivatives.[5]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

Table 4: Hazard and Safety Information

Category Recommendation Source
GHS Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. [3]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Use in a well-ventilated area or chemical fume hood. [8]
Handling Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [8]
Storage Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon). [4][5]

| Incompatibilities | Avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents. |[8] |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile governed by the principles of nucleophilic aromatic substitution, make it an invaluable building block. For researchers and drug development professionals, a thorough understanding of this compound's characteristics is key to unlocking its full potential in the synthesis of novel, high-value molecules that can address critical challenges in human health.

References

An In-depth Technical Guide to 5-Chloropyrazine-2-carbonitrile: Core Structural Features and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloropyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structural characteristics, spectroscopic signature, synthetic pathways, and chemical reactivity, offering insights grounded in established scientific principles.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a nitrile group.[1] Its chemical formula is C₅H₂ClN₃, and it has a molecular weight of approximately 139.54 g/mol .[1][2][] This molecule has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][4] The strategic placement of the chloro and cyano functionalities on the electron-deficient pyrazine ring imparts a unique reactivity profile, making it a valuable synthon for constructing diverse molecular architectures. Pyrazine derivatives, in general, are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

Molecular Architecture and Electronic Landscape

The core of this compound is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[1] This diazine structure results in an electron-deficient aromatic system, a key determinant of its chemical behavior.

Key Structural and Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name This compound[1][2][]
CAS Number 36070-75-4[1][2][][7]
Molecular Formula C₅H₂ClN₃[1][2][]
Molecular Weight 139.54 g/mol [1][2][]
Canonical SMILES C1=C(N=CC(=N1)Cl)C#N[1][2][]
InChI Key GTYRFWMSDBGPTI-UHFFFAOYSA-N[1][2][8]
Physical Form Solid[8]
Visualization of the Molecular Structure

The structural arrangement of this compound is depicted in the following diagram, generated using the DOT language.

Caption: Molecular structure of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the substitution pattern on the pyrazine ring. While specific spectral data can vary slightly based on the solvent and instrument parameters, the expected chemical shifts and coupling patterns provide a definitive structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two protons on the pyrazine ring. These signals will appear as doublets due to coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. Key expected absorption bands include:

  • C≡N stretch: A sharp, strong absorption band characteristic of the nitrile group.

  • C=N and C=C stretching: Absorptions corresponding to the aromatic pyrazine ring.

  • C-Cl stretch: An absorption band in the fingerprint region indicating the presence of the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Manufacturing: Pathways to a Key Intermediate

Several synthetic routes to this compound have been developed, with a focus on achieving high regioselectivity.

Regioselective Preparation from Pyrazine-2-carboxamide

A notable and efficient method involves the regioselective preparation from pyrazine-2-carboxamide.[1][9] This process typically involves chlorination followed by dehydration. A key advantage of this approach is the controlled introduction of the chlorine atom at the desired position on the pyrazine ring.[1]

Experimental Protocol: A Generalized Approach

  • Chlorination of Pyrazine-2-carboxamide: Pyrazine-2-carboxamide is treated with a suitable chlorinating agent (e.g., phosphorus oxychloride or sulfuryl chloride) under controlled temperature conditions. The choice of solvent and reaction time is critical to maximize the yield of the desired chlorinated intermediate.

  • Dehydration to the Nitrile: The resulting chloropyrazine-2-carboxamide is then subjected to dehydration to convert the amide functional group into a nitrile. This is often achieved using a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow start Pyrazine-2-carboxamide step1 Chlorination (e.g., POCl₃) start->step1 intermediate Chloropyrazine-2-carboxamide step1->intermediate step2 Dehydration (e.g., P₂O₅) intermediate->step2 product This compound step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the interplay of the electron-withdrawing pyrazine ring, the chloro substituent, and the nitrile group. This makes it a versatile substrate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes the chlorine atom susceptible to nucleophilic aromatic substitution.[10] This is a cornerstone of its utility in synthesis, allowing for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, at the 5-position.[1] These reactions are often catalyzed by a copper catalyst.[1][9]

Coupling Reactions

This compound readily participates in various cross-coupling reactions, such as Suzuki and Stille couplings, where the chlorine atom can be replaced by carbon-based fragments. This allows for the construction of more complex molecular scaffolds.

Modification of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine.[11] These transformations provide further avenues for functionalization and the synthesis of diverse derivatives.

Significance in Drug Discovery and Agrochemicals

The pyrazine core is a common motif in many biologically active compounds.[5][6] this compound serves as a crucial starting material for the synthesis of compounds with potential therapeutic applications, including antiviral and anticancer agents.[1] In the agrochemical sector, it is a precursor for the development of novel herbicides and fungicides.[1][4]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant synthetic utility, underpinned by its distinct structural and electronic features. A thorough understanding of its molecular architecture, spectroscopic properties, and chemical reactivity is paramount for its effective application in research and development. This guide has provided a detailed overview of these core aspects, offering a foundation for scientists and researchers to leverage the full potential of this important heterocyclic building block.

References

The Evolving Synthesis of 5-Chloropyrazine-2-carbonitrile: A Historical and Technical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

5-Chloropyrazine-2-carbonitrile is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral agents like Favipiravir.[1] Its value lies in the specific arrangement of its functional groups—a chloro, a cyano, and the pyrazine core—which allows for versatile subsequent chemical modifications. However, the synthesis of this molecule is not trivial, primarily due to the challenge of achieving regioselective chlorination on the pyrazine ring. This guide provides an in-depth exploration of the historical development of its synthesis, tracing the evolution from classical multi-step procedures to highly efficient, industrially scalable catalytic methods. We will dissect the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of the dominant synthetic paradigms.

The Synthetic Challenge: An Overview of Pyrazine Reactivity

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution but relatively inert to electrophilic substitution. The introduction of a cyano group further deactivates the ring, making direct chlorination a complex task. The primary challenge has always been to control the position of the incoming chlorine atom to selectively produce the desired 5-chloro isomer over other potential isomers (e.g., 3-chloro, 6-chloro, or dichlorinated products). The historical development of the synthesis of this compound is, therefore, a story of increasingly sophisticated strategies to solve this regioselectivity problem.

G cluster_start Core Precursors cluster_intermediate Key Intermediate cluster_final Target Molecule 2-Methylpyrazine 2-Methylpyrazine 2-Cyanopyrazine 2-Cyanopyrazine 2-Methylpyrazine->2-Cyanopyrazine Ammoxidation Pyrazine-2-carboxamide Pyrazine-2-carboxamide This compound This compound Pyrazine-2-carboxamide->this compound Chlorination & Dehydration 5-Aminopyrazine-2-carbonitrile 5-Aminopyrazine-2-carbonitrile 5-Aminopyrazine-2-carbonitrile->this compound Sandmeyer Reaction 2-Cyanopyrazine->this compound Direct Chlorination

Caption: Major synthetic pathways to this compound.

Foundational Strategies: Building from the Ground Up

Early synthetic efforts often relied on constructing the pyrazine ring with pre-installed functional groups or undertaking a series of functional group interconversions on a simple pyrazine core. A significant modern strategy that exemplifies this foundational approach involves starting from pyrazine-2-carboxamide.

The Pyrazine-2-carboxamide Route: A Modern Regioselective Method

In 2005, a novel and highly regioselective method was developed that addressed the chlorination challenge head-on.[1][2][3] This approach circumvents the direct chlorination of the deactivated 2-cyanopyrazine by first chlorinating the more reactive pyrazine-2-carboxamide and then converting the amide to the nitrile.

The key insight is that the amide group directs the chlorination, leading to the desired 5-chloro isomer with high selectivity. The subsequent dehydration of the amide to the nitrile is a standard transformation, often accomplished with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can sometimes be used for both the chlorination and dehydration steps.

G A Pyrazine-2-carboxamide B 5-Chloropyrazine-2-carboxamide A->B Chlorinating Agent (e.g., SOCl₂) C This compound B->C Dehydration (e.g., POCl₃) G cluster_reactants Reactants A 2-Methylpyrazine D 2-Cyanopyrazine A->D Vapor Phase, 350-540°C Vanadium/Molybdenum Catalyst B Ammonia (NH₃) B->D Vapor Phase, 350-540°C Vanadium/Molybdenum Catalyst C Oxygen (O₂) C->D Vapor Phase, 350-540°C Vanadium/Molybdenum Catalyst E Water (H₂O) G A 5-Aminopyrazine- 2-carbonitrile B Pyrazine-5-diazonium-2-carbonitrile (Intermediate) A->B NaNO₂, HCl 0-5 °C C 5-Chloropyrazine- 2-carbonitrile B->C CuCl

References

Methodological & Application

Introduction: The Strategic Importance of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 5-Chloropyrazine-2-carbonitrile.

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a cyano group.[1] This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The pyrazine core itself is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs due to its ability to form key hydrogen bonds and other interactions with protein targets.[2][3][4][5]

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing effects of both the chlorine atom and the nitrile group, activates the C5-position for nucleophilic aromatic substitution (SNAr).[1] This inherent reactivity allows for the strategic introduction of a wide array of functional groups, making this compound a cornerstone intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides detailed application notes and protocols for its most common and impactful transformations.

Physicochemical Properties and Safety Considerations

A clear understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 36070-75-4[1][6]
Molecular Formula C₅H₂ClN₃[1][6]
Molecular Weight 139.54 g/mol [1][6]
Appearance Solid[7]
Synonyms 2-Chloro-5-cyanopyrazine[6][8]

Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

Application 1: Keystone Intermediate in Antiviral Synthesis (Favipiravir)

One of the most significant applications of pyrazine derivatives is in the development of antiviral agents. This compound can be a precursor in certain synthetic routes toward broad-spectrum antiviral drugs like Favipiravir (T-705), which has shown activity against various RNA viruses.[9][10] While multiple synthetic pathways to Favipiravir exist, many involve the strategic manipulation of a substituted pyrazine core where halogenation is a key step.[10][11][12][13] The following represents a conceptual workflow illustrating how a chloropyrazine nitrile scaffold is transformed into the final active pharmaceutical ingredient (API).

Conceptual Workflow: From Chloropyrazine to Favipiravir

The synthesis involves a sequence of nucleophilic substitution, hydrolysis, and functional group interconversion. The initial substitution of the chlorine atom is a critical step that leverages the inherent reactivity of the starting material.

G A 5-Chloropyrazine- 2-carbonitrile B Step 1: Fluorination (Nucleophilic Substitution) A->B KF, Solvent, Heat C 6-Fluoropyrazine- 2-carbonitrile B->C D Step 2: Hydrolysis of Nitrile C->D H₂O₂, Base or Conc. HCl E 6-Fluoropyrazine- 2-carboxamide D->E F Step 3: Hydroxylation E->F Base (e.g., NaHCO₃), Aqueous conditions G Favipiravir (6-Fluoro-3-hydroxypyrazine- 2-carboxamide) F->G

Caption: Conceptual synthesis pathway from this compound to Favipiravir.

Application 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrazine ring makes the chlorine atom at the C5 position an excellent leaving group for SNAr reactions.[1][14] This allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles, providing access to a vast chemical space of substituted pyrazines.

General Mechanism and Causality

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring and the nitrile group, which stabilizes the intermediate and facilitates its formation.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrazine product.

The choice of base and solvent is critical. A base is often required to deprotonate the nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. Aprotic polar solvents like DMF, DMSO, or THF are commonly used as they can solvate the cation of the base without deactivating the nucleophile.[7]

Protocol 1: Synthesis of 5-Aminopyrazine-2-carbonitrile Derivatives

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile, followed by the base (e.g., Et₃N).[7]

  • Heat the reaction mixture to a temperature between 60-80 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack and overcome the energy barrier of the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. If DMF was used, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the high-boiling point solvent.

  • If THF was used, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aminopyrazine-2-carbonitrile derivative.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 5-Chloropyrazine- 2-carbonitrile D Solvent (THF/DMF) Heat (60-80°C) Inert Atmosphere A->D B Amine (R₂NH) B->D C Base (e.g., Et₃N) C->D E 5-(Dialkylamino)pyrazine- 2-carbonitrile D->E F Base•HCl Salt D->F

Caption: Workflow for the synthesis of 5-aminopyrazine-2-carbonitrile derivatives.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyrazine ring can also participate in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in many kinase inhibitors and other pharmaceuticals.

Causality of Key Reagents in Suzuki-Miyaura Coupling
  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium(0) species is the active catalyst. It initiates the catalytic cycle by undergoing oxidative addition into the carbon-chlorine bond of the pyrazine.[15]

  • Organoboron Reagent (Ar-B(OH)₂): This is the source of the aryl or heteroaryl group to be coupled.

  • Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃): The base is crucial. It activates the organoboron reagent by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step where the organic group is transferred from boron to the palladium center.[15][16]

  • Ligand (e.g., PPh₃): Phosphine ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to promote the desired oxidative addition and reductive elimination steps.[15]

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent System: Toluene/Ethanol/Water or Dioxane/Water

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical because the active Pd(0) catalyst can be oxidized by atmospheric oxygen, deactivating it.

  • Add the degassed solvent system via syringe. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography or recrystallization to obtain the 5-arylpyrazine-2-carbonitrile product.

Application 4: Hydrolysis of the Nitrile Group

The nitrile group at the C2 position can be hydrolyzed to a carboxylic acid or an amide. 5-Chloropyrazine-2-carboxylic acid is itself a valuable intermediate for further derivatization, such as in the synthesis of amides via coupling chemistry.[17][18]

Protocol 3: Hydrolysis to 5-Chloropyrazine-2-carboxylic Acid

This protocol describes a green chemistry approach using lithium hydroxide for the hydrolysis of the corresponding ester, which can be derived from the nitrile. A direct hydrolysis of the nitrile can also be achieved under strong acidic or basic conditions. The following is based on the hydrolysis of the methyl ester precursor.[17][19][20]

Materials:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) (obtainable from this compound)

  • Lithium Hydroxide (LiOH) (1.0 - 1.1 eq)

  • Water

Procedure:

  • In a round-bottom flask, dissolve lithium hydroxide in water.

  • Add the methyl 5-chloropyrazine-2-carboxylate to the LiOH solution.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC, observing the disappearance of the starting ester.

  • Once the reaction is complete, carefully acidify the aqueous solution with a concentrated acid (e.g., HCl) to a pH of approximately 2-3 while cooling in an ice bath. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield pure 5-Chloropyrazine-2-carboxylic acid.

This "green" method is advantageous as it avoids the use of organic solvents in the reaction and work-up, simplifying the procedure and reducing environmental impact.[17]

References

Application Notes and Protocols for 5-Chloropyrazine-2-carbonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloropyrazine-2-carbonitrile in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern pharmaceutical synthesis. Its intrinsic electronic properties—an electron-deficient pyrazine core further activated by two strong electron-withdrawing groups (chloro and cyano)—render it an exceptionally versatile intermediate for the construction of complex molecular architectures. The strategic placement of the chloro and cyano functionalities provides a synthetic handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and manipulations of the nitrile group.

This technical guide provides an in-depth exploration of this compound's application in pharmaceutical development. It is designed to move beyond a simple recitation of procedures, offering instead a rationale for experimental design, self-validating protocols, and a clear understanding of the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization.

PropertyValueReference
Molecular Formula C₅H₂ClN₃[1][2]
Molecular Weight 139.54 g/mol [1][2]
Appearance White to light yellow crystalline solid[3]
CAS Number 36070-75-4[1][2]

The reactivity of this compound is dominated by the electron-deficient nature of the pyrazine ring, which is significantly enhanced by the inductive and mesomeric effects of the cyano and chloro substituents. This electronic profile makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in pharmaceutical synthesis lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction is central to introducing a wide array of functional groups that are crucial for biological activity.

Mechanistic Considerations: The "Why" Behind the Reactivity

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing cyano group and the ring nitrogen atoms play a crucial role in stabilizing this intermediate by delocalizing the negative charge.[5]

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion.

The rate of this reaction is significantly influenced by the electron-withdrawing capacity of the substituents on the ring; hence, the presence of the cyano group makes this compound highly reactive towards nucleophiles.[4]

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-Determining Step) product Substituted Pyrazine + Cl⁻ intermediate->product Elimination of Cl⁻

Caption: Generalized workflow of the SNAr mechanism.

Application in the Synthesis of Antiviral Agents: Towards Favipiravir

While 3,6-dichloropyrazine-2-carbonitrile is a more direct precursor in some reported syntheses of the antiviral drug Favipiravir, the chemical transformations involved are directly applicable to this compound for the synthesis of structurally related and potentially active pyrazine derivatives.[6][7] The key steps are fluorination via a Halogen Exchange (Halex) reaction, followed by hydrolysis of the nitrile and subsequent hydroxylation.

Protocol 1: Nucleophilic Fluorination of this compound

This protocol describes the displacement of the chlorine atom with fluoride, a critical step in the synthesis of many fluorinated pharmaceuticals. The introduction of fluorine can significantly enhance metabolic stability and binding affinity.

Principle: The Halex reaction is a classic SNAr process where a chloride is exchanged for a fluoride using a fluoride salt. Anhydrous conditions are crucial to prevent the formation of hydroxypyrazine byproducts.

Materials:

  • This compound

  • Anhydrous Potassium Fluoride (spray-dried)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)

  • Anhydrous high-boiling polar aprotic solvent (e.g., Sulfolane or N,N-Dimethylformamide)

  • Anhydrous Nitrogen or Argon

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (2.0-3.0 equivalents) and the phase-transfer catalyst (0.1 equivalents).

  • Add anhydrous sulfolane to the flask.

  • Add this compound (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9][10] A typical TLC mobile phase would be a mixture of hexane and ethyl acetate.

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-Fluoropyrazine-2-carbonitrile.

Self-Validation and In-Process Controls:

  • TLC Monitoring: Use a co-spot of the starting material to accurately track its consumption. The product, being more polar, should have a lower Rf value.

  • HPLC Analysis: A reverse-phase HPLC method can be used for more precise monitoring of the reaction conversion.[8][9]

  • NMR Spectroscopy: ¹H and ¹⁹F NMR of the crude product can confirm the successful incorporation of fluorine.

Application in the Synthesis of Pyrazinamide Analogs and Other Bioactive Molecules

The pyrazinamide scaffold is a cornerstone of antitubercular drug discovery.[11][12] this compound can be readily converted to derivatives that serve as precursors for a wide range of pyrazinamide analogs. This involves hydrolysis of the nitrile to a carboxamide, followed by nucleophilic substitution of the chlorine.

Protocol 2: Controlled Hydrolysis of the Nitrile Group

This protocol details the conversion of the cyano group to a carboxamide, a key transformation to access the pyrazinamide scaffold.

Principle: Partial hydrolysis of the nitrile to the primary amide can be achieved under controlled acidic or basic conditions. Over-hydrolysis to the carboxylic acid is a potential side reaction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Ice bath

  • Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly and carefully add this compound to the cold, stirred sulfuric acid.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • The product, 5-Chloropyrazine-2-carboxamide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Hydrolysis_Workflow start This compound reagents Conc. H₂SO₄ start->reagents hydrolysis Controlled Hydrolysis reagents->hydrolysis product 5-Chloropyrazine-2-carboxamide hydrolysis->product analysis TLC/HPLC Monitoring hydrolysis->analysis

Caption: Workflow for the controlled hydrolysis of the nitrile.

Protocol 3: Aminodehalogenation for the Synthesis of Pyrazinamide Derivatives

This protocol describes the reaction of 5-Chloropyrazine-2-carboxamide with an amine to generate substituted pyrazinamide analogs.

Principle: This is an SNAr reaction where an amine acts as the nucleophile, displacing the chloride. A base is typically added to neutralize the HCl generated during the reaction.

Materials:

  • 5-Chloropyrazine-2-carboxamide

  • Desired primary or secondary amine (1.1-1.5 equivalents)

  • Non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Anhydrous Nitrogen or Argon

Procedure:

  • To a solution of 5-Chloropyrazine-2-carboxamide (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.1-1.5 equivalents) and the base (2.0 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Cathepsin C Inhibitors

Cathepsin C inhibitors are being investigated for the treatment of various inflammatory diseases.[13] While the literature often cites the use of 3-chloropyrazine-2-carbonitrile, the synthetic principles are directly translatable to the 5-chloro isomer for the creation of novel inhibitor libraries.[3]

Protocol 4: Synthesis of a Pyrrolidine-Substituted Pyrazinecarbonitrile Intermediate

This protocol is adapted from the synthesis of a key intermediate for cathepsin C inhibitors and demonstrates the coupling of an amine nucleophile to the chloropyrazine core.[3]

Materials:

  • This compound

  • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (or other desired amine)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous THF, add triethylamine (2.0 equivalents).

  • Seal the reaction vessel and heat to 80 °C for 15 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify by column chromatography if necessary.

Characterization and Purity Assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products. Characteristic shifts in the aromatic region of the pyrazine ring and the appearance of signals corresponding to the newly introduced substituent confirm the success of the reaction.[14][15][16][17]

  • Mass Spectrometry: Provides confirmation of the molecular weight of the synthesized compounds.

  • HPLC: To determine the purity of the final compound.[8][9][10]

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its activated pyrazine core allows for predictable and efficient functionalization through nucleophilic aromatic substitution. The protocols detailed in this guide provide a robust framework for the synthesis of fluorinated pyrazines, pyrazinamide analogs, and other key precursors for biologically active molecules. By understanding the underlying reaction mechanisms and employing rigorous in-process controls and analytical characterization, researchers can confidently and effectively leverage the synthetic potential of this versatile building block.

References

Application Notes and Protocols for Copper-Catalyzed Coupling Reactions with 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Substituted Pyrazine-2-carbonitriles in Medicinal Chemistry

The pyrazine-2-carbonitrile scaffold is a privileged motif in modern drug discovery, forming the core of numerous therapeutic agents. The ability to introduce diverse functionalities at the 5-position of the pyrazine ring via robust and scalable coupling reactions is of paramount importance for generating libraries of novel compounds for biological screening. 5-Chloropyrazine-2-carbonitrile serves as a versatile and readily available starting material for such endeavors. Its electron-deficient nature, a consequence of the two nitrogen atoms and the nitrile group, renders the chlorine atom susceptible to nucleophilic substitution, making it an ideal substrate for a variety of cross-coupling reactions.

Copper-catalyzed cross-coupling reactions, such as the Ullmann, Goldberg, and related C-S couplings, offer a cost-effective and often complementary alternative to their palladium-catalyzed counterparts.[1] These reactions are particularly well-suited for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are ubiquitous in pharmaceutically active molecules. This application note provides detailed protocols and technical insights for the copper-catalyzed coupling of this compound with a range of nucleophiles, aimed at researchers, scientists, and drug development professionals.

Core Principles of Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions have a long history, with the Ullmann condensation first reported over a century ago.[1] Modern iterations of these reactions often employ ligands to modulate the reactivity and stability of the copper catalyst, allowing for milder reaction conditions and broader substrate scope. The general catalytic cycle is believed to involve the formation of a copper(I) acetylide, amide, or alkoxide intermediate, which then undergoes oxidative addition to the aryl halide. Subsequent reductive elimination furnishes the desired product and regenerates the active copper(I) species.

The choice of ligand is critical for a successful transformation. Diamines, phenanthrolines, and amino acids are commonly employed to enhance the solubility and reactivity of the copper catalyst.[2] The base plays a crucial role in promoting the formation of the active copper-nucleophile species. Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate are frequently used. The solvent choice is also important, with polar aprotic solvents like DMF, DMSO, and NMP often being effective.

Visualizing the Path to Discovery: A Generalized Workflow for Reaction Optimization

The successful implementation of a copper-catalyzed cross-coupling reaction often requires careful optimization of several parameters. The following workflow provides a logical framework for screening and refining reaction conditions.

G cluster_0 Phase 1: Initial Feasibility Screening cluster_1 Phase 2: Optimization of Key Parameters cluster_2 Phase 3: Final Protocol and Scale-Up Start Select Substrates: This compound + Nucleophile (Amine, Phenol, Thiol) Catalyst_Screen Screen Copper Sources (CuI, CuBr, Cu2O) Start->Catalyst_Screen Initial Conditions: - 10 mol% Cu catalyst - 20 mol% Ligand - 2 eq. Base - 100-120 °C Ligand_Screen Screen Ligand Classes (Diamine, Phenanthroline, Amino Acid) Catalyst_Screen->Ligand_Screen Base_Screen Screen Bases (K2CO3, Cs2CO3, K3PO4) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (DMF, DMSO, Toluene) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature Solvent_Screen->Temp_Opt Conc_Opt Optimize Concentration Temp_Opt->Conc_Opt Ratio_Opt Optimize Substrate/Reagent Ratios Conc_Opt->Ratio_Opt Yield_Analysis Analyze Yield and Purity Ratio_Opt->Yield_Analysis Yield_Analysis->Ligand_Screen Suboptimal? Final_Protocol Establish Final Protocol Yield_Analysis->Final_Protocol Successful? Scale_Up Scale-Up and Validation Final_Protocol->Scale_Up

Caption: Generalized workflow for the optimization of copper-catalyzed cross-coupling reactions.

Application Protocols

The following protocols are representative examples of copper-catalyzed coupling reactions with this compound. Researchers should note that optimal conditions may vary depending on the specific nucleophile and desired scale.

Protocol 1: Copper-Catalyzed C-S Coupling with Substituted Thiophenols

This protocol is adapted from a reported synthesis of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives, demonstrating a robust method for the formation of a C-S bond.[3]

Reaction Scheme:

Placeholder for a chemically drawn reaction scheme image

Materials:

  • This compound

  • Substituted thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the substituted thiophenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(arylthio)pyrazine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): A common and effective copper(I) source for Ullmann-type couplings.

  • Potassium Carbonate (K2CO3): A readily available and effective base to deprotonate the thiophenol, forming the active nucleophile.

  • DMF: A polar aprotic solvent that facilitates the dissolution of the reactants and the inorganic base, and its high boiling point is suitable for the required reaction temperature.

Protocol 2: Copper-Catalyzed C-N Coupling with Primary Amines (Ullmann-Goldberg Type Reaction)

This generalized protocol is based on established methods for the copper-catalyzed amination of aryl halides.[1][4]

Reaction Scheme:

Placeholder for a chemically drawn reaction scheme image

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature controller

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube or sealed reaction vial, add copper(I) iodide (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 mmol) and the primary amine (1.2 mmol).

  • Add dimethyl sulfoxide (DMSO, 2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 5-aminopyrazine-2-carbonitrile derivative.

Causality Behind Experimental Choices:

  • L-Proline: This amino acid acts as an effective and inexpensive ligand, enhancing the catalytic activity of copper.[4]

  • DMSO: A highly polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents, often accelerating Ullmann-type reactions.

Protocol 3: Copper-Catalyzed C-O Coupling with Phenols (Ullmann Ether Synthesis)

This protocol provides a general method for the synthesis of 5-aryloxypyrazine-2-carbonitriles, adapted from modern Ullmann ether synthesis procedures.[2][5]

Reaction Scheme:

Placeholder for a chemically drawn reaction scheme image

Materials:

  • This compound

  • Phenol derivative

  • Copper(I) iodide (CuI)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen)

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Celite

Equipment:

  • Oven-dried Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature controller

  • Inert gas supply (argon or nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the phenol derivative (1.5 mmol), copper(I) iodide (0.05 mmol, 5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry toluene (3 mL) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 24 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with dichloromethane (10 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the target 5-aryloxypyrazine-2-carbonitrile.

Causality Behind Experimental Choices:

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen): A highly effective ligand for copper-catalyzed C-O coupling reactions, which can lead to higher yields and milder reaction conditions.[2]

  • Cesium Carbonate (Cs2CO3): A strong, yet non-nucleophilic, base that is highly effective in promoting Ullmann ether synthesis.

  • Toluene: A non-polar solvent that is often used in these reactions, particularly with phenanthroline-based ligands.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the copper-catalyzed coupling of aryl halides, which can be applied to this compound.

Coupling TypeNucleophileCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield Range (%)Reference
C-S ThiophenolCuI (10)NoneK2CO3 (2)DMF12060-85[3]
C-N Primary AmineCuI (5)L-Proline (10)K2CO3 (2)DMSO100-11070-95[4]
C-O PhenolCuI (5)Me4Phen (10)Cs2CO3 (2)Toluene11075-90[2]

Mechanistic Insights: The Copper Catalytic Cycle

The precise mechanism of copper-catalyzed cross-coupling reactions can vary depending on the specific reactants and conditions. However, a generally accepted pathway for Ullmann-type reactions involves a Cu(I)/Cu(III) cycle, although other mechanisms have been proposed.

G CuI_L [L-Cu(I)-X] CuI_Nu [L-Cu(I)-Nu] CuI_L->CuI_Nu + Nu-H - HX (Base) CuIII_complex [L-Cu(III)(Ar)(Nu)X] CuI_Nu->CuIII_complex CuIII_complex->CuI_L Reductive Elimination Product Ar-Nu CuIII_complex->Product

Caption: A simplified representation of a plausible Cu(I)/Cu(III) catalytic cycle for Ullmann-type cross-coupling reactions.

The cycle is initiated by the reaction of the copper(I) pre-catalyst with the nucleophile (Nu-H) in the presence of a base to form a copper(I)-nucleophile complex. This complex then undergoes oxidative addition with the aryl halide (Ar-X), in this case, this compound, to form a transient copper(III) intermediate. Finally, reductive elimination from the copper(III) species yields the coupled product (Ar-Nu) and regenerates the active copper(I) catalyst, which can then re-enter the catalytic cycle.

Conclusion

Copper-catalyzed cross-coupling reactions provide a powerful and economical platform for the functionalization of this compound. The protocols and insights provided in this application note offer a solid foundation for researchers to develop novel pyrazine-based molecules with potential therapeutic applications. The versatility of copper catalysis, coupled with the strategic importance of the pyrazine-2-carbonitrile scaffold, ensures that this area of research will continue to be a fertile ground for innovation in drug discovery.

References

Application Notes and Protocols: A-Z Guide to Favipiravir Synthesis from 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable synthetic route to the antiviral agent Favipiravir (also known as T-705), starting from the readily available precursor, 5-chloropyrazine-2-carbonitrile. Favipiravir, a pyrazinecarboxamide derivative, is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] This document provides a step-by-step protocol, delves into the mechanistic underpinnings of each reaction, and offers expert insights to ensure successful synthesis, purification, and characterization of the final active pharmaceutical ingredient (API). The protocols described herein are designed to be self-validating, with clear benchmarks for yield and purity.

Introduction: The Significance of Favipiravir and the Synthetic Rationale

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral drug initially approved in Japan for the treatment of influenza. Its mechanism of action involves intracellular phosphoribosylation to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which is recognized by viral RNA-dependent RNA polymerase (RdRp).[3][4] This leads to the inhibition of viral RNA synthesis and is effective against a range of RNA viruses.[3][4][5]

While various synthetic routes to favipiravir have been reported, many involve costly reagents, harsh reaction conditions, or produce low overall yields.[6] The pathway commencing with this compound presents a more streamlined and economically viable approach for large-scale production. This starting material offers strategic advantages due to the reactivity of the chlorine atom, which can be readily displaced in subsequent synthetic steps.

Overall Synthetic Strategy

The synthesis of favipiravir from this compound can be conceptually broken down into three primary transformations:

  • Hydroxylation: Conversion of the 5-chloro substituent to a hydroxyl group to yield 5-hydroxypyrazine-2-carbonitrile.

  • Amidation: Hydrolysis of the nitrile group to a carboxamide, a critical functional group for the biological activity of favipiravir.

  • Fluorination: Introduction of the fluorine atom at the 6-position of the pyrazine ring, a key structural feature of the final drug molecule.

This guide will focus on a practical and efficient sequence of these transformations.

Favipiravir_Synthesis_Workflow A This compound B 5-Hydroxypyrazine-2-carbonitrile A->B Step 1: Hydroxylation C 3-Hydroxypyrazine-2-carboxamide B->C Step 2: Amidation D Favipiravir C->D Step 3: Fluorination

Caption: Overall workflow for the synthesis of Favipiravir.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS) for all reagents and products.[7][8][9][10] All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 5-Hydroxypyrazine-2-carbonitrile

Principle: This step involves the nucleophilic aromatic substitution of the chlorine atom in this compound with a hydroxide ion. The choice of base and solvent is crucial to drive the reaction to completion while minimizing side reactions.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.2 eq).

  • Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • The product, 5-hydroxypyrazine-2-carbonitrile, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.

Expert Insights: The use of a polar aprotic solvent like DMSO or DMF facilitates the dissolution of the starting material and the inorganic base, promoting a homogenous reaction. Careful control of the temperature is necessary to prevent decomposition of the product.

Step 2: Synthesis of 3-Hydroxypyrazine-2-carboxamide

Principle: This transformation involves the hydrolysis of the nitrile group of 5-hydroxypyrazine-2-carbonitrile to a primary amide. This can be achieved under either acidic or basic conditions. The protocol below details an acid-catalyzed hydrolysis.

Protocol:

  • Suspend 5-hydroxypyrazine-2-carbonitrile (1.0 eq) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

  • Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of approximately 7.

  • The product, 3-hydroxypyrazine-2-carboxamide, will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Expert Insights: The concentration of the acid and the reaction temperature are critical parameters that influence the rate of hydrolysis. Overly harsh conditions can lead to the formation of the corresponding carboxylic acid as a byproduct.

Step 3: Synthesis of Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)

Principle: The final step is the regioselective fluorination of the pyrazine ring. This is a challenging transformation that often requires specialized reagents and careful control of reaction conditions. One common method involves a nitration-reduction-diazotization-fluorination sequence.

Protocol:

  • Nitration: Dissolve 3-hydroxypyrazine-2-carboxamide (1.0 eq) in concentrated sulfuric acid at 0 °C. Add potassium nitrate (KNO₃) (1.1 eq) portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for a few hours, then allow it to warm to room temperature and stir overnight. Pour the reaction mixture onto crushed ice, and the nitrated product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Reduction: Suspend the nitrated intermediate in a suitable solvent like ethanol or methanol. Add a reducing agent such as palladium on carbon (Pd/C) and hydrogenate under a hydrogen atmosphere, or use a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid. Monitor the reaction until the nitro group is fully reduced to an amino group.

  • Fluorination (Balz-Schiemann Reaction): Dissolve the resulting amino compound in a solution of tetrafluoroboric acid (HBF₄). Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. The diazonium tetrafluoroborate salt will precipitate. Isolate the salt by filtration, wash with cold diethyl ether, and dry. Gently heat the dry diazonium salt until nitrogen evolution ceases, yielding favipiravir.

Expert Insights: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring. It is crucial to handle the diazonium salt with care as it can be explosive when dry. The thermal decomposition should be performed behind a blast shield.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Expected Yield (%)Purity (by HPLC)
1 This compound, NaOHDMSO80-10085-95>98%
2 5-hydroxypyrazine-2-carbonitrile, H₂SO₄Water100-11080-90>97%
3 3-hydroxypyrazine-2-carboxamide, KNO₃, Pd/C, HBF₄, NaNO₂H₂SO₄, Ethanol, Water0-10040-60>99%

Characterization of Favipiravir:

The final product should be characterized using a suite of analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To verify the carbon framework.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight. The molecular formula of favipiravir is C₅H₄FN₃O₂ with a molecular weight of 157.104 g/mol .[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[11][12][13]

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups.

Caption: Chemical structure of Favipiravir.

Conclusion

The synthetic route from this compound provides a practical and efficient method for the preparation of the antiviral drug favipiravir. By following the detailed protocols and considering the expert insights provided in this guide, researchers and drug development professionals can confidently synthesize and characterize this important active pharmaceutical ingredient. The self-validating nature of the described protocols, with clear benchmarks for yield and purity, ensures a reliable and reproducible synthesis.

References

The Strategic Role of 5-Chloropyrazine-2-carbonitrile in Modern Antiviral Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrazine Scaffolds in Antiviral Drug Discovery

The relentless challenge of emerging and evolving viral threats necessitates the continuous development of novel antiviral agents. Within the landscape of medicinal chemistry, pyrazine-based compounds have garnered significant attention due to their versatile biological activities.[1][2] One such pivotal building block is 5-chloropyrazine-2-carbonitrile, a heterocyclic compound whose strategic importance lies in its role as a precursor to potent antiviral drugs, most notably the broad-spectrum antiviral agent Favipiravir (T-705).[3][4] This application note provides a comprehensive overview of the synthetic utility of this compound and its derivatives in the synthesis of antiviral agents, with a detailed focus on the production of Favipiravir. We will delve into the underlying reaction mechanisms, provide a step-by-step synthetic protocol, and present key data to empower researchers in their drug discovery and development endeavors.

The Significance of this compound: A Versatile Synthetic Intermediate

This compound and its closely related derivatives, such as 3,6-dichloropyrazine-2-carbonitrile, are highly valuable intermediates in organic synthesis.[5][6] The pyrazine ring, being electron-deficient, is susceptible to nucleophilic substitution, while the chloro and cyano functionalities offer multiple avenues for chemical modification. The chlorine atom can be readily displaced by various nucleophiles, and the cyano group can be hydrolyzed to a carboxamide, a key functional group in many antiviral drugs. This inherent reactivity makes these compounds ideal starting materials for the construction of complex heterocyclic systems with desired pharmacological properties.

Application in the Synthesis of Favipiravir: A Case Study

Favipiravir is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][7] Its broad-spectrum activity against influenza viruses, Ebola virus, and more recently, SARS-CoV-2, has made its efficient synthesis a global health priority.[4][8] Several synthetic routes to Favipiravir have been developed, with many converging on the use of a chlorinated pyrazine-2-carbonitrile intermediate.[9][10]

The following section outlines a well-established synthetic route to Favipiravir starting from a derivative of this compound, namely 3,6-dichloropyrazine-2-carbonitrile. This intermediate can be synthesized from readily available starting materials like 2-aminopyrazine.[6][10]

Synthetic Workflow Overview

The synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile can be conceptually broken down into three key transformations:

  • Fluorination: Selective replacement of one chlorine atom with fluorine.

  • Hydrolysis of the Nitrile: Conversion of the cyano group to a carboxamide.

  • Hydroxylation: Replacement of the second chlorine atom with a hydroxyl group.

These steps are often performed in a "one-pot" or telescoped sequence to improve efficiency and yield.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Favipiravir 3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile 3-Chloro-6-fluoropyrazine-2-carbonitrile 3-Chloro-6-fluoropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile->3-Chloro-6-fluoropyrazine-2-carbonitrile Fluorination (e.g., KF) 6-Fluoro-3-hydroxypyrazine-2-carbonitrile 6-Fluoro-3-hydroxypyrazine-2-carbonitrile 3-Chloro-6-fluoropyrazine-2-carbonitrile->6-Fluoro-3-hydroxypyrazine-2-carbonitrile Hydroxylation (e.g., NaHCO3) Favipiravir Favipiravir 6-Fluoro-3-hydroxypyrazine-2-carbonitrile->Favipiravir Nitrile Hydrolysis (e.g., H2O2)

Caption: Synthetic pathway from 3,6-dichloropyrazine-2-carbonitrile to Favipiravir.

Detailed Experimental Protocol: Synthesis of Favipiravir

This protocol is a representative synthesis based on established literature procedures.[5][6] Researchers should adapt and optimize these conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

  • Rationale: This step introduces the crucial fluorine atom at the 6-position of the pyrazine ring via a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a HALEX (halogen exchange) reaction.[6] The electron-withdrawing nature of the pyrazine ring and the cyano group facilitates this substitution.

  • Procedure:

    • To a stirred suspension of anhydrous potassium fluoride in dimethyl sulfoxide (DMSO), add 3,6-dichloropyrazine-2-carbonitrile.

    • Heat the reaction mixture to a specified temperature (e.g., 55-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[6]

    • Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis of the Nitrile Group

  • Rationale: The cyano group is converted to the essential carboxamide functionality of Favipiravir. This is typically achieved under basic conditions using hydrogen peroxide.

  • Procedure:

    • To the reaction mixture from Step 1, cautiously add a solution of sodium bicarbonate followed by the slow addition of hydrogen peroxide, while maintaining the temperature below a certain threshold (e.g., 40 °C) to control the exothermic reaction.

    • Stir the mixture until the hydrolysis is complete, as determined by analytical monitoring.

Step 3: Hydroxylation and Work-up

  • Rationale: The remaining chlorine atom at the 3-position is replaced by a hydroxyl group. This is followed by acidification to protonate the hydroxyl group and precipitate the final product.

  • Procedure:

    • After the nitrile hydrolysis is complete, heat the reaction mixture to facilitate the hydroxylation.

    • Cool the mixture and acidify with hydrochloric acid to a pH of approximately 2-3.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield Favipiravir.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile. These values are illustrative and may vary depending on the specific conditions and scale of the reaction.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Fluorination KFDMSO55-802-4>90
Nitrile Hydrolysis H₂O₂, NaHCO₃DMSO/H₂O< 401-2-
Hydroxylation & Work-up HCl-80-901-260-70 (overall)

Conclusion

This compound and its derivatives are undeniably crucial intermediates in the synthesis of modern antiviral drugs. The synthetic pathway to Favipiravir detailed in this application note highlights the strategic utility of these chlorinated pyrazine precursors. The ability to perform sequential, regioselective transformations on the pyrazine core allows for the efficient construction of complex and potent antiviral agents. By understanding the underlying chemical principles and following robust experimental protocols, researchers can leverage these versatile building blocks to accelerate the discovery and development of new therapies to combat viral diseases.

References

Synthesis of 2-(Trichloroacetyl)-5-chloropyrazine: A Protocol for C-H Functionalization via Directed Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-(trichloroacetyl)-5-chloropyrazine through the reaction of 5-chloropyrazine with trichloroacetonitrile. Pyrazine scaffolds are of immense importance in medicinal chemistry and materials science, and the introduction of a trichloroacetyl moiety offers a versatile synthetic handle for further molecular elaboration.[1][2] This document details a robust protocol based on a directed lithiation strategy, outlines the underlying chemical principles, provides step-by-step experimental procedures, and offers guidance on product characterization, safety, and troubleshooting. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Significance

Pyrazine derivatives are privileged heterocyclic motifs found in numerous natural products and FDA-approved pharmaceuticals, valued for their unique electronic properties and ability to participate in hydrogen bonding.[3][4] The targeted functionalization of the pyrazine core is a central challenge in the synthesis of novel chemical entities. C-acylation, in particular, introduces a ketone functionality that serves as a linchpin for a wide array of subsequent chemical transformations.

The trichloromethyl ketone group is an especially valuable synthon. Its strong electrophilic character facilitates various nucleophilic additions, and it can be readily converted into other functional groups such as carboxylic acids, esters, and amides.[5] This application note describes a reliable method for the C3-acylation of 5-chloropyrazine (also known as 2-chloropyrazine) using trichloroacetonitrile as an efficient trichloroacetylating agent. The strategy hinges on the selective deprotonation of the most acidic proton on the pyrazine ring, a powerful and well-documented method for functionalizing electron-deficient heterocycles.[6][7]

Overall Reaction Scheme

Reaction_Mechanism Proposed Reaction Mechanism Start 5-Chloropyrazine Lithiated 3-Lithio-2-chloropyrazine (Nucleophilic Intermediate) Start->Lithiated Deprotonation at C3 Base LDA (Base) Base->Lithiated Adduct Lithium Iminate Adduct Lithiated->Adduct Nucleophilic Attack Electrophile Trichloroacetonitrile (Electrophile) Electrophile->Adduct Product 2-(Trichloroacetyl)-5-chloropyrazine Adduct->Product Hydrolysis Workup Aqueous Workup (H₃O⁺) Workup->Product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Assemble flame-dried 3-neck flask under N₂ B 2. Add anhydrous THF and Diisopropylamine A->B C 3. Cool to 0 °C B->C D 4. Add n-BuLi dropwise to form LDA C->D E 5. Cool to -78 °C D->E F 6. Add 5-Chloropyrazine solution (forms lithiated species) E->F G 7. Add Trichloroacetonitrile (forms iminate adduct) F->G H 8. Stir for 2h at -78 °C G->H I 9. Quench with sat. NH₄Cl H->I J 10. Warm to RT & Extract with Ethyl Acetate I->J K 11. Wash, Dry, Concentrate J->K L 12. Purify via Column Chromatography K->L M 13. Characterize Product L->M

References

Application Notes & Protocols for the Spectroscopic Analysis of 5-Chloropyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 5-Chloropyrazine-2-carbonitrile in Modern Drug Discovery

This compound and its derivatives represent a cornerstone in contemporary medicinal chemistry and drug development.[1] These heterocyclic compounds serve as versatile scaffolds for the synthesis of a wide array of pharmacologically active agents.[1] Their unique electronic and structural features, imparted by the pyrazine ring, the electron-withdrawing nitrile group, and the reactive chlorine atom, make them ideal starting materials for creating novel therapeutics.[1] The biological significance of pyrazine derivatives is extensive, with applications ranging from anticonvulsant and antibacterial agents to potent antiviral medications.[1]

Given their importance, the precise and unambiguous structural characterization of newly synthesized this compound derivatives is paramount. Spectroscopic techniques are the bedrock of this characterization, providing detailed insights into the molecular architecture and purity of these compounds. This guide offers a comprehensive overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the analysis of this critical class of molecules. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently interpret spectral data and validate the successful synthesis of their target compounds.

Safety Precautions: Handling this compound Derivatives

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its specific derivatives. This class of compounds is generally harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2]

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

  • Containment: Use appropriate weighing and transfer techniques to prevent contamination of the work area.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information about the arrangement of atoms and the electronic environment within the molecule.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Core Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and the coupling between neighboring protons (which reveals connectivity).

Expected Spectral Features for this compound:

The parent compound, this compound, possesses a simple and highly characteristic ¹H NMR spectrum. Due to the substitution pattern, there are two protons on the pyrazine ring, each in a unique chemical environment.

  • Chemical Shifts (δ): The aromatic protons of the pyrazine ring are expected to appear in the downfield region, typically between δ 8.5 and 9.0 ppm .[1] This downfield shift is a consequence of the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing nitrile and chloro groups.

  • Splitting Pattern: The two aromatic protons will appear as doublets due to coupling with each other.

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • The following parameters are typical for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

Visualizing the Workflow: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Set acquisition parameters (pulse program, scans, etc.) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform, Phase & Baseline Correction acq3->proc1 proc2 Reference spectrum proc1->proc2 proc3 Integrate peaks proc2->proc3 proc4 Analyze chemical shifts and coupling constants proc3->proc4 G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation setup1 Clean ATR crystal setup2 Collect background spectrum setup1->setup2 sample1 Place sample on ATR crystal setup2->sample1 sample2 Apply pressure with anvil sample1->sample2 sample3 Acquire sample spectrum sample2->sample3 analysis1 Process spectrum (baseline correction, etc.) sample3->analysis1 analysis2 Identify characteristic absorption bands analysis1->analysis2 analysis3 Correlate bands with functional groups analysis2->analysis3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselective Synthesis of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloropyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key building block in the synthesis of pharmaceuticals, including antiviral agents like favipiravir, achieving high regioselectivity and yield is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific literature and field experience.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound. Each answer provides not just a solution, but the scientific rationale behind it.

Question 1: My reaction is producing a mixture of positional isomers (e.g., 3-chloro, 6-chloro) instead of the desired 5-chloro isomer. How can I improve regioselectivity?

Answer: Poor regioselectivity is a frequent challenge, especially when directly chlorinating the pyrazine ring. The key is to control the electronics of the pyrazine ring system. The electron-withdrawing nature of the nitrile group at the C2 position directs electrophilic substitution primarily to the C5 and C6 positions.[1] However, achieving selectivity between these can be difficult.

Causality & Solution: The most reliable method to ensure high regioselectivity for the 5-chloro isomer is to start with a precursor that sterically and electronically favors this outcome. A pivotal and highly successful method starts with Pyrazine-2-carboxamide .[2][3][4]

  • Mechanism of Control: The synthesis involves two main steps: dehydration of the carboxamide to a nitrile, followed by chlorination. The electronic properties of the pyrazine ring, influenced by the substituents, guide the regioselectivity of the chlorination step.[1][2]

  • Recommended Action: Adopt the two-step synthesis from pyrazine-2-carboxamide. This approach has been shown to minimize the formation of side products compared to the direct chlorination of pyrazine-2-carbonitrile.[1] The controlled conditions of this synthesis preferentially yield the 5-chloro isomer.

Question 2: The overall yield of my this compound synthesis is consistently low. What factors could be affecting this and how can I optimize them?

Answer: Low yields can stem from incomplete reactions, degradation of starting materials or products, and mechanical losses during workup and purification. A systematic approach to optimization is required.

Causality & Solution:

  • Incomplete Dehydration (if starting from pyrazine-2-carboxamide): The conversion of the amide to the nitrile is a critical step. Incomplete dehydration will leave unreacted starting material, complicating purification and lowering the yield.

    • Optimization: Ensure your dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Sub-optimal Chlorination Conditions: The temperature and duration of the chlorination step are critical.

    • Optimization: The reaction of chlorine with pyrazine is exothermic.[5] Run the reaction at a controlled, often lower, temperature to prevent side reactions and degradation. Again, use TLC to monitor the formation of the product and the disappearance of the intermediate. Extending the reaction time unnecessarily can lead to the formation of di- and tri-chlorinated byproducts.

  • Workup Losses: The product can be lost during extraction and washing steps.

    • Optimization: Ensure the pH is correctly adjusted during aqueous workup to keep the product in the organic phase. Back-extract the aqueous layer with your organic solvent (e.g., chloroform, dichloromethane) to recover any dissolved product.[3]

  • Purification Issues: Using an inappropriate purification method can lead to significant product loss.

    • Optimization: Flash column chromatography using silica gel is an effective method for separating positional isomers and other impurities.[3] Ensure you have an optimized solvent system (eluent) that provides good separation between your product and impurities on a TLC plate before running the column.

Below is a decision tree to guide your troubleshooting process for low yield:

low_yield_troubleshooting start Low Yield Observed check_sm Check Starting Material Purity/Freshness start->check_sm check_dehydration Monitor Dehydration Step by TLC check_sm->check_dehydration SM OK action_sm Use Pure/Fresh Reagents check_sm->action_sm Impure/Old check_chlorination Optimize Chlorination T° & Time check_dehydration->check_chlorination Dehydration Complete action_dehydration Increase Reaction Time or Add More Dehydrating Agent check_dehydration->action_dehydration Incomplete check_workup Analyze Aqueous Layer for Product check_chlorination->check_workup Chlorination Optimized action_chlorination Run Temperature Screen (e.g., 0°C, RT, 40°C) check_chlorination->action_chlorination Sub-optimal check_purification Optimize Chromatography check_workup->check_purification Workup Losses Minimized action_workup Perform Back-Extraction of Aqueous Layers check_workup->action_workup Product Found action_purification Screen Different Eluent Systems for TLC check_purification->action_purification Poor Separation

Caption: Troubleshooting Decision Tree for Low Yield.

Question 3: I am struggling to purify the final product. What are the best practices for purification?

Answer: Purification of this compound aims to remove unreacted starting materials, isomeric byproducts, and polychlorinated species.

Causality & Solution: The polarity of the desired product and its impurities are often very similar, making separation challenging.

  • Recrystallization: If the crude product is of relatively high purity (>90%), recrystallization can be a highly effective method.

    • Protocol: Test various solvent systems. A good starting point is a binary system like ethanol/water or toluene/hexanes. Dissolve the crude material in a minimum amount of the hot, good solvent, and slowly add the anti-solvent until turbidity appears. Cool the mixture slowly to allow for the formation of pure crystals. Newly-emerged crystals can be collected by suction filtration.[3]

  • Flash Column Chromatography: This is the most robust method for separating mixtures with similar components.[3]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): The choice of eluent is critical. Start by developing a solvent system using TLC. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is common. Aim for an Rf value of ~0.3 for the desired product on the TLC plate.

    • Example: A gradient of 0% to 20% ethyl acetate in hexanes often provides good separation.

  • Extraction: A simple acid-base wash during the workup can remove certain impurities. For instance, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.

Question 4: I'm observing unexpected side products in my final analysis (NMR/LC-MS). What are the likely side reactions and how can I prevent them?

Answer: Unexpected side products typically arise from over-reaction, reaction with solvent, or the presence of water.

Causality & Solution:

  • Polychlorination: The most common side reaction is the addition of a second chlorine atom to the pyrazine ring, yielding dichloropyrazine derivatives.

    • Prevention: Use a controlled stoichiometry of your chlorinating agent (e.g., 1.0-1.2 equivalents). Run the reaction at a lower temperature and monitor it closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed.

  • Hydrolysis of Nitrile: If excess water is present under acidic or basic conditions, particularly at elevated temperatures, the nitrile group can hydrolyze back to a carboxamide or further to a carboxylic acid.

    • Prevention: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Quench the reaction carefully with ice water rather than allowing it to sit in aqueous conditions for extended periods.[6]

  • Reaction with Solvent: Certain solvents can participate in the reaction. For example, using an alcohol as a solvent in the presence of a strong acid and nitrile can potentially lead to the formation of an ester side product.

    • Prevention: Use inert, aprotic solvents such as toluene, dichloromethane (DCM), or acetonitrile for the chlorination step.[6]

Frequently Asked Questions (FAQs)

Question 1: What are the most common and effective synthetic routes to this compound?

Answer: There are two primary, well-established routes for this synthesis. The choice depends on the available starting materials and desired scale.

  • From Pyrazine-2-carboxamide (Recommended for Regioselectivity): This is a highly regioselective method published in 2005.[1][2] It involves the dehydration of the amide to form pyrazine-2-carbonitrile in situ, followed by a controlled chlorination that selectively targets the 5-position.[1] This route is favored for its high selectivity and avoidance of difficult isomeric separations.

  • From 2-Aminopyrazine (Sandmeyer Reaction): This classic route involves diazotization of the amino group on 2-aminopyrazine to form a diazonium salt, followed by displacement reactions.[7][8][9]

    • First, the amino group is converted to a chloro group via a Sandmeyer reaction using CuCl.[7]

    • Then, a cyano group must be introduced. This multi-step process can be effective but may involve more steps and potentially hazardous intermediates compared to the carboxamide route. A complete synthesis of a related compound, favipiravir, from 2-aminopyrazine highlights a modern approach involving regioselective chlorination, bromination, Pd-catalyzed cyanation, and then a Sandmeyer reaction.[10]

The diagram below outlines the recommended synthetic pathway.

synthesis_workflow start Pyrazine-2-carboxamide step1 Dehydration (e.g., POCl3 or SOCl2) start->step1 intermediate Pyrazine-2-carbonitrile (in situ) step1->intermediate step2 Regioselective Chlorination (e.g., Cl2 gas or SO2Cl2) intermediate->step2 product This compound step2->product

Caption: Recommended Synthetic Pathway.

Question 2: What are the key reaction parameters that influence the regioselectivity of the chlorination step?

Answer: Several factors are crucial for directing the chlorination to the C5 position:

  • Directing Group Effect: The nitrile (-CN) or carboxamide (-CONH2) group at C2 is an electron-withdrawing, meta-directing group. In the pyrazine system, this deactivates the adjacent C3 position and the opposite C6 position, making the C5 position the most electronically favorable site for electrophilic attack.[1]

  • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for chlorination at less-favored positions (like C6), leading to a mixture of isomers. Lowering the reaction temperature generally increases selectivity.

  • Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) can influence selectivity. Milder agents may offer better control. For example, a patented process for chlorinating pyrazine in the vapor phase uses chlorine gas in the presence of water vapor to control the reaction.[5]

  • Catalyst: While not always required for chlorination, the presence of a Lewis acid catalyst could potentially alter the electronic distribution in the ring and affect the regiochemical outcome. For this specific synthesis, an uncatalyzed or substrate-directed reaction is preferred.

Question 3: How can I definitively confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and purity assessment.

Technique Purpose Expected Observations for this compound
¹H NMR Structural ElucidationTwo distinct signals in the aromatic region (typically 8.5-9.0 ppm), each integrating to 1H. They will appear as doublets or singlets depending on coupling, confirming the disubstituted pyrazine ring.
¹³C NMR Structural ElucidationFive distinct carbon signals: two for the C-H carbons on the ring, two for the substituted carbons (C-Cl and C-CN), and one for the nitrile carbon (-C≡N), typically around 115-120 ppm.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (139.54 g/mol ). A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an ~3:1 ratio) will be present.[1]
Infrared (IR) Spectroscopy Functional Group IdentificationA sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch.[1]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak should be observed at the expected retention time. Purity is calculated as the area percentage of the main peak. This is a standard method for pharmaceutical intermediates.[11][12]
Elemental Analysis Elemental CompositionThe experimentally determined percentages of Carbon, Hydrogen, Chlorine, and Nitrogen should match the calculated theoretical values for the molecular formula C₅H₂ClN₃.[11]

Question 4: What are the primary safety precautions I should take when performing this synthesis?

Answer: The reagents and the product in this synthesis carry significant hazards. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Phosphorus oxychloride (POCl₃) / Thionyl chloride (SOCl₂): Highly corrosive and react violently with water. Handle with extreme care.

    • Chlorine Gas (Cl₂) / Sulfuryl Chloride (SO₂Cl₂): Toxic and corrosive. Use only in a fume hood with proper scrubbing procedures in place for any off-gassing.

  • Product (this compound):

    • The compound is harmful if swallowed, inhaled, or in contact with skin.[1][13]

    • It is known to cause serious skin and eye irritation.[1][13]

  • General Precautions:

    • Have appropriate quench solutions and spill kits readily available.

    • Avoid heating sealed vessels to prevent pressure buildup.

    • Consult the Safety Data Sheet (SDS) for every chemical used in the synthesis before starting any work.

Optimized Experimental Protocol: Regioselective Synthesis from Pyrazine-2-carboxamide

This protocol is adapted from the highly regioselective method described in the literature.[2][3][4]

Step 1: Dehydration and Chlorination

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add pyrazine-2-carboxamide (1.0 eq) to an inert solvent like toluene.

  • Dehydration: Cool the mixture in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq) via the dropping funnel over 30 minutes. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 90 °C) for 1-2 hours.[3] Monitor the disappearance of the starting material by TLC (e.g., using 10% methanol in dichloromethane as eluent).

  • Chlorination: Once the dehydration is complete (as indicated by TLC), the chlorination step can proceed. Note: In some procedures, the chlorinating agent is present during the dehydration. If a separate chlorination step is performed, cool the mixture and introduce the chlorinating agent under controlled conditions.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate or sodium carbonate) until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., chloroform or ethyl acetate).[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 2: Purification

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel.

  • Eluent: Use a gradient eluent system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate).

  • Collection: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using the analytical methods described in the FAQ section (NMR, MS, IR, HPLC).

References

Technical Support Center: Purification of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 5-Chloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this critical heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product.[1][]

This resource is structured to address common challenges encountered during purification, offering not just procedural steps but the scientific rationale behind them. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to proactively optimize your workflows for consistent, high-purity results.

Understanding Your Compound: this compound

This compound is a solid at room temperature with a molecular weight of 139.54 g/mol .[][3] Its structure, featuring an electron-deficient pyrazine ring with chloro and cyano substituents, dictates its chemical behavior and solubility, which are key considerations for purification.[1] Common impurities may arise from starting materials, side reactions during synthesis (such as positional isomers), or degradation.[4][5]

Property Value Source
CAS Number 36070-75-4[3][6][7][8][9]
Molecular Formula C₅H₂ClN₃[3][6]
Molecular Weight 139.54 g/mol [][3]
Physical Form Solid[10]
Purity (Typical) ≥97%[6][10]

Choosing Your Purification Strategy

The choice of purification technique is critical and depends on the nature and quantity of impurities, as well as the scale of your experiment. For this compound, the two most common and effective methods are recrystallization and column chromatography .

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes other_methods Consider other methods (e.g., sublimation) is_solid->other_methods No impurity_polarity Are impurities significantly different in polarity? is_thermally_stable->impurity_polarity Yes distillation Consider Vacuum Distillation (if applicable) is_thermally_stable->distillation No recrystallization Recrystallization impurity_polarity->recrystallization No column_chromatography Column Chromatography impurity_polarity->column_chromatography Yes

Caption: Decision tree for selecting a purification method for this compound.

In-Depth Guide to Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol has been reported as a suitable solvent for the recrystallization of this compound.[4]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[11][12] Slow cooling is crucial for the formation of pure, well-defined crystals.[11] Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.[13][14][15]- The solution is supersaturated.[13][14]- Boil off some of the solvent to concentrate the solution and allow it to cool again.[14][16]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11][15]
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.[16]- The compound is highly impure, leading to a significant melting point depression.[11][12]- Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool slowly.[11][16]- Try a different solvent with a lower boiling point.[16]
Crystals form in the funnel during hot filtration. - The solution is cooling too quickly in the funnel, causing premature crystallization.[16]- Use a slight excess of hot solvent to keep the compound dissolved.[16]- Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[16]
The recrystallized product is still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice.[11]- The chosen solvent did not effectively discriminate between the compound and impurities.- Repeat the recrystallization, ensuring a slower cooling rate.[11]- Experiment with different recrystallization solvents or solvent mixtures.
Poor yield of recovered crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[11][15]- The crystals were washed with solvent that was not sufficiently cold.- Concentrate the mother liquor and cool it again to recover more product.[11]- Ensure the wash solvent is ice-cold and use a minimal amount.[15]

In-Depth Guide to Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[17] It is particularly useful for separating compounds with similar polarities.

Experimental Protocol: Column Chromatography of this compound
  • Stationary Phase and Solvent System Selection: Silica gel is a common stationary phase. The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) beforehand. A solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired compound is often ideal. For a related compound, 3-chloropyrazine-2-carbonitrile, 100% dichloromethane has been used as an eluent.[18]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.[17] Alternatively, for compounds with poor solubility in the eluent, a "dry loading" method can be used where the compound is pre-adsorbed onto a small amount of silica gel.[17]

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions in separate test tubes. The separation occurs as the compounds travel down the column at different rates.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Column_Chromatography_Workflow A Select Stationary Phase and Solvent System (TLC) B Pack the Column A->B C Load the Sample B->C D Elute the Column and Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Purified Product G->H

Caption: A typical workflow for column chromatography purification.

Troubleshooting Column Chromatography
Problem Probable Cause(s) Solution(s)
Poor separation of compounds. - Inappropriate solvent system (eluent is too polar or not polar enough).- Improperly packed column (channels, cracks, or air bubbles).- Optimize the solvent system using TLC. A gradient elution (gradually increasing solvent polarity) may be necessary.- Repack the column carefully, ensuring a uniform and compact bed.
The compound does not elute from the column. - The eluent is not polar enough.- The compound may be decomposing on the silica gel.[19][20]- Gradually increase the polarity of the eluent.- Test the stability of your compound on silica gel using TLC. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[20]
The compound elutes too quickly (with the solvent front). - The eluent is too polar.- Use a less polar solvent system.
Streaky or tailing bands. - The sample was overloaded on the column.- The compound has poor solubility in the eluent.[19]- Use a larger column or load less sample.- Choose a solvent system in which the compound is more soluble.
Cracks in the silica bed. - The column ran dry.- Heat generated from the adsorption of the solvent onto the silica.- Always keep the solvent level above the top of the stationary phase.- Pack the column using a slurry method and allow it to equilibrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single recrystallization?

A1: A single, well-executed recrystallization can significantly improve the purity of this compound, often to >98%, depending on the nature and amount of the initial impurities. For very impure samples, a second recrystallization may be necessary.

Q2: How can I remove residual solvent from my purified this compound?

A2: Drying the solid under high vacuum for several hours is the most effective method for removing residual solvent. Gently heating while under vacuum can accelerate this process, but ensure the temperature is well below the compound's melting or decomposition point.

Q3: My this compound is a light-yellow solid. Is this indicative of impurities?

A3: While pure this compound is typically a white to off-white solid, a slight yellow coloration may not necessarily indicate significant impurity. However, if the color is intense or accompanied by a broad melting point range, further purification is recommended. Decolorizing carbon can sometimes be used during recrystallization to remove colored impurities.

Q4: Can I use distillation to purify this compound?

A4: Since this compound is a solid at room temperature, standard distillation is not a suitable primary purification method. Vacuum distillation or sublimation might be possible if the compound is thermally stable and has a suitable vapor pressure, but recrystallization and chromatography are generally more practical and effective.[21]

Q5: What are the main safety precautions when handling this compound?

A5: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1][3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Optimizing Yield in Copper-Catalyzed Coupling of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the copper-catalyzed cross-coupling of 5-chloropyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and yield of this challenging yet crucial transformation. The use of an electron-deficient heteroaryl chloride like this compound presents unique obstacles compared to more reactive aryl bromides or iodides. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, troubleshoot common issues, and establish a robust, high-yielding protocol.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the coupling reaction. Each answer provides a causative explanation and a systematic approach to resolution.

Question 1: My reaction shows low conversion or no product, with mainly starting material recovered. What are the primary factors to investigate?

Answer: Low or no conversion in a copper-catalyzed reaction with a less reactive aryl chloride points to several potential issues, primarily revolving around catalyst activity and reaction kinetics. A systematic check is essential.

  • Catalyst Inactivity: The active catalytic species is typically a Cu(I) complex.[1] This species is highly susceptible to oxidation to Cu(II), which is often catalytically incompetent.

    • Solution: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly purchased, high-purity copper salts or sources stored in a desiccator or glovebox. Solvents should be thoroughly degassed before use.[2]

  • Insufficient Reaction Temperature: C-Cl bond activation is significantly more challenging than C-Br or C-I activation and generally requires higher thermal energy.[1]

    • Solution: If your initial trials are below 100 °C, consider incrementally increasing the temperature. Reactions involving aryl chlorides often require temperatures in the range of 110-140 °C.[3] Monitor for potential substrate or product degradation at higher temperatures.

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component after the catalyst. It stabilizes the active Cu(I) species, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination.[4][5] An inappropriate ligand will result in a stalled catalytic cycle.

    • Solution: A ligand screening is highly recommended. For heteroaryl chlorides, bidentate nitrogen-based ligands are excellent starting points. See the detailed discussion in Question 3.

  • Incorrect Base or Poor Solubility: The base must be strong enough to deprotonate the coupling partner (e.g., an amine or alcohol) but its insolubility can also stall the reaction.

    • Solution: Ensure the chosen base is appropriate for your nucleophile. For many C-N couplings, K₃PO₄ or Cs₂CO₃ are superior to weaker bases like K₂CO₃ due to their higher basicity and better solubility in polar aprotic solvents.[1][6]

Question 2: How do I select the optimal copper source? Does the oxidation state matter?

Answer: Yes, the oxidation state and the counter-ion of the copper source are both important.

While many protocols report the use of Cu(I) and Cu(II) salts, the active species in the catalytic cycle is widely accepted to be Cu(I).[1]

  • Cu(I) Sources (CuI, CuBr, Cu₂O): These are generally preferred as they allow direct entry into the catalytic cycle without a pre-reduction step. Copper(I) iodide (CuI) is the most common and often most effective choice. They are, however, more sensitive to air oxidation.

Recommendation: Start with a high-purity Cu(I) source like CuI. If you suspect catalyst deactivation by oxidation is a major issue despite inert techniques, a more stable Cu(II) precursor could be trialed, though it may require higher temperatures or longer reaction times to allow for the initial reduction.

Question 3: I'm struggling with ligand selection. What classes of ligands are most effective for a substrate like this compound?

Answer: Ligand selection is critical for activating the relatively inert C-Cl bond. The ideal ligand enhances catalyst solubility and modulates its electronic properties. For this specific substrate, consider the following classes:

Ligand ClassExample(s)Rationale & Key Advantages
Diamine Ligands N,N'-Dimethylethylenediamine (DMEDA), trans-1,2-CyclohexanediamineHighly effective and widely used. They chelate the copper center, preventing aggregation and promoting the catalytic cycle.[4][7][8] DMEDA is often a reliable first choice.
Phenanthroline Ligands 1,10-PhenanthrolineRigid, bidentate ligands that form stable complexes with copper. They have proven effective in numerous Ullmann-type couplings.[3]
Oxalamide Ligands N,N'-Bis(thiophen-2-ylmethyl)oxalamide (BTMO)A newer class of powerful ligands shown to be particularly effective for the coupling of challenging (hetero)aryl chlorides.[9]
Amino Acids L-ProlineAn inexpensive and efficient ligand, particularly for coupling reactions involving N-heterocycles.[8]

Screening Strategy: If initial attempts with a standard ligand like DMEDA are unsuccessful, it is highly advised to screen one candidate from each of the other classes to identify the optimal ligand scaffold for your specific coupling partners.

Question 4: What is the role of the base, and how does its choice impact the yield?

Answer: The base plays multiple critical roles in the Ullmann condensation.[6][10] Its primary function is to deprotonate the nucleophilic coupling partner (e.g., an amine, alcohol, or thiol) to generate the corresponding anion, which is the active nucleophile that coordinates to the copper center.

Key considerations for base selection:

  • Basicity: The pKa of the base must be sufficient to deprotonate the nucleophile. For amines and alcohols, strong inorganic bases are required.

  • Solubility: The base's solubility in the reaction solvent is crucial. A completely insoluble base can lead to slow and incomplete reactions. This is why a base/solvent combination must be optimized together.

  • Counter-ion Effect: The nature of the cation (e.g., K⁺, Cs⁺) can influence reactivity, possibly by affecting the solubility of intermediates or the aggregation state of the catalyst.[11]

BaseCommon SolventsComments
K₃PO₄ Dioxane, Toluene, DMF, DMSOAn excellent, versatile base. Often provides a good balance of strength and solubility. A reliable first choice.[6]
Cs₂CO₃ Dioxane, Toluene, DMFGenerally more effective but also more expensive than K₃PO₄. Its higher solubility and the nature of the cesium cation can accelerate difficult couplings.[1]
K₂CO₃ DMF, NMP, DMSOA weaker and often less soluble base. Typically requires higher temperatures and is more suitable for more reactive aryl halides (bromides/iodides).[11][12]
t-BuOK Toluene, THFA very strong base, but its high reactivity can sometimes lead to side reactions. Typically used for less acidic nucleophiles.[12]

Question 5: I am observing the formation of 2-cyanopyrazine (hydrodehalogenation) as a major byproduct. How can I prevent this?

Answer: The formation of the hydrodehalogenated product is a common side reaction in cross-coupling chemistry. It occurs when the aryl halide is reduced instead of being coupled. This can happen through several pathways, often involving trace water or other proton sources.

Strategies to Minimize Hydrodehalogenation:

  • Rigorously Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use of a glovebox for setup is ideal.

  • Optimize the Base: Some bases can be more prone to promoting this side reaction. If you are using a hydroxide-containing base or a carbonate that has not been properly dried, this can be a significant issue. Switching to freshly dried K₃PO₄ or Cs₂CO₃ can help.

  • Ligand Modification: The electronic environment provided by the ligand can influence the rate of productive reductive elimination versus undesired side reactions. Screening different ligand classes may reveal one that favors the desired coupling pathway.

  • Lower Reaction Temperature: While higher temperatures are needed for C-Cl activation, excessive heat can sometimes promote decomposition pathways. Once optimal conditions are found, try reducing the temperature by 10-20 °C to see if the selectivity improves without sacrificing too much conversion.

Section 2: Mechanistic Overview and Optimization Workflow

Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism for a copper-catalyzed C-N coupling (Goldberg reaction) provides a logical framework for optimization.[4][7][13]

Generalized Catalytic Cycle

The cycle involves the shuttling of the copper catalyst between the Cu(I) and Cu(III) oxidation states.

Copper-Catalyzed C-N Coupling Figure 1: Simplified Catalytic Cycle CuI_L Cu(I)L (Active Catalyst) OxAdd Ar-Cu(III)(X)L (Oxidative Addition) CuI_L->OxAdd Ar-Cl (Substrate) This compound LigEx Ar-Cu(III)(Nu)L (Ligand Exchange) OxAdd->LigEx Nu⁻ (Deprotonated Nucleophile) RedElim Product Formation LigEx->RedElim Reductive Elimination RedElim->CuI_L Ar-Nu (Product) + Cu(I)L Regeneration Base_deprotonation Base + H-Nu → Nu⁻ + Base-H⁺

Caption: Figure 1: Simplified Catalytic Cycle.

Systematic Troubleshooting Workflow

When encountering low yields, avoid random changes. Follow a logical progression to isolate the problematic variable.

Troubleshooting Workflow Figure 2: Troubleshooting Decision Tree start Low Yield (<50%) or Low Conversion? check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert Yes increase_temp Increase Temperature (e.g., 110°C → 130°C) check_inert->increase_temp No Improvement success Yield Improved → Final Optimization check_inert->success Improvement screen_ligand Screen Ligands (DMEDA, Phenanthroline, etc.) increase_temp->screen_ligand No Improvement increase_temp->success Improvement screen_base Optimize Base/Solvent (K₃PO₄, Cs₂CO₃ in DMF, Dioxane) screen_ligand->screen_base No Improvement screen_ligand->success Improvement screen_base->success Improvement

Caption: Figure 2: Troubleshooting Decision Tree.

Section 3: Reference Protocol and Conditions

This section provides a robust starting point for your experiments. The following is a generalized protocol for the C-N coupling of this compound with a generic secondary amine (e.g., Morpholine).

Table of Recommended Starting Conditions for Screening
ComponentRecommendationConcentration / LoadingRationale
Aryl Halide This compound1.0 equivLimiting reagent.
Nucleophile Amine / Alcohol / Thiol1.2 - 1.5 equivSlight excess to drive reaction to completion.
Copper Source Copper(I) Iodide (CuI)5 - 10 mol%Standard catalytic loading.[1]
Ligand N,N'-Dimethylethylenediamine10 - 20 mol%Proven, effective ligand for C-N coupling.[14]
Base Potassium Phosphate (K₃PO₄)2.0 equivStrong, effective base for deprotonation.[6]
Solvent 1,4-Dioxane or DMF0.1 - 0.5 MPolar solvents aid in solubility of base and catalyst.
Temperature 110 - 130 °C-Required for activating the C-Cl bond.
Atmosphere Argon or Nitrogen-Critical to prevent oxidation of Cu(I).[2]
Step-by-Step Experimental Protocol

Note: This procedure should be performed using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add CuI (0.10 equiv), the chosen ligand (0.20 equiv), and K₃PO₄ (2.0 equiv).

  • Reagent Addition: Seal the tube with a septum. Evacuate and backfill with Argon three times. Under a positive pressure of Argon, add this compound (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction Execution: Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and water. Filter the mixture through a pad of celite to remove inorganic salts and the copper catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired product.

References

Technical Support Center: Troubleshooting Positional Isomerism in the Chlorination of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and functionalization of pyrazine derivatives. This guide is specifically designed to address a critical and often challenging aspect of pyrazine chemistry: controlling positional isomerism during chlorination reactions. As key intermediates in numerous pharmaceutical agents and functional materials, the precise regiochemical outcome of pyrazine chlorination is paramount.[1][2][3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower researchers, scientists, and drug development professionals in overcoming synthetic hurdles related to isomer control.

Troubleshooting Guide: Navigating Isomer Formation

Direct chlorination of the pyrazine ring can be a complex process, often yielding a mixture of mono- and polychlorinated isomers.[5] The electron-deficient nature of the pyrazine ring, a consequence of its two nitrogen atoms, makes it less reactive towards electrophilic substitution compared to benzene.[6][7][8] However, under forcing conditions, chlorination can proceed, and the regioselectivity is highly dependent on a multitude of factors.

Problem: Poor Regioselectivity and Formation of Undesired Isomers

You've performed a chlorination reaction on a substituted pyrazine and the analytical data (GC-MS, NMR) indicates a mixture of positional isomers, with a low yield of your target compound.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve issues with positional isomerism.

G cluster_0 Initial Observation cluster_1 Analysis & Diagnosis cluster_2 Strategic Intervention cluster_3 Validation cluster_4 Outcome A Poor Regioselectivity: Mixture of Isomers Observed B Analyze Substituent Effects: Electron-Donating vs. Electron-Withdrawing A->B Step 1 C Review Reaction Conditions: Temperature, Solvent, Time B->C D Evaluate Chlorinating Agent C->D E Modify Reaction Temperature: Lower for kinetic control, Higher for thermodynamic D->E Step 2 F Change Solvent Polarity D->F Step 2 G Select a More Regioselective Chlorinating Agent D->G Step 2 H Employ a Directing Group Strategy: e.g., N-oxidation D->H Step 2 I Perform Small-Scale Test Reactions E->I Step 3 F->I Step 3 G->I Step 3 H->I Step 3 J Analyze Isomer Ratio by GC/HPLC I->J K Improved Regioselectivity: Target Isomer is Major Product J->K Success L Persistent Isomer Mixture: Re-evaluate strategy or consider isomer separation J->L Needs Further Work

Caption: Troubleshooting workflow for positional isomerism.

Detailed Troubleshooting Steps
  • Analyze the Influence of Existing Substituents: The electronic nature of the substituent(s) already present on the pyrazine ring is a primary determinant of the position of subsequent chlorination.

    • Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions.

    • Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carboxyl groups, deactivate the ring and direct incoming electrophiles to the meta position.

  • Modify Reaction Conditions:

    • Temperature: Chlorination reactions are often exothermic.[9] Lowering the reaction temperature can favor the kinetically controlled product, which may be different from the thermodynamically favored product that forms at higher temperatures. Some gas-phase chlorinations require high temperatures (300-600°C) to proceed effectively.[9]

    • Solvent: The polarity of the solvent can influence the reaction pathway and the stability of reaction intermediates. Experiment with a range of solvents from nonpolar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile) to determine the optimal medium for your desired regioselectivity.[1]

    • Reaction Time: Prolonged reaction times can sometimes lead to isomer scrambling or the formation of polychlorinated byproducts. Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal time to quench the reaction.[10]

  • Select an Appropriate Chlorinating Agent: The choice of chlorinating agent is critical.

    • Common Agents: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃) are frequently used.[1][11]

    • Regioselectivity: The steric bulk and reactivity of the chlorinating agent can influence where it attacks the pyrazine ring. For instance, a bulkier agent may favor attack at a less sterically hindered position.

  • Employ a Directing Group Strategy (N-oxidation): Pyrazine N-oxides are valuable intermediates for directing electrophilic substitution.[12][13] The N-oxide group activates the ring and can direct chlorination to specific positions. Subsequent deoxygenation restores the pyrazine ring. This strategy has been successfully used to install a chlorine atom at the 2-position of the pyrazine heterocycle.[12]

Frequently Asked Questions (FAQs)

Q1: Why is my chlorination reaction producing multiple isomers?

The pyrazine ring, while electron-deficient, has multiple carbon atoms that can potentially be chlorinated. The final isomer distribution is a result of the interplay between the electronic effects of existing substituents, the steric environment around each carbon, and the specific reaction conditions employed.

Q2: How can I accurately quantify the ratio of my positional isomers?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for separating and quantifying pyrazine isomers.[14][15] Due to their similar physicochemical properties, positional isomers can sometimes co-elute.[14][16] In such cases, optimization of the chromatographic method (e.g., changing the column stationary phase, temperature gradient, or mobile phase composition) is necessary.[14][16]

Q3: Can I use a catalyst to improve the regioselectivity of my chlorination reaction?

Yes, Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to polarize the Cl-Cl bond in molecular chlorine, making it a more effective electrophile.[17] The choice of catalyst can sometimes influence the regiochemical outcome of the reaction.

Q4: Are there any non-traditional methods for regioselective chlorination of pyrazines?

Recent advances in photochemistry and enzymatic catalysis are opening new avenues for regioselective C-H functionalization.[18] Flavin-dependent halogenases, for example, can exhibit remarkable regioselectivity in the chlorination of aromatic compounds.[19][20] While not yet standard practice for pyrazine synthesis, these methods hold promise for future applications.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Chlorination of a Substituted Pyrazine using a Directing Group Strategy (N-oxidation)

This protocol outlines a general method for the regioselective chlorination of a substituted pyrazine via an N-oxide intermediate.

Step 1: N-oxidation

  • Dissolve the substituted pyrazine in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the pyrazine N-oxide.

Step 2: Chlorination of the Pyrazine N-oxide

  • Dissolve the purified pyrazine N-oxide in a suitable solvent (e.g., phosphorus oxychloride or a chlorinated solvent).

  • Add the chlorinating agent (e.g., POCl₃ or NCS) and heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress.

  • After completion, carefully quench the reaction and perform an aqueous work-up followed by extraction with an organic solvent to isolate the chlorinated pyrazine N-oxide.

Step 3: Deoxygenation

  • Dissolve the chlorinated pyrazine N-oxide in a suitable solvent.

  • Add a reducing agent, such as phosphorus trichloride (PCl₃) or sodium dithionite, to remove the N-oxide group.

  • Monitor the reaction until the starting material is consumed.

  • Perform a work-up and purify the final chlorinated pyrazine product by column chromatography, recrystallization, or distillation.

Protocol 2: Analytical Method for Isomer Ratio Determination by Gas Chromatography (GC)

This protocol provides a general method for the analysis of chlorinated pyrazine isomers.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A capillary column with a nonpolar or medium-polarity stationary phase is often suitable for separating pyrazine isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

  • Data Analysis: Integrate the peak areas of the different isomers in the chromatogram. The ratio of the peak areas provides a quantitative measure of the isomer distribution. For GC-MS, the mass spectra can help in identifying the different isomers.[14]

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can influence isomer ratios. Note: These are representative examples and actual results will vary depending on the specific substrate and conditions.

Starting MaterialChlorinating AgentSolventTemperature (°C)Major Isomer(s)Reference
2-MethylpyrazineSO₂Cl₂CCl₄802-Chloro-3-methylpyrazine, 2-Chloro-5-methylpyrazineHypothetical
2-AminopyrazineNCSCH₃CNReflux2-Amino-5-chloropyrazine[1]
PyrazineCl₂ (vapor phase)Water Vapor400-500Monochloropyrazine[9]
2,5-Dichloropyrazine3-Methoxyaniline/t-BuOK--5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine[21]

Mechanistic Insights

The chlorination of pyrazine typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the stability of the Wheland intermediate (also known as an arenium ion or sigma complex).

G cluster_0 Electrophilic Aromatic Substitution on Pyrazine Pyrazine Pyrazine Ring Intermediate Wheland Intermediate (Sigma Complex) Pyrazine->Intermediate Attack by Electrophile Chlorine + Cl₂ Product Chloropyrazine + HCl Intermediate->Product Loss of Proton

Caption: Simplified mechanism of pyrazine chlorination.

The positions most susceptible to electrophilic attack are those that lead to the most stable Wheland intermediate. The stability of this intermediate is influenced by the ability of the ring and its substituents to delocalize the positive charge. In substituted pyrazines, the interplay of inductive and resonance effects of the substituents dictates the most favorable site of attack.

References

Stability of 5-Chloropyrazine-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability of 5-Chloropyrazine-2-carbonitrile, a critical intermediate in pharmaceutical synthesis, under acidic conditions. We will explore the fundamental chemistry governing its stability, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a crystalline solid that is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] However, its reactivity profile shows incompatibility with strong acids, strong bases, and potent oxidizing or reducing agents.[1] For long-term stability, it is crucial to prevent exposure to moisture and incompatible substances.

Q2: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, particularly in the presence of water (even trace amounts), two primary degradation pathways can compromise the integrity of the molecule. The susceptibility of the compound arises from its two key functional groups: the nitrile and the chloro substituent on the electron-deficient pyrazine ring.

  • Nitrile Group Hydrolysis: The cyano (-C≡N) group is susceptible to acid-catalyzed hydrolysis. This is a well-documented reaction for nitriles. The reaction typically proceeds in two stages: first, hydrolysis to the corresponding primary amide (5-chloropyrazine-2-carboxamide), and upon further heating or exposure to stronger acidic conditions, subsequent hydrolysis to the carboxylic acid (5-chloropyrazine-2-carboxylic acid).[4][5] This is often the most common and initial degradation pathway observed.

  • Nucleophilic Aromatic Substitution (Hydrolysis of Chloro Group): The pyrazine ring is an electron-deficient aromatic system. This electronic nature activates the chlorine atom for nucleophilic aromatic substitution. In aqueous acidic media, water can act as a nucleophile, displacing the chloride ion to form 5-hydroxypyrazine-2-carbonitrile. This reaction is typically slower than nitrile hydrolysis but can be accelerated by increased temperatures and higher acid concentrations. The hydrolysis of a related compound, methyl 5-chloropyrazine-2-carboxylate, with a base has been reported to yield the 5-hydroxypyrazine derivative, indicating the lability of the C-Cl bond.[6]

Q3: What specific experimental factors will accelerate the degradation of this compound in an acidic medium?

Several factors can significantly influence the rate and extent of degradation:

  • Acid Strength and Concentration: The rate of hydrolysis is directly proportional to the hydronium ion concentration. Strong acids (e.g., HCl, H₂SO₄) will promote degradation much more rapidly than weaker acids (e.g., acetic acid).

  • Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy for both nitrile and chloro-group hydrolysis, leading to significantly faster degradation rates.

  • Presence of Water: Water is a key reactant in both primary degradation pathways. Running reactions in anhydrous acidic conditions, where possible, will substantially mitigate these risks.

  • Reaction Time: The longer the compound is exposed to acidic conditions, the greater the extent of degradation will be.

Q4: What are the best practices for handling and storing this compound to prevent degradation?

To maintain the purity and integrity of the compound, adhere to the following guidelines:

  • Storage: Store in its original, tightly sealed container in a cool, dry place away from direct sunlight.[1][7] Some related heterocyclic compounds are sensitive to air and light, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for maximum stability.

  • Handling: When weighing or transferring the compound, minimize its exposure to atmospheric moisture.[7] Always use clean, dry equipment. Ensure that any solvents used are anhydrous, especially in reactions where stability is critical.

Troubleshooting Guide: Common Issues in Acidic Reactions

This section addresses specific problems that may arise during experiments, their probable causes related to compound instability, and validated solutions.

Observed ProblemPotential Cause(s)Recommended Solution & Validation Strategy
Low yield of desired product; new, more polar spot observed by TLC. Nitrile Hydrolysis: The nitrile group has likely hydrolyzed to the more polar carboxamide or carboxylic acid derivative.Solution: 1. Reduce the reaction temperature.2. Decrease the concentration of the acid or switch to a milder acidic catalyst.3. Minimize the reaction time by closely monitoring its progress (e.g., with TLC or in-situ IR).Validation: • Use LC-MS to screen for impurities with masses corresponding to the amide (+18 Da) or carboxylic acid (+17 Da) adducts.• Confirm the structure of the impurity by isolating it and running ¹H NMR, or by co-injecting with a synthesized standard on HPLC.
Mass spectrometry shows a product peak without the characteristic chlorine isotope pattern (M/M+2). Chloro Group Hydrolysis: The chlorine atom has been displaced by a hydroxyl group from water. The resulting compound will not have the ~3:1 M/M+2 isotope ratio characteristic of a monochlorinated compound.Solution: 1. Rigorously dry all solvents and reagents before use.2. Run the reaction under a dry, inert atmosphere (N₂ or Ar).3. If the acid source is aqueous (e.g., conc. HCl), consider using a non-aqueous source like HCl gas dissolved in an anhydrous solvent (e.g., dioxane).Validation: • Analyze the reaction mixture by LC-MS. Look for a peak with a mass corresponding to the replacement of Cl by OH (-18.5 Da compared to the starting material). Confirm the absence of the chlorine isotope pattern for this peak.
Multiple unexpected product peaks are observed in HPLC/LC-MS analysis. Concurrent Degradation: Both nitrile hydrolysis and chloro group substitution are occurring, possibly along with other side reactions, leading to a complex mixture.Solution: 1. Perform a control experiment: subject this compound to the reaction conditions (acid, solvent, temperature) without the other reactants to isolate its stability profile.2. Based on the control, fundamentally redesign the reaction conditions (lower temperature, shorter time, anhydrous setup).3. Explore alternative synthetic routes that do not require harsh acidic conditions.Validation: • Use HPLC with a reference standard to quantify the remaining starting material over time in your control experiment. This will establish a "stability budget" for your reaction time and conditions.

Visualizing Degradation Pathways

The following diagram illustrates the two primary acid-catalyzed degradation routes for this compound.

DegradationPathway cluster_legend Degradation Pathways SM This compound Amide 5-Chloropyrazine-2-carboxamide (Amide Intermediate) SM->Amide H₃O⁺ (fast) Hydroxy 5-Hydroxypyrazine-2-carbonitrile (Substitution Product) SM->Hydroxy H₂O, H⁺, Δ (Nucleophilic Substitution) Acid 5-Chloropyrazine-2-carboxylic Acid (Final Hydrolysis Product) Amide->Acid H₃O⁺, Δ (slower) key Nitrile Hydrolysis key2 Chloro Substitution

References

Technical Support Center: 5-Chloropyrazine-2-carbonitrile Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chloropyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for reactions involving this versatile heterocyclic building block. The content is structured in a question-and-answer format to directly address potential issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the reactivity, handling, and characteristics of this compound.

Q1: What are the key reactive sites on this compound and how do its functional groups influence its reactivity?

Answer: this compound (MW: 139.54 g/mol , CAS: 36070-75-4) has a unique electronic profile that dictates its reactivity.[1][2] The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is significantly amplified by two powerful electron-withdrawing groups:

  • Cyano Group (-CN) at C2: This group strongly activates the ring for nucleophilic attack through both inductive and resonance effects.

  • Chlorine Atom (-Cl) at C5: While a halogen, its primary role in this context is as a leaving group. The electron-withdrawing nature of the cyano group and the pyrazine nitrogens makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

Therefore, the primary reaction pathway is the displacement of the chlorine atom at the C5 position by a nucleophile. Secondary reactions can involve the cyano group, such as hydrolysis to a carboxylic acid or amide.[3]

G cluster_0 Reactivity Profile of this compound A This compound B Primary Reactive Site: C5-Cl Bond A->B Target for Nucleophiles C Activating Group: C2-CN (Cyano) A->C Electron-Withdrawing Activates C5-Cl D Secondary Reactive Site: C2-CN Group A->D Can be modified E Reaction Type: Nucleophilic Aromatic Substitution (SNAr) B->E F Reaction Type: Hydrolysis, etc. D->F G start Low Yield in Cross-Coupling q1 Is dehalogenated side-product observed? start->q1 a1_yes Likely Issue: 1. Premature β-hydride elimination 2. Boronic acid protodeboronation (Suzuki) 3. Catalyst deactivation q1->a1_yes Yes q2 Is starting material recovered unchanged? q1->q2 No sol1 Solution: - Use a bulkier ligand (e.g., XPhos, RuPhos) - Use a milder base (e.g., K₂CO₃ vs. alkoxides) - Ensure anhydrous conditions a1_yes->sol1 a2_yes Likely Issue: 1. Inactive catalyst (failed oxidative addition) 2. Insufficient temperature 3. Poor quality reagents q2->a2_yes Yes q3 Is boronic acid homocoupling observed (Suzuki)? q2->q3 No sol2 Solution: - Screen different Pd sources/ligands - Increase temperature incrementally - Use fresh, high-purity reagents - Ensure inert atmosphere (degas solvent) a2_yes->sol2 a3_yes Likely Issue: Reaction is too slow, allowing side reactions. Oxygen contamination. q3->a3_yes Yes sol3 Solution: - Thoroughly degas all solvents and reagents - Increase catalyst loading slightly - Use a more active ligand to accelerate the catalytic cycle a3_yes->sol3

References

Technical Support Center: Overcoming Low Yields in Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of pyrazine derivatives. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth solutions to common challenges encountered in the lab, particularly the pervasive issue of low reaction yields. As Senior Application Scientists, we understand that success in synthesis is not just about following a protocol but about understanding the intricate interplay of reagents, conditions, and purification strategies.

This resource is structured to provide direct answers to your most pressing questions, troubleshoot common experimental hurdles, and offer a solid foundation in the principles of pyrazine synthesis.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in pyrazine synthesis are a frequent frustration, often stemming from a handful of critical factors. This section provides a systematic approach to identifying and rectifying the root cause of an underperforming reaction.

Issue 1: The Reaction Fails to Reach Completion or Shows No Desired Product

Symptom: TLC or GC-MS analysis shows primarily unreacted starting materials or a complex mixture of unidentifiable byproducts.

Possible Causes & Solutions:

  • Incorrect Reaction Conditions:

    • Temperature: The optimal temperature is paramount. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts, while exceeding 450°C can cause the pyrazine ring to decompose.[1] For many solution-phase syntheses, such as certain manganese-catalyzed dehydrogenative couplings, a temperature of 125-150°C is optimal.[2]

    • Inert Atmosphere: Intermediates in pyrazine synthesis, such as dihydropyrazines, can be sensitive to air oxidation.[1][3][4] If you are not working under an inert atmosphere (e.g., nitrogen or argon), unwanted side reactions can occur, leading to a dark, complex reaction mixture and low yields of the desired product.[1]

  • Inactive or Inappropriate Catalyst/Reagents:

    • Catalyst Activity: Ensure your catalyst is active. For example, in dehydrogenative coupling reactions, the choice of a base-metal pincer complex, like those based on manganese, can be highly effective.[2] The catalyst loading is also a critical parameter to optimize; for some manganese-catalyzed reactions, a 2 mol% loading has been found to be ideal.[1][2]

    • Choice of Base: The selection of a base can dramatically influence the reaction outcome. In certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[1][2]

  • Purity of Starting Materials:

    • Impurities in starting materials are a common culprit for low yields. For instance, the presence of aldol condensation products in denatured ethanol can lead to unwanted side reactions.[1] It is crucial to use purified starting materials, which can be achieved through distillation or recrystallization.[1]

Issue 2: Significant Formation of Byproducts

Symptom: The desired product is formed, but is accompanied by substantial amounts of side products, complicating purification and reducing the isolated yield.

Possible Causes & Solutions:

  • Formation of Imidazole Derivatives:

    • This is a common side reaction, particularly in syntheses involving sugars and amino acids.[5] The choice of solvent during work-up is critical for separation. Using hexane for liquid-liquid extraction can prevent the co-extraction of imidazole derivatives.[6][7][8] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles, necessitating further purification steps such as column chromatography on silica gel.[1][6][7][8]

  • Polymerization or Degradation:

    • A dark coloration of the reaction mixture often signals polymerization or degradation.[1] This can be caused by excessive heat or air oxidation of sensitive intermediates.[1] Lowering the reaction temperature and ensuring an inert atmosphere can mitigate these issues.

  • Formation of Isomers in Unsymmetrical Pyrazine Synthesis:

    • Synthesizing unsymmetrically substituted pyrazines can lead to a mixture of isomers, which can be challenging to separate.[9] Careful selection of synthetic strategy and purification techniques, such as high-performance flash chromatography, may be required.[10]

Issue 3: Product Loss During Work-up and Purification

Symptom: A good yield is observed in the crude reaction mixture (by TLC/GC-MS), but the isolated yield is significantly lower.

Possible Causes & Solutions:

  • Inefficient Extraction:

    • Pyrazine derivatives can have varying solubilities. It may be necessary to perform multiple extractions with fresh solvent to ensure complete recovery from the aqueous phase.[1][6][7][8]

  • Suboptimal Purification Technique:

    • Distillation: For volatile pyrazines, distillation can be an effective purification method, leaving non-volatile impurities like imidazoles behind.[6][7][8]

    • Column Chromatography: Silica gel column chromatography is a versatile tool for purifying pyrazine derivatives.[6][7][8] For challenging separations of closely related pyrazines, using a silica gel with a higher surface area can improve resolution and yield.[10] A solvent system such as a hexane/ethyl acetate gradient is often effective.[6][7][8]

    • Recrystallization: For solid pyrazine derivatives, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical to minimize product loss.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for pyrazine synthesis, and what are their limitations?

A1: Some of the oldest and most well-known methods for pyrazine synthesis include the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses.[11][12] Both are based on the self-condensation of α-amino ketones.[11][12] The Gutknecht synthesis, for example, involves the in-situ generation of an α-amino ketone from an α-oximino ketone, which then dimerizes to a dihydropyrazine that is subsequently oxidized to the pyrazine.[1][13] While foundational, these classical methods are often associated with harsh reaction conditions and can result in low yields.[1]

Q2: My reaction mixture has turned dark brown/black. What does this indicate and how can I prevent it?

A2: A dark coloration often points to polymerization or degradation of starting materials or products.[1] This can be triggered by several factors:

  • Excessive Heat: Overheating the reaction can lead to decomposition.

  • Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air.

  • Aldol Condensation: Side reactions can occur if your solvent or starting materials contain aldehydes or ketones with α-hydrogens.[1]

To prevent this, consider lowering the reaction temperature and ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: How can I effectively remove imidazole byproducts from my pyrazine product?

A3: Imidazole byproducts are a common challenge. Here are a few strategies for their removal:

  • Solvent Extraction: During liquid-liquid extraction, using a non-polar solvent like hexane can selectively extract the pyrazine, leaving the more polar imidazole derivatives in the aqueous phase.[6][7][8]

  • Column Chromatography: If imidazoles are co-extracted, column chromatography on silica gel is an effective purification method.[1][6][7][8]

  • Distillation: If your pyrazine derivative is volatile, distillation can be used to separate it from non-volatile imidazole impurities.[6][7][8]

Q4: What is the role of the base in pyrazine synthesis, and how do I choose the right one?

A4: The base plays a crucial role in many pyrazine syntheses, particularly in dehydrogenative coupling reactions. It can act as a catalyst and influence the reaction rate and selectivity. The optimal base must often be determined empirically. For example, in the manganese-catalyzed synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, potassium hydride (KH) gave a 99% yield, while bases like tBuOK and NaOMe resulted in poor yields (15% and 10%, respectively).[2]

Experimental Protocols & Data

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis relies on the self-condensation of an α-amino ketone, which is typically generated in situ from the reduction of an α-oximino ketone.[1][3]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Add a slight excess of an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Isolate the α-oximino ketone by standard work-up procedures.

Step 2: Reduction and In Situ Condensation

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).

  • Add a reducing agent (e.g., zinc dust) portion-wise while maintaining a controlled temperature.

  • The reduction generates the α-amino ketone, which will spontaneously self-condense to form a dihydropyrazine.

  • The dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by air oxidation during the work-up, or by the addition of a mild oxidizing agent.[4]

Step 3: Work-up and Purification

  • Filter off the excess reducing agent.

  • Neutralize the reaction mixture.

  • Extract the pyrazine product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Data Summary: Optimization of Reaction Conditions

The choice of reaction parameters significantly impacts the yield of pyrazine derivatives. The following table summarizes the effects of different bases and solvents on the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, as reported in a study on manganese-catalyzed dehydrogenative coupling.[2]

EntryCatalyst (2 mol%)Base (3 mol%)SolventTemperature (°C)Yield (%)
1Mn-pincer complexKHToluene15099
2Mn-pincer complexKHTHF15090
3Mn-pincer complexKH1,4-Dioxane15095
4Mn-pincer complextBuOKToluene15015
5Mn-pincer complexNaOMeToluene15010
6Mn-pincer complexNoneToluene150Trace

Data adapted from Daw et al., J. Org. Chem. 2018, 83, 15, 8068–8077.[2][14]

Visualizing Key Concepts

Troubleshooting Logic for Low Pyrazine Yield

low_yield_troubleshooting start Low Yield of Pyrazine Derivative check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_materials Purify starting materials (distillation, recrystallization) check_purity->purify_materials No check_byproducts Are byproducts being formed? check_conditions->check_byproducts Yes optimize_temp Optimize temperature check_conditions->optimize_temp No optimize_base Optimize base/catalyst check_conditions->optimize_base No use_inert_atm Use inert atmosphere check_conditions->use_inert_atm No check_workup Is product lost during work-up? check_byproducts->check_workup No analyze_byproducts Identify byproducts (GC-MS, NMR) check_byproducts->analyze_byproducts Yes optimize_extraction Optimize extraction (solvent, # of extractions) check_workup->optimize_extraction Yes optimize_purification Optimize purification (chromatography, distillation) check_workup->optimize_purification Yes end_goal Improved Yield check_workup->end_goal No purify_materials->check_conditions optimize_temp->check_byproducts optimize_base->check_byproducts use_inert_atm->check_byproducts modify_conditions Modify conditions to minimize side reactions analyze_byproducts->modify_conditions modify_conditions->check_workup optimize_extraction->end_goal optimize_purification->end_goal

Caption: A logical workflow for troubleshooting low yields in pyrazine synthesis.

General Mechanism of Gutknecht Pyrazine Synthesis

gutknecht_synthesis start_ketone α-Oximino Ketone amino_ketone α-Amino Ketone (in situ generation) start_ketone->amino_ketone Reduction (e.g., Zn/HOAc) dimerization Self-Condensation (Dimerization) amino_ketone->dimerization 2 molecules dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation (e.g., air) dihydropyrazine->oxidation pyrazine Pyrazine Derivative oxidation->pyrazine

Caption: Key steps in the Gutknecht pyrazine synthesis pathway.

References

Technical Support Center: Purification of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Chloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this critical heterocyclic building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering explanations and actionable solutions.

Synthesis and Initial Work-up

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A prevalent method for synthesizing this compound is the regioselective chlorination of pyrazine-2-carboxamide.[1][2] In this case, the primary impurities to anticipate are:

  • Positional Isomers: The main challenge in this synthesis is controlling the regioselectivity of the chlorination. As a result, you are likely to find the isomeric 3-Chloropyrazine-2-carbonitrile and 6-Chloropyrazine-2-carbonitrile in your crude mixture.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual pyrazine-2-carboxamide.

  • Over-chlorinated Byproducts: Depending on the reaction conditions, di- and tri-chlorinated pyrazine species may be formed.

  • Solvent and Reagent Residues: Residual solvents such as toluene or DMF, and quenching agents like sodium bicarbonate, may also be present.[3]

  • Polymeric or Colored Impurities: Like many nitrogen-containing heterocycles, pyrazines can be prone to forming colored byproducts, especially under harsh reaction or work-up conditions.

Q2: My crude product is a dark, oily residue. How should I proceed with the initial clean-up?

A2: A dark and oily crude product often indicates the presence of polymeric impurities and residual high-boiling solvents. Before attempting more refined purification techniques like chromatography or recrystallization, a liquid-liquid extraction (LLE) is highly recommended.

Recommended Liquid-Liquid Extraction Protocol:

  • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities.

    • Water (H₂O) to remove water-soluble impurities.

    • A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude solid.

Recrystallization

Q3: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with many organic compounds, including pyrazine derivatives. The primary causes are:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Cooling: The solution is being cooled too quickly, not allowing sufficient time for crystal nucleation and growth.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for your compound.

Troubleshooting Steps:

  • Re-dissolve the Oiled-Out Product: Reheat the solution to dissolve the oil completely.

  • Add More Solvent: Add a small amount of the hot "good" solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath can help control the cooling rate. Once at room temperature, you can then proceed to cool it in an ice bath.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

  • Optimize Solvent System: If the problem persists, you may need to reconsider your solvent choice. Experiment with different single or mixed solvent systems. Common solvent pairs for recrystallization include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4][5]

Q4: What is a good starting solvent system for the recrystallization of this compound?

A4: Ethanol has been reported as a suitable solvent for the recrystallization of this compound.[1] A mixed solvent system can also be effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly cloudy (the cloud point).[3][6][7] Reheating to get a clear solution and then allowing it to cool slowly should yield crystals.

Column Chromatography

Q5: My this compound is streaking on the silica gel column and I'm getting poor separation from its isomers. What can I do to improve the separation?

A5: Streaking and poor separation of pyrazine derivatives on silica gel are common issues, often due to the basic nature of the pyrazine nitrogen atoms interacting strongly with the acidic silica surface. Here are several strategies to improve your separation:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Carefully adjust the polarity of your eluent. A common mobile phase for pyrazines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8]

    • Gradient Elution: Employing a shallow gradient of the polar solvent can often provide better separation than an isocratic elution.[9][10]

    • Additive: Adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can help to neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.

  • Choose a Different Stationary Phase:

    • High-Performance Silica: Using a higher surface area silica gel can improve separation.[8]

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds like pyrazines.

    • Reverse-Phase Chromatography: For highly polar compounds or when normal-phase chromatography fails, consider using a reverse-phase C18 column.[9]

Q6: What is a recommended starting point for flash chromatography of this compound?

A6: A good starting point for flash chromatography on silica gel would be an eluent system of ethyl acetate in heptane or hexane.[1] You can determine the optimal solvent ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of around 0.2-0.3 for the this compound to ensure good separation on the column. A gradient elution from a lower polarity (e.g., 5-10% ethyl acetate) to a higher polarity (e.g., 20-30% ethyl acetate) is likely to provide the best separation of the desired product from its isomers and other impurities.[1]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound (Ethanol/Water System)

This protocol outlines a mixed-solvent recrystallization procedure, which is often effective for purifying pyrazine derivatives.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general guideline for purifying this compound using flash chromatography on silica gel.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and heptane. Test various ratios (e.g., 1:9, 2:8, 3:7) to find a system that gives your product an Rf value of approximately 0.2-0.3 and shows good separation from impurities.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system (at the lower polarity end of your gradient).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in heptane) and gradually increase the polarity (e.g., to 25% ethyl acetate in heptane) over several column volumes.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Purity Assessment

Ensuring the purity of your final product is crucial. The following analytical techniques are recommended for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound and its impurities, especially positional isomers.

Parameter Recommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

This is a starting point, and the method may need to be optimized for your specific impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for analyzing volatile and semi-volatile compounds like this compound. It can be particularly useful for identifying and quantifying residual solvents and volatile byproducts. The mass spectrometer provides structural information, which can aid in the identification of unknown impurities.

Parameter Recommendation
Column DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of your purified product and for identifying and quantifying impurities. Comparing the integrals of the product signals to those of impurity signals can provide a good estimation of purity.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (Oily Residue) LLE Liquid-Liquid Extraction (EtOAc/H2O, NaHCO3) Crude->LLE Dissolve in EtOAc Crude_Solid Crude Solid LLE->Crude_Solid Dry & Concentrate Recrystallization Recrystallization (e.g., EtOH/H2O) Crude_Solid->Recrystallization Chromatography Flash Chromatography (Silica, Hex/EtOAc) Crude_Solid->Chromatography Pure_Product Pure 5-Chloropyrazine- 2-carbonitrile Recrystallization->Pure_Product Chromatography->Pure_Product HPLC HPLC GCMS GC-MS NMR NMR Pure_Product->HPLC Pure_Product->GCMS Pure_Product->NMR

Caption: General workflow for the purification and analysis of this compound.

Logical Flow for Troubleshooting Recrystallization

TroubleshootingRecrystallization Start Crude solid in hot solvent Q1 Does it fully dissolve? Start->Q1 AddSolvent Add more hot solvent Q1->AddSolvent No Q2 Does it 'oil out' upon cooling? Q1->Q2 Yes AddSolvent->Q1 Success Crystals form upon slow cooling Q2->Success No TroubleshootOil Troubleshoot 'Oiling Out' Q2->TroubleshootOil Yes Reheat Reheat to dissolve oil TroubleshootOil->Reheat AddMoreSolvent Add more 'good' solvent Reheat->AddMoreSolvent SlowCool Cool slowly AddMoreSolvent->SlowCool Scratch Scratch flask SlowCool->Scratch Seed Add seed crystal Scratch->Seed ChangeSolvent Change solvent system Seed->ChangeSolvent If still fails

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Safe handling and storage of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloropyrazine-2-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS: 36070-75-4). This document provides in-depth guidance on safe handling, storage, and troubleshooting for common issues encountered during its use in experimental settings. As a critical intermediate in pharmaceutical and agrochemical synthesis, understanding its properties is paramount for ensuring experimental integrity and, most importantly, laboratory safety.[1]

Section 1: Compound Identification and Hazard Profile

What is this compound and what are its primary hazards?

This compound is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃.[2] It is a solid at room temperature and serves as a versatile building block in organic synthesis, particularly for compounds with potential therapeutic activity.[1][3]

However, its utility is matched by its hazard profile. It is classified as acutely toxic and an irritant.[2][4] The primary hazards are:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][4]

  • Skin Irritation: Causes skin irritation upon contact.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory tract irritation if dust is inhaled.[1][4]

Understanding these hazards is the first step in establishing a safe experimental workflow. The causality is linked to its chemical structure; the electrophilic nature of the pyrazine ring, enhanced by the chloro and cyano groups, can lead to unwanted reactions with biological macromolecules if exposure occurs.[1]

Hazard Classification (GHS) Description Source
Acute Toxicity, Oral (Category 4)Harmful if swallowed[2][4]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin[2]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled[2][4]
Skin Irritation (Category 2)Causes skin irritation[2][4]
Eye Irritation (Category 2A)Causes serious eye irritation[2][4]
STOT - Single Exposure (Category 3)May cause respiratory irritation[1][4]

Section 2: Personal Protective Equipment (PPE) & Handling Protocols

FAQ: What is the mandatory PPE for handling this compound?

Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control dust and vapor exposure.[5] The work station must have good ventilation.[4] An emergency eye wash fountain and safety shower must be immediately accessible.[4]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility chart for breakthrough times.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full face shield should be worn in addition to goggles.[4][7]

  • Body Protection: A standard lab coat is required at a minimum. For larger scale work, consider chemical-resistant aprons or coveralls.[7]

  • Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with a particulate filter is required.[4][8]

PPE_Workflow A Task: Handling this compound B Is the work performed in a certified chemical fume hood? A->B C YES B->C   D NO B->D   L Is dust generation unavoidable or ventilation inadequate? C->L E STOP WORK. Relocate to a fume hood. D->E F Standard PPE Required: - Nitrile Gloves - Safety Goggles - Lab Coat G Is there a significant splash risk? F->G H YES G->H I NO G->I J Add Full Face Shield H->J K Proceed with Caution I->K J->K M YES L->M N NO L->N O Add NIOSH-Approved Respirator M->O N->F O->F

Figure 1. Decision workflow for selecting appropriate PPE.
Troubleshooting Handling Issues

  • Issue: The solid compound is static and difficult to weigh accurately, leading to potential contamination of the balance area.

    • Solution: Use an anti-static weighing dish. Handle the material in a glove bag or box if available, which can reduce air currents. Perform a "tare-weigh-tare" sequence on a piece of weighing paper, then carefully transfer the paper with the compound to your reaction vessel. Clean the balance and surrounding area immediately after use with a damp cloth to capture any fine dust, followed by a dry one.

  • Issue: I notice a faint, unfamiliar smell while working with the compound, even inside the fume hood.

    • Solution: This could indicate inadequate containment. First, ensure the fume hood sash is at the lowest practical working height. Check the fume hood's certification date and airflow monitor. If the issue persists, cease work, close the container, lower the sash completely, and report the issue to your lab manager or safety officer. You may need to use respiratory protection as an interim measure until the fume hood is verified to be functioning correctly.[9]

Section 3: Storage and Stability

FAQ: What are the optimal storage conditions for this compound?

Proper storage is crucial for maintaining the compound's purity and preventing hazardous situations.

  • Temperature: Store in a cool, dry, well-ventilated area.[4][10] Several suppliers recommend refrigeration (2-8°C).[10][11] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.

  • Container: Keep the container tightly closed and securely sealed when not in use.[4][10]

  • Incompatibilities: The compound is stable under normal storage conditions.[4] However, it must be stored away from incompatible materials.[10] These include:

    • Strong oxidizing agents

    • Strong reducing agents

    • Strong acids

    • Strong bases[4] The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, while the pyrazine ring can be targeted by strong oxidants or reductants.

Troubleshooting Storage Issues
  • Issue: The material has changed color or appears clumpy after being stored for some time.

    • Causality & Solution: This likely indicates degradation, possibly due to moisture ingress or exposure to an incompatible substance. The container may not have been sealed properly, or it was opened while cold, causing condensation. The material should be considered suspect. It is recommended to dispose of it according to hazardous waste protocols rather than using it in an experiment where purity is critical.[4]

Section 4: Emergency Procedures & Waste Disposal

FAQ: What should I do in case of an accidental spill or exposure?

Immediate and correct action is vital.

Exposure Protocol:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air.[4] If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Spill Cleanup Protocol:

For small spills (typically <1g in a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup: Wearing appropriate PPE, gently sweep or shovel the solid material into a clearly labeled, sealable container for hazardous waste.[4][10] Avoid generating dust.[10]

  • Decontamination: Wipe the spill area with a damp cloth, followed by a dry one. Place all cleanup materials into the waste container.

  • Disposal: Dispose of the waste container through your institution's hazardous waste program.

For large spills, or any spill outside of a fume hood:

  • Evacuate: Evacuate all non-essential personnel from the area.[4]

  • Alert: Alert your institution's emergency response team or safety officer immediately.[10]

  • Isolate: Close the doors to the area and prevent entry.

  • Do not attempt to clean up the spill yourself. Wait for trained emergency responders.[4]

Spill_Response A Spill of this compound Occurs B Is the spill large (>1g) or outside a fume hood? A->B C YES B->C   D NO (Small, contained spill) B->D   E EVACUATE Immediate Area ALERT Emergency Services ISOLATE the Room C->E F 1. Alert nearby personnel. 2. Ensure PPE is worn. 3. Gently sweep solid into a labeled waste container. (Avoid creating dust) 4. Decontaminate spill area. D->F H Do NOT attempt cleanup. Await trained responders. E->H G Dispose of waste via institutional protocol. F->G

Figure 2. Decision workflow for responding to an accidental spill.
FAQ: How should I dispose of waste containing this compound?

All waste, including the pure compound, contaminated materials (like gloves or weighing paper), and reaction residues, must be treated as hazardous waste.

  • Procedure: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The recommended disposal method is incineration by a licensed professional waste disposal service.[4] Do not dispose of this material down the drain or in regular trash.[12] Always follow your local, state, and federal regulations for hazardous waste disposal.[5]

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Substituted Chloropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs and biologically active compounds underscores the importance of understanding its chemical behavior. This guide provides an in-depth comparison of the reactivity of substituted chloropyrazines, focusing on the critical role of substituents in modulating their susceptibility to nucleophilic aromatic substitution (SNAr). By understanding these principles, researchers can strategically design and synthesize novel pyrazine derivatives with desired pharmacological properties.

The Intrinsic Reactivity of the Pyrazine Ring

The pyrazine ring, an electron-deficient heteroaromatic system, is inherently primed for nucleophilic aromatic substitution.[1] The two nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, reducing the electron density of the ring carbons and making them susceptible to attack by nucleophiles.[2][3] This is the foundational principle that governs the reactivity of chloropyrazines.

The general mechanism for the SNAr reaction on a chloropyrazine involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized, partially onto the electronegative nitrogen atoms, which contributes to its relative stability. In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

Caption: Generalized workflow for the SNAr reaction on a chloropyrazine.

The Decisive Role of Substituents

The rate and regioselectivity of SNAr reactions on chloropyrazines are profoundly influenced by the nature and position of other substituents on the ring. These substituents can either enhance or diminish the inherent electrophilicity of the pyrazine core.

Electron-Withdrawing Groups (EWGs): Activating the Ring

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), significantly increase the reactivity of chloropyrazines towards nucleophiles.[2][3][5] They achieve this by further depleting the electron density of the ring, making the carbon atoms even more electrophilic and susceptible to nucleophilic attack. Furthermore, EWGs stabilize the negatively charged Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction.

A study on the SNAr reaction of amines with 2-substituted 3,5-dichloropyrazines demonstrated this principle clearly. When the 2-position was occupied by an electron-withdrawing group, nucleophilic attack occurred preferentially at the 5-position.[5] This directing effect is a critical consideration in synthetic design.

Electron-Donating Groups (EDGs): Deactivating the Ring

Conversely, electron-donating groups, such as methoxy (-OCH3), amino (-NH2), or alkyl groups, decrease the reactivity of chloropyrazines.[2][3][5] These groups increase the electron density of the pyrazine ring, making it less electrophilic. They also destabilize the Meisenheimer intermediate by intensifying the negative charge.

The same study on 2-substituted 3,5-dichloropyrazines showed that when an electron-donating group was present at the 2-position, nucleophilic attack was directed to the 3-position.[5] This highlights the powerful influence of substituents in controlling the outcome of the reaction.

Comparative Reactivity Data

The following table summarizes the qualitative and, where available, quantitative effects of various substituents on the reactivity of chloropyrazines in SNAr reactions. The data is compiled from multiple sources and serves as a general guide for predicting reactivity trends.

Substituent (and Position)TypeEffect on ReactivityMechanistic Rationale
-NO2 (ortho/para)Strong EWGStrong ActivationPotent inductive and resonance stabilization of Meisenheimer complex.
-CN (ortho/para)Strong EWGStrong ActivationStrong inductive and resonance stabilization.
-CF3 (ortho/para)Strong EWGStrong ActivationPowerful inductive electron withdrawal.
-Cl (another position)Weak EWGModerate ActivationInductive withdrawal enhances electrophilicity.
-H (unsubstituted)NeutralBaseline ReactivityThe inherent electron-deficient nature of the pyrazine ring.
-CH3 (any position)Weak EDGWeak DeactivationHyperconjugation and weak inductive donation increase ring electron density.
-OCH3 (any position)Strong EDGStrong DeactivationPotent resonance donation of electrons to the ring.
-NH2 (any position)Strong EDGStrong DeactivationStrong resonance electron donation.

The "Element Effect": Halogen Leaving Group Reactivity

In the context of SNAr reactions, the reactivity of the halogen leaving group often follows the trend F > Cl > Br > I.[6] This is counterintuitive to the trend observed in SN2 reactions where I > Br > Cl > F. The reason for this reversal is that the rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through the inductive effect, thus lowering the activation energy and increasing the reaction rate.[6]

Kinetic studies have demonstrated this effect. For instance, the reaction of fluoropyrazine with sodium hydroxide was found to be significantly faster than that of chloropyrazine, with half-lives of 43 minutes and approximately 19 days, respectively, under the same conditions.[7] This makes fluoropyrazines highly valuable substrates for accessing a wide range of derivatives, despite the challenges sometimes associated with their synthesis.[7]

Experimental Protocols: A Practical Guide

To provide a tangible framework for applying these principles, the following section details a general protocol for the amination of a substituted chloropyrazine. This procedure can be adapted for various nucleophiles and substrates.

General Procedure for the Amination of 2-Chloropyrazine

This protocol describes a model reaction between 2-chloropyrazine and a generic amine nucleophile.

Materials:

  • 2-Chloropyrazine (or a substituted derivative)

  • Amine nucleophile (e.g., morpholine, benzylamine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., Dimethylformamide (DMF), ethanol, water[8])

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis Start Combine chloropyrazine, amine, and base in solvent Stir Stir at specified temperature Start->Stir 1. Reagents Monitor Monitor reaction by TLC Stir->Monitor 2. Reaction Quench Quench reaction with water Monitor->Quench 3. Completion Extract Extract with organic solvent Quench->Extract 4. Workup Dry Dry organic layer Extract->Dry 5. Isolation Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify 6. Purification Characterize Characterize product (NMR, MS) Purify->Characterize 7. Analysis

Caption: A typical experimental workflow for the amination of a chloropyrazine.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the chloropyrazine (1.0 equivalent) in the chosen solvent. Add the amine nucleophile (1.0-1.2 equivalents) followed by the base (1.5-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and stir. The use of microwave-assisted synthesis can significantly shorten reaction times and improve yields.[9]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR and mass spectrometry.

Conclusion

The reactivity of substituted chloropyrazines is a predictable and controllable aspect of their chemistry, governed by the electronic nature of the substituents on the pyrazine ring. Electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution, while electron-donating groups have a deactivating effect. By leveraging these fundamental principles, researchers can rationally design synthetic routes to novel pyrazine-containing molecules with potential applications in drug discovery and materials science. The provided experimental framework serves as a starting point for the practical application of these concepts in the laboratory.

References

A Practical Guide to the Structural Validation of 5-Chloropyrazine-2-carbonitrile via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Heterocyclic Chemistry

In the realm of pharmaceutical and agrochemical development, nitrogen-containing heterocycles are foundational scaffolds. Compounds like 5-Chloropyrazine-2-carbonitrile serve as critical building blocks in the synthesis of high-value molecules, including antiviral agents.[1] Given their role, absolute certainty in their molecular structure is not merely an academic exercise—it is a prerequisite for predictable reactivity, safety, and efficacy in downstream applications. The substitution pattern on the pyrazine ring dictates the molecule's electronic properties and steric profile, directly influencing its behavior in complex synthetic pathways.

An incorrect structural assignment, such as mistaking this compound for its isomer, 3-Chloropyrazine-2-carbonitrile, could lead to failed syntheses, unexpected byproducts, and significant delays in development timelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation of such organic molecules.[2]

This guide provides an in-depth, experience-driven walkthrough for validating the structure of this compound. We will move beyond a simple recitation of data to explain the causal logic behind each experiment, demonstrating how a systematic, multi-technique NMR approach provides a self-validating and irrefutable confirmation of molecular architecture.

The Analytical Strategy: From 1D Snapshots to 2D Connectivity Maps

Our approach is hierarchical, beginning with simple one-dimensional experiments to gather initial data and progressing to more complex two-dimensional experiments to establish the precise connectivity of the molecular framework.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Initial Assessment (1D NMR) cluster_2d Phase 3: Connectivity Mapping (2D NMR) cluster_analysis Phase 4: Final Validation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) H1_NMR ¹H NMR (Proton Count & Environment) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Count & Type) H1_NMR->C13_NMR Provides context COSY ¹H-¹H COSY (H-H Couplings) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign Protons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Carbons Validation Unambiguous Structure Confirmation HMBC->Validation Definitive Proof

Caption: A typical experimental workflow for NMR-based structural elucidation.

Part 1: Foundational Analysis with 1D NMR

One-dimensional NMR provides the initial census of protons and carbons, offering vital clues about the chemical environment of each nucleus.

¹H NMR: A Proton's Perspective

The structure of this compound (C₅H₂ClN₃) contains only two protons attached to the pyrazine ring.[3][4]

  • Causality: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deficiency, compounded by the electron-withdrawing effects of the chlorine and nitrile (-C≡N) substituents, causes a significant downfield shift for the attached protons into the aromatic region (typically δ 8.5–9.0 ppm).[1]

  • Expected Spectrum:

    • Two signals will be observed in the aromatic region.

    • These protons are on adjacent carbons (positions 3 and 6), so they will couple to each other, resulting in two doublets.

¹³C NMR: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

  • Causality: The molecule is asymmetric, meaning all five carbon atoms are in unique chemical environments and should produce five distinct signals. The chemical shift of each carbon is heavily influenced by its hybridization and proximity to electronegative atoms.[5][6] Carbons directly bonded to nitrogen or chlorine will be shifted significantly downfield. The carbon of the nitrile group has a characteristic chemical shift in the range of δ 115-125 ppm.

  • Expected Spectrum:

    • Five distinct signals.

    • Quaternary carbons (C2, C5, and the nitrile carbon) will typically have lower intensities compared to the protonated carbons (C3, C6). Note that ¹³C signal integration is generally not quantitative.[5]

| Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) | | :--- | :--- | :--- | :--- | | Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | | H-3 | ¹H | ~8.8 | Doublet (d) | | H-6 | ¹H | ~8.6 | Doublet (d) | | C-2 | ¹³C | ~145 | Singlet | | C-3 | ¹³C | ~148 | Singlet | | C-5 | ¹³C | ~155 | Singlet | | C-6 | ¹³C | ~143 | Singlet | | -C≡N | ¹³C | ~117 | Singlet |

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.

Part 2: Unambiguous Assignment with 2D NMR

While 1D NMR suggests the presence of the required components, 2D NMR provides the definitive map of how they are connected. This is where we build irrefutable proof of the substitution pattern.

¹H-¹H COSY: Identifying Coupled Neighbors

The Correlation Spectroscopy (COSY) experiment is the most straightforward way to confirm which protons are coupled to each other.

  • Purpose & Logic: A cross-peak in a COSY spectrum indicates that two protons are spin-spin coupled, typically through two or three bonds. For our target molecule, this experiment serves as a simple but crucial confirmation: are the two observed protons coupled?

  • Expected Result: A single cross-peak connecting the signals of the two aromatic protons (~8.8 ppm and ~8.6 ppm), confirming they are adjacent on the pyrazine ring.

¹H-¹³C HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[7][8]

  • Purpose & Logic: This is the primary tool for assigning protonated carbons. Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other, representing a direct one-bond C-H connection.

  • Expected Result: Two cross-peaks will appear:

    • Connecting the proton at ~8.8 ppm to its attached carbon (C-3, ~148 ppm).

    • Connecting the proton at ~8.6 ppm to its attached carbon (C-6, ~143 ppm).

    • The quaternary carbons (C-2, C-5, -CN) will show no signals in the HSQC spectrum, confirming they are not directly bonded to any protons.

¹H-¹³C HMBC: The Definitive Structural Proof

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this analysis. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), allowing us to piece together the entire molecular puzzle.[7]

  • Purpose & Logic: By identifying these long-range couplings, we can connect the protonated carbons to the non-protonated quaternary carbons, confirming the positions of the chloro and cyano substituents. The absence or presence of specific correlations is what allows us to distinguish between isomers.

  • Expected Key Correlations for this compound:

    • Proton H-3 (~8.8 ppm) will show correlations to:

      • C-2 (~145 ppm): A two-bond (²J) correlation, linking H-3 to the carbon bearing the nitrile.

      • C-5 (~155 ppm): A three-bond (³J) correlation, linking H-3 across the nitrogen to the carbon bearing the chlorine.

      • -CN (~117 ppm): A three-bond (³J) correlation, providing definitive evidence of its proximity to H-3.

    • Proton H-6 (~8.6 ppm) will show correlations to:

      • C-2 (~145 ppm): A three-bond (³J) correlation, linking H-6 across the nitrogen to the carbon bearing the nitrile.

      • C-5 (~155 ppm): A two-bond (²J) correlation, linking H-6 to the carbon bearing the chlorine.

G H3 H-3 C2 C-2 H3->C2 ²J C5 C-5 H3->C5 ³J CN -CN H3->CN ³J H6 H-6 H6->C2 ³J H6->C5 ²J

Caption: Key HMBC correlations confirming the structure of this compound.

Comparative Analysis: Distinguishing from the 3-Chloro Isomer

The true power of this systematic approach is revealed when comparing the expected data to that of a potential isomeric impurity, such as 3-Chloropyrazine-2-carbonitrile. While 1D NMR might show similar patterns (two doublets in ¹H, five signals in ¹³C), the HMBC data would be fundamentally different.

  • In the 3-Chloro Isomer: The proton at position 6 would show a strong two-bond (²J) correlation to the carbon bearing the chlorine (C-3).

  • In our Target 5-Chloro Isomer: The proton at H-6 shows a two-bond correlation to C-5, the carbon bearing the chlorine, as expected. The proton at H-3 shows a three-bond correlation to this same carbon.

This critical difference in the HMBC connectivity map provides an unambiguous method to distinguish between the two regioisomers, validating the identity of your material beyond any doubt.

Experimental Protocols

Sample Preparation
  • Mass Measurement: Accurately weigh 10-20 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice for many organic compounds.[9] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[10]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. If the sample does not dissolve readily, gently vortex or sonicate the mixture for 1-2 minutes.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

These parameters are for a standard 400 or 500 MHz spectrometer and may be adjusted.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~3-4 seconds.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling ('zgpg30').

    • Number of Scans: 1024 (or more, as ¹³C is less sensitive).[5]

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY ('cosygpqf').

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512.

  • 2D HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC ('hsqcedetgpsisp2.3').

    • Number of Scans: 2-4 per increment.

    • ¹J C-H Coupling Constant: Set to ~145 Hz (a standard value for aromatic C-H).

    • Increments (F1): 256.

  • 2D HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC ('hmbcgplpndqf').

    • Number of Scans: 4-8 per increment.

    • Long-Range Coupling Constant: Optimized for 8 Hz (a good compromise for ²J and ³J couplings).[7]

    • Increments (F1): 256-512.

Conclusion

References

Efficacy of 5-Chloropyrazine-2-carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloropyrazine-2-carbonitrile scaffold is a privileged starting point in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities. This guide provides a comparative analysis of the efficacy of these derivatives, with a focus on their applications as anticancer and antiviral agents. We will delve into the structure-activity relationships (SAR), experimental data, and the underlying mechanisms of action that govern their therapeutic potential.

Introduction: The Versatility of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in numerous biologically active compounds. The introduction of a chlorine atom at the 5-position and a nitrile group at the 2-position of the pyrazine ring creates a highly reactive and versatile scaffold, this compound. This starting material allows for strategic modifications at key positions, enabling the fine-tuning of pharmacological properties. The electron-withdrawing nature of the pyrazine ring and the nitrile group, combined with the leaving group potential of the chlorine atom, facilitates nucleophilic substitution reactions, which are pivotal in the synthesis of diverse derivative libraries.[1]

Anticancer Efficacy: Targeting Kinases with Pyrazine-2-carbonitrile Derivatives

A significant area of research for this compound derivatives has been in the development of protein kinase inhibitors for cancer therapy.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrazine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response (DDR), and its inhibition is a promising strategy to enhance the efficacy of DNA-damaging chemotherapies.[5] Several potent and selective CHK1 inhibitors have been developed from the this compound scaffold.

A notable example is the development of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles.[6] The synthesis involves the displacement of the chlorine atom from 5-amino-3-chloropyrazine-2-carbonitrile with an appropriate alcohol.[7] This is followed by a Buchwald-Hartwig coupling to introduce the pyridin-2-ylamino moiety.

Table 1: Comparative in vitro Activity of CHK1 Inhibitor Derivatives

Compound IDR Group (at position 3)CHK1 IC50 (nM)[5]Cell-Based Activity (G2 Checkpoint Abrogation IC50, nM)[5]
CCT244747 (R)-1-(dimethylamino)propan-2-yloxy1.440
Prexasertib (LY2606368) Not specified1Not specified

Structure-Activity Relationship (SAR) Insights:

  • The 3-alkoxyamino side chain plays a crucial role in conferring potency and oral bioavailability.[6]

  • The pyrazine-2-carbonitrile core is essential for interacting with a unique protein-bound water molecule in the CHK1 active site, which contributes to high selectivity over other kinases.

  • Substitution on the pyridin-2-ylamino ring can be optimized to improve potency and pharmacokinetic properties.[5]

Experimental Workflow: CHK1 Inhibition Assay

G cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_chk1 Recombinant CHK1 Enzyme incubation Incubate Enzyme, Substrate, Inhibitor, and ATP recombinant_chk1->incubation substrate Peptide Substrate substrate->incubation atp ATP (γ-32P) atp->incubation separation Separate Phosphorylated Substrate incubation->separation scintillation Quantify Radioactivity (Scintillation Counting) separation->scintillation ic50 Calculate IC50 Values scintillation->ic50

Caption: Workflow for a typical in vitro CHK1 kinase inhibition assay.

Other Kinase Targets

Derivatives of pyrazine-2-carbonitrile have also shown inhibitory activity against other kinases, such as Casein Kinase 2 (CK2).[8] Structure-activity relationship studies on 2,6-disubstituted pyrazines revealed that derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety exhibit potent CK2 inhibition.[4]

Antiviral Efficacy: A New Frontier for Pyrazine-2-carbonitrile Derivatives

While the anticancer applications are well-documented, recent research has highlighted the potential of pyrazine-based compounds as antiviral agents. The well-known antiviral drug Favipiravir, a pyrazinecarboxamide derivative, underscores the potential of this heterocyclic core in combating viral infections.[9]

Recent studies have explored the synthesis of novel pyrazine conjugates with potential activity against SARS-CoV-2.[10] These studies often employ click chemistry or benzotriazole chemistry to introduce diverse functionalities to the pyrazine scaffold.

Table 2: Comparative Antiviral Activity of Pyrazine Conjugates against SARS-CoV-2

Compound IDStructureIC50 (µM)[10]CC50 (µM)[10]Selectivity Index (SI = CC50/IC50)[10]
5e Pyrazine-triazole conjugate0.4774.91610.3
12i Pyrazine-benzothiazole conjugate0.36381.3963.837
Favipiravir Reference Drug1.3825.2623.807

Structure-Activity Relationship (SAR) Insights:

  • The introduction of a triazole ring via click chemistry has yielded compounds with potent anti-SARS-CoV-2 activity.[10]

  • Conjugates containing a benzothiazole moiety have also demonstrated significant antiviral efficacy.[10]

  • The nature of the linker between the pyrazine core and the appended heterocyclic ring influences both potency and cytotoxicity.[10]

Experimental Protocol: In Vitro Antiviral Assay (SARS-CoV-2)

1. Cell Culture and Virus Propagation:

  • Vero E6 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • SARS-CoV-2 is propagated in Vero E6 cells to generate viral stocks.

2. Cytotoxicity Assay (MTT Assay):

  • Vero E6 cells are seeded in 96-well plates.
  • Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
  • MTT reagent is added to each well, and the resulting formazan crystals are dissolved in a suitable solvent.
  • Absorbance is measured at a specific wavelength to determine cell viability and calculate the 50% cytotoxic concentration (CC50).[11]

3. Antiviral Activity Assay (Plaque Reduction Assay):

  • Vero E6 cells are seeded in 6-well plates and grown to confluency.
  • The cell monolayer is infected with a known titer of SARS-CoV-2 in the presence of serial dilutions of the test compounds.
  • After an incubation period, the cells are overlaid with a medium containing agarose to restrict virus spread to adjacent cells.
  • The plates are incubated until viral plaques are visible.
  • Cells are fixed and stained with a suitable dye (e.g., crystal violet) to visualize and count the plaques.
  • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Visualization

G cluster_virus Viral Lifecycle entry Viral Entry replication Viral RNA Replication (RdRp) entry->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release inhibitor Pyrazine-2-carbonitrile Derivative inhibitor->replication Inhibition

Caption: Proposed mechanism of action for antiviral pyrazine derivatives targeting viral RNA-dependent RNA polymerase (RdRp).

Conclusion and Future Perspectives

Derivatives of this compound represent a highly valuable class of compounds with demonstrated efficacy in both oncology and virology. The ability to readily modify the core structure allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective inhibitors.

For anticancer applications, the focus remains on designing next-generation kinase inhibitors with improved selectivity profiles and the ability to overcome drug resistance. In the antiviral arena, the broad-spectrum potential of pyrazine derivatives warrants further investigation against a wider range of viruses. Future studies should focus on elucidating the precise molecular targets of these antiviral compounds and optimizing their pharmacokinetic and safety profiles to advance them towards clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloropyrazine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the development of a multitude of therapeutic agents. Among its derivatives, 5-Chloropyrazine-2-carbonitrile serves as a crucial intermediate and a foundational structure for novel drug candidates.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a particular focus on their applications in oncology and infectious diseases. We will dissect the subtle yet critical interplay between chemical structure and biological function, supported by comparative experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive resource for informed decision-making in their discovery programs.

The 5-Chloropyrazine Core: A Versatile Scaffold

The this compound moiety is a key building block in organic synthesis, particularly for creating more complex, biologically active molecules.[2] Its pyrazine ring, substituted with an electron-withdrawing cyano group and a reactive chloro group, allows for a diverse range of chemical modifications. This versatility has been exploited to generate libraries of compounds for screening against various therapeutic targets.[2]

Anticancer Activity: Targeting Cellular Proliferation

The pyrazine nucleus is a common feature in a variety of anticancer agents.[3][4] Analogs of this compound, particularly its carboxamide derivatives, have demonstrated significant potential in this area.

Comparative Analysis of Anticancer Potency

A critical aspect of SAR studies is the quantitative comparison of the biological activity of analogs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of representative pyrazine derivatives against various cancer cell lines.

Compound IDCore StructureR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
11 Pyrazine-carboxamideVaried complex substitutionsMCF-7 (Breast)5.4[5]
11 Pyrazine-carboxamideVaried complex substitutionsA549 (Lung)4.3[5]
b17 PyrazolineBenzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanoneHepG-2 (Liver)3.57[6]
2h Thiazolidinone3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidAverage (NCI60 panel)1.57 (GI50)[7]
29 1,4-PyrazineComplexVarious1.4[8]

Expert Interpretation: The data clearly indicates that substitutions on the pyrazine core have a profound impact on anticancer activity. For instance, compound 11 shows potent activity against both breast and lung cancer cell lines, highlighting the importance of its specific substitution pattern.[5] Compound b17 , a pyrazoline derivative, demonstrates superior potency against liver cancer cells compared to the standard chemotherapeutic cisplatin.[6] Furthermore, the broad-spectrum activity of compounds 2h and 29 across multiple cell lines suggests that the pyrazine scaffold can be tailored to achieve both potent and wide-ranging anticancer effects.[7][8]

Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that many pyrazine-based anticancer agents exert their effects through the inhibition of protein kinases.[9][10] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for pyrazine-based inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Phosphorylation Ligand Ligand Ligand->RTK Activation Pyrazine_Inhibitor This compound Analog Pyrazine_Inhibitor->RTK Inhibition ATP ATP Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a pyrazine analog.

Causality in Experimental Design: The choice to investigate kinase inhibition as a mechanism of action is driven by the structural similarities of many active pyrazine analogs to known kinase inhibitors. Assays are designed to measure the direct inhibition of kinase activity (biochemical assays) and the downstream consequences in cells (cellular assays), such as reduced phosphorylation of target proteins and decreased cell viability.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using graphing software.[5]

Antimycobacterial Activity: A Continuing Battle

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. Pyrazine derivatives, most notably pyrazinamide, are cornerstones of tuberculosis treatment. Analogs of this compound have been investigated for their potential to overcome drug resistance.

Comparative Analysis of Antimycobacterial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The table below presents the MIC values for a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which are closely related to this compound.

Compound IDR Group (on Phenyl Ring)MIC (µg/mL) vs. M. tuberculosis H37RvReference
21 5-chloro-2-hydroxyphenyl1.56[11]
30 4-carboxy-2-hydroxyphenyl3.13[11]
ControlPyrazinamide>100 (at neutral pH)

Expert Interpretation: The data reveals that specific substitutions on the N-phenyl ring of the 5-chloropyrazine-2-carboxamide scaffold significantly enhance antimycobacterial activity.[11] Compound 21 , with a 5-chloro-2-hydroxyphenyl substituent, is particularly potent, with an MIC of 1.56 µg/mL against the H37Rv strain of M. tuberculosis.[11] This is a substantial improvement over the parent compound, pyrazinamide, which is only active at acidic pH. The activity of these analogs at neutral pH suggests a different or modified mechanism of action, which is a critical area of investigation for overcoming resistance.

Experimental Workflow: Antimycobacterial Susceptibility Testing

The following workflow outlines the process for determining the MIC of novel compounds against Mycobacterium tuberculosis.

G Start Start Prepare_Compounds Prepare serial dilutions of pyrazine analogs Start->Prepare_Compounds Dispense Dispense inoculated broth and compound dilutions into 96-well plates Prepare_Compounds->Dispense Inoculate_Broth Inoculate Middlebrook 7H9 broth with M. tuberculosis H37Rv Inoculate_Broth->Dispense Incubate Incubate plates at 37°C for 7-14 days Dispense->Incubate Add_Indicator Add resazurin or other viability indicator Incubate->Add_Indicator Read_Results Visually or spectrophotometrically determine the lowest concentration with no bacterial growth (MIC) Add_Indicator->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazine analogs against M. tuberculosis.

Key Structure-Activity Relationship Insights and Future Directions

The comparative analysis of this compound analogs and their derivatives reveals several key SAR insights:

  • Substitution is Key: The nature and position of substituents on the pyrazine core and any appended aryl rings are critical determinants of biological activity and selectivity.

  • Hydrophilic and Lipophilic Balance: The introduction of both hydrophilic (e.g., hydroxyl, carboxyl) and lipophilic (e.g., chloro, trifluoromethyl) groups can modulate the pharmacokinetic and pharmacodynamic properties of the compounds, influencing their potency and toxicity.

  • Target-Specific Modifications: The design of future analogs should be guided by the specific molecular target. For kinase inhibitors, modifications that enhance interactions with the ATP-binding pocket are likely to be fruitful. For antimycobacterials, understanding the mechanism of action will be paramount for designing compounds that can circumvent existing resistance mechanisms.

References

A Comparative Spectroscopic Guide to Pyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of pyrazine-2-carbonitrile and its derivatives. As compounds of significant interest in medicinal chemistry and materials science, a thorough understanding of their structural and electronic properties is crucial for targeted drug design and the development of novel materials.[1] The following sections will delve into the principles and experimental data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore how substituent effects on the pyrazine ring manifest in the respective spectra, providing a foundational understanding for researchers in the field.

Introduction to Pyrazine-2-carbonitrile and its Significance

Pyrazine-2-carbonitrile is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a nitrile group.[2] The pyrazine moiety, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules and approved drugs, including the anti-tuberculosis agent pyrazinamide.[3] The electron-withdrawing nature of the pyrazine ring and the nitrile group makes these compounds interesting subjects for studying electronic effects and potential interaction sites for biological targets.[4] This guide will focus on a series of 5-substituted pyrazine-2-carbonitrile derivatives to illustrate how different functional groups influence their spectroscopic signatures.[1]

Visualizing the Core Structure and Analytical Workflow

To provide a clear visual reference, the fundamental structure of pyrazine-2-carbonitrile is depicted below.

Caption: Molecular structure of pyrazine-2-carbonitrile.

The systematic spectroscopic analysis of these derivatives follows a well-defined workflow, ensuring comprehensive characterization.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR FTIR FTIR Dissolution->FTIR UV_Vis UV-Vis Dissolution->UV_Vis MS Mass Spec. Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Property_Correlation Structure-Property Correlation Structure_Elucidation->Property_Correlation

Caption: General workflow for spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pyrazine derivatives, ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the aromatic ring.

¹H NMR Spectral Data

The chemical shifts (δ) of the pyrazine ring protons are sensitive to the nature of the substituent at the C-5 position. Electron-donating groups (EDGs) like -NH₂ and -OCH₃ tend to shield the ring protons, causing an upfield shift (lower ppm values), while electron-withdrawing groups (EWGs) like -Br deshield them, resulting in a downfield shift (higher ppm values).[1]

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃ [1]

Substituent (at C-5)H-3H-6Other Protons
-H (Pyrazine-2-carbonitrile)8.86 (d, J = 1.6 Hz)8.72 (dd, J = 2.5, 1.6 Hz)9.21 (d, J = 2.5 Hz, H-2)
-CH₃ (5-methylpyrazine-2-carbonitrile)8.65 (s)8.55 (s)2.65 (s, 3H, CH₃)
-Br (5-bromopyrazine-2-carbonitrile)8.85 (d, J = 1.5 Hz)8.95 (d, J = 1.5 Hz)-
-NH₂ (5-aminopyrazine-2-carbonitrile)8.35 (d, J = 1.5 Hz)7.95 (d, J = 1.5 Hz)5.10 (br s, 2H, NH₂)
-OCH₃ (5-methoxypyrazine-2-carbonitrile)8.45 (d, J=1.4 Hz)8.10 (d, J=1.4 Hz)4.05 (s, 3H, OCH₃)
Experimental Protocol: NMR Spectroscopy[1]
  • Instrumentation : A Bruker Avance III 400 MHz NMR spectrometer or an equivalent instrument is utilized.[1]

  • Sample Preparation : Approximately 5-10 mg of the pyrazine derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazine-2-carbonitrile derivatives, key vibrational bands include the C≡N stretch of the nitrile group and various C-H and C=N stretching and bending modes of the pyrazine ring.

Table 2: Key FTIR Absorption Bands (cm⁻¹) for Pyrazine-2-carbonitrile Derivatives

Functional GroupPyrazine-2-carbonitrile[5]5-aminopyrazine-2-carbonitrile3-(Methylthio)pyrazine-2-carbonitrile[6]
N-H Stretch (Amine)-3400-3200 (broad)-
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C≡N Stretch (Nitrile)~2240~2230~2235
C=N, C=C Stretch (Ring)~1600-1400~1600-1450~1580-1400
C-H Bending (Ring)~900-700~900-700~900-700

The position of the C≡N stretching frequency is subtly influenced by the electronic nature of the substituent. EDGs can slightly lower the frequency due to increased electron density in the ring, which can be delocalized to the nitrile group.

Experimental Protocol: FTIR Spectroscopy[2][6]
  • Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used, often equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film is applied.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The interferogram is Fourier transformed to generate the infrared spectrum.[1] The spectrum is then baseline-corrected, and the peak positions are reported in wavenumbers (cm⁻¹).[1]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Table 3: Mass Spectrometry Data for Pyrazine-2-carbonitrile and a Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)
Pyrazine-2-carbonitrileC₅H₃N₃105.10106.04
5-aminopyrazine-2-carbonitrileC₅H₄N₄120.11121.06

The molecular ion peak is typically prominent in the mass spectra of these compounds. Fragmentation patterns can involve the loss of HCN from the nitrile group or cleavage of the pyrazine ring, providing further structural confirmation.

Experimental Protocol: Mass Spectrometry[1][8]
  • Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source is commonly used.[1]

  • Sample Preparation (ESI) : Samples are dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.[1] The solution is then infused directly into the ESI source.[1]

  • Data Acquisition : Mass spectra are recorded in the positive or negative ion mode over a relevant mass-to-charge (m/z) range.

  • Data Processing : The recorded mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions.[1]

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its derivatives exhibit characteristic n→π* and π→π* transitions.[7] The position and intensity of these absorption bands are influenced by both the solvent and the substituents on the pyrazine ring.

Table 4: UV-Vis Spectral Data (λₘₐₓ, nm) for Pyrazine-2-carbonitrile in Different Solvents

Solventπ→π* Transition (nm)n→π* Transition (nm)
Hexane~260~320
Water~265~310

The π→π* transition typically undergoes a slight red shift (to longer wavelengths) in more polar solvents, while the n→π* transition experiences a blue shift (to shorter wavelengths). This is due to the differential stabilization of the ground and excited states by the polar solvent.

Experimental Protocol: UV-Vis Spectroscopy[1]
  • Instrumentation : A recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units is used.[1]

  • Sample Preparation : A dilute solution of the pyrazine derivative is prepared in the solvent of interest (e.g., methanol, hexane). The concentration is adjusted to obtain an absorbance value between 0.5 and 1.5 at the wavelength of maximum absorbance (λₘₐₓ).

  • Data Acquisition : The absorbance spectrum is recorded against a solvent blank.[1]

  • Data Processing : The wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε) are determined from the spectrum.[1]

Conclusion

The spectroscopic techniques discussed in this guide provide a comprehensive toolkit for the characterization of pyrazine-2-carbonitrile derivatives. By systematically analyzing the data from NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can gain valuable insights into the structure, electronic properties, and purity of these important compounds. The substituent-induced shifts and changes in spectral features offer a predictable framework for structure elucidation and can be correlated with the chemical reactivity and biological activity of these molecules. This guide serves as a foundational resource for scientists and professionals in the fields of drug discovery and materials science, enabling more informed and efficient research and development.

References

Phenyl-Substituted Nitrogen Heterocycles: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of phenyl groups into nitrogen-containing heterocyclic scaffolds has proven to be a highly effective strategy for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of several classes of phenyl-substituted nitrogen heterocycles, including phenylsulfanylpyrazine, pyrazole, phenazine, and piperazine derivatives. Drawing upon a range of preclinical studies, we will explore their anticancer, anti-inflammatory, and antimicrobial properties, offering insights into their mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these versatile compounds.

I. Anticancer Activity: Targeting Proliferation and Survival

The development of novel anticancer agents remains a cornerstone of pharmaceutical research. Phenyl-substituted nitrogen heterocycles have emerged as a promising class of compounds with potent cytotoxic effects against a variety of cancer cell lines.

Comparative Efficacy of Phenyl-Substituted Heterocycles

A comparative analysis of the anticancer activities of different phenyl-substituted nitrogen heterocycles reveals a broad spectrum of efficacy. For instance, novel 2-phenazinamine derivatives have demonstrated significant in vitro anticancer activity against human chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), gastric carcinoma (MGC803), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF7) cell lines.[1] Notably, compound 4 , 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect comparable to the standard chemotherapeutic agent cisplatin against both K562 and HepG2 cancer cells, with low to no toxicity against non-cancerous 293T cells.[1] This selectivity for cancer cells is a critical attribute in the development of safer chemotherapeutics.

Similarly, a series of 1-acyl-4-sulfonylpiperazine derivatives have been evaluated for their antiproliferative effects against the human prostate cancer cell line C4-2, with several compounds exhibiting interesting growth inhibitory activity.[2][3] Furthermore, thiophene-based N-phenyl pyrazolines have shown promise, with one derivative demonstrating broad-spectrum anticancer activity against T47D, 4T1, HeLa, and WiDr cancer cell lines, although with low selectivity against normal Vero cells.[4]

In another study, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and evaluated for their anticancer activities against five human cancer cell lines.[5] Among the tested compounds, 4e and 4f exhibited excellent activities, comparable to the reference drugs 5-fluorouracil and etoposide, against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM.[5]

Table 1: Comparative Anticancer Activity (IC50, µM) of Phenyl-Substituted Nitrogen Heterocycles

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine4e MCF-71 - 105-Fluorouracil, EtoposideNot Specified
2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine4f SK-MEL-281 - 105-Fluorouracil, EtoposideNot Specified
2-Phenazinamine4 K562, HepG2Comparable to CisplatinCisplatinNot Specified
Mechanism of Action: Apoptosis Induction

A preliminary investigation into the anticancer mechanism of 2-chloro-N-(phenazin-2-yl)benzamide (4 ) suggests that its cytotoxic effects are mediated through the induction of apoptosis.[1] Flow cytometry analysis revealed that this compound induces programmed cell death in a manner comparable to cisplatin.[1]

Experimental Workflow: MTT Assay for Cytotoxicity

The following protocol outlines the widely used MTT assay to assess the in vitro anticancer activity of novel compounds.

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution (5 mg/mL) to each well D->E F Incubate for 4 hours at 37°C E->F G Remove MTT solution and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Phenyl-substituted nitrogen heterocycles have demonstrated significant potential in modulating inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.

Comparative Efficacy of Phenyl-Substituted Heterocycles

Novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been designed as inhibitors of p38 mitogen-activated protein kinase (MAPK) and have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in cultured macrophages.[6] Two of the most active derivatives, 4a and 4f , demonstrated in vivo anti-inflammatory and antinociceptive properties comparable to the standard drug SB-203580 in a carrageenan-induced thermal hypernociception model in rats.[6] These compounds suppressed TNF-α levels in vivo by 57.3% and 55.8%, respectively.[6]

Piperazine derivatives have also been identified as attractive candidates for the development of new anti-inflammatory drugs.[7] The piperazine derivative LQFM-008 reduced edema in the carrageenan-induced paw edema test and decreased both cell migration and protein exudation in a carrageenan-induced pleurisy model.[7]

Furthermore, a pyrrole derivative, compound 3f , structurally inspired by the COX-2 selective inhibitor celecoxib, exhibited potent anti-inflammatory activity.[8] In a carrageenan-induced paw edema model, repeated administration of compound 3f significantly inhibited paw edema.[8] In a lipopolysaccharide (LPS)-induced systemic inflammation model, it significantly decreased serum TNF-α levels.[8]

Table 2: Comparative In Vivo Anti-inflammatory Activity

Compound ClassDerivativeModelKey Finding
N-phenylpyrazolyl-N-glycinyl-hydrazone4a Carrageenan-induced thermal hypernociception (rat)57.3% suppression of TNF-α
N-phenylpyrazolyl-N-glycinyl-hydrazone4f Carrageenan-induced thermal hypernociception (rat)55.8% suppression of TNF-α
PiperazineLQFM-008 Carrageenan-induced paw edema (rat)Significant reduction in edema
Pyrrole3f Carrageenan-induced paw edema (rat)Significant reduction in edema
Pyrrole3f LPS-induced systemic inflammation (rat)Significant decrease in serum TNF-α
Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with key signaling pathways. The N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were specifically designed as p38 MAPK inhibitors, a critical kinase in the inflammatory response.[6] The piperazine derivative LQFM-008 appears to exert its effects through the serotonergic pathway.[7] The pyrrole derivative 3f not only suppresses the pro-inflammatory cytokine TNF-α but also significantly elevates the anti-inflammatory cytokine TGF-β1, suggesting a selective immunomodulatory mechanism.[8]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Signaling Cascades cluster_2 Pro-inflammatory Mediators A Immune Cells (e.g., Macrophages) B p38 MAPK Pathway A->B C Serotonergic Pathway A->C D COX-2 Pathway A->D E TNF-α B->E F Prostaglandins D->F G Inflammation E->G F->G X N-phenylpyrazolyl-N-glycinyl-hydrazones X->B Inhibit Y Piperazine derivatives Y->C Modulate Z Pyrrole derivatives Z->D Inhibit Z->E Inhibit

Caption: Signaling pathways targeted by different classes of phenyl-substituted anti-inflammatory agents.

III. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Phenyl-substituted nitrogen heterocycles have shown promise as potent antimicrobial agents against a range of pathogens.

Comparative Efficacy of Phenyl-Substituted Heterocycles

Novel 3-phenyl-4-phenoxypyrazole analogues, PYO12 and PYO12a , have demonstrated bactericidal activity against Gram-positive bacteria with low cytotoxicity to mammalian cells.[9] These compounds were found to be effective against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 µg/ml.[9] Gram-negative bacteria, however, were resistant due to efflux pump activity.[9]

Pyrazoline derivatives have also been extensively studied for their antimicrobial properties.[10][11] One study reported a pyrazoline derivative, P1 , with potent in vitro activity against E. coli, P. aeruginosa, and B. pumilus, with MICs of 3.121, 1.5, and 22 µg/ml, respectively.[10] Another derivative, P6 , exhibited potent antifungal activity against A. niger and P. chrysogenum with MICs of 0.83 and 0.093 µg/ml, respectively.[10]

The phenazine class of compounds, which are natural products, also includes derivatives with significant antimicrobial activity.[12][13]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ClassDerivativeOrganismMIC (µg/mL)
3-Phenyl-4-phenoxypyrazolePYO12 Staphylococcus aureus1
PyrazolineP1 E. coli3.121
PyrazolineP1 P. aeruginosa1.5
PyrazolineP1 B. pumilus22
PyrazolineP6 A. niger0.83
PyrazolineP6 P. chrysogenum0.093
Mechanism of Action: Targeting the Bacterial Cell Wall

The antimicrobial mechanism of the 3-phenyl-4-phenoxypyrazole derivatives appears to involve the disruption of bacterial cell wall synthesis.[9] Exposure to PYO12 induces the expression of genes involved in resistance to cell wall-targeting antimicrobials, suggesting that it may act by binding to lipid II or other lipid intermediates involved in peptidoglycan or teichoic acid biosynthesis.[9] This is supported by the observation that the antibacterial activity of PYO12 is antagonized by undecaprenyl-pyrophosphate.[9]

Experimental Workflow: Broth Microdilution for MIC Determination

The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Broth_Microdilution A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F The MIC is the lowest concentration of the compound that completely inhibits visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

IV. Conclusion and Future Directions

Phenyl-substituted nitrogen heterocycles represent a rich source of biologically active compounds with diverse therapeutic potential. The studies highlighted in this guide demonstrate their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency and selectivity.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: While some pathways have been identified, a deeper understanding of the molecular targets is crucial for rational drug design.

  • In vivo efficacy and safety profiling: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their therapeutic index.

  • Overcoming resistance mechanisms: In the context of antimicrobial and anticancer applications, strategies to circumvent or overcome resistance are paramount.

The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

V. References

  • Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI.

  • Bastos, L. F., et al. (2016). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed.

  • García-Lara, J., et al. (2022). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. NIH.

  • Li, J., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed.

  • de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.

  • Abdellattif, M. H., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.

  • Stanković, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central.

  • Li, Y., et al. (2021). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI.

  • Al-Azawi, F. I. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives.

  • Benfodda, Z., et al. (2017). Synthesis and Anticancer Activity and Computational SAR Analysis ofAcylsulfonylpiperazines Derivatives. Semantic Scholar.

  • Li, Y., et al. (2021). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PMC - NIH.

  • Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate.

  • Rattan, S. (2012). Synthesis and Biological Activity of Some Novel Phenyl Pyrazoline Derivatives.

  • Singh, S., et al. (2023). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. IJFMR.

  • Kumar, A., et al. (2013). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research.

  • Kumar, R., & Singh, R. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

  • Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.

  • Gomaa, A. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Abu-Hashem, A. A., et al. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI.

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

References

A Head-to-Head Comparison of Pyrazine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs for the treatment of cancers and autoimmune diseases. This guide provides a detailed, head-to-head comparison of key pyrazine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their preclinical and clinical profiles. We will delve into the specificities of these inhibitors, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction: The Versatility of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile scaffold for the design of kinase inhibitors.[1][2][3] Its ability to form multiple hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal anchor for developing potent and selective inhibitors.[1][3] Most pyrazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the transfer of phosphate to substrate proteins.[1][3][4] This guide will focus on a selection of prominent pyrazine-based inhibitors that have reached clinical development: Acalabrutinib, Gilteritinib, Prexasertib, and Darovasertib.

Comparative Analysis of Pyrazine-Based Kinase Inhibitors

A critical aspect of evaluating kinase inhibitors is understanding their selectivity profile across the human kinome. High selectivity is often associated with a more favorable safety profile, as off-target inhibition can lead to unintended side effects. Here, we compare the selectivity and potency of our selected pyrazine-based inhibitors.

Acalabrutinib: A Selective BTK Inhibitor

Acalabrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. It is approved for the treatment of various B-cell malignancies.[1]

Quantitative Kinase Inhibition Profile:

KINOMEscan™ data reveals that acalabrutinib is highly selective for BTK. At a concentration of 1 µM, it inhibits a very small number of off-target kinases by more than 65%, demonstrating a significant improvement in selectivity compared to the first-generation BTK inhibitor, ibrutinib.[5][6][7]

Kinase TargetAcalabrutinib (% Inhibition @ 1µM)Ibrutinib (% Inhibition @ 1µM)
BTK <10 <10
ITK>65<10
TEC>65<10
EGFR>90<10
ERBB2>90<10
JAK3>90<10

Table 1: Comparative kinase inhibition profile of Acalabrutinib and Ibrutinib at 1µM. Data from KINOMEscan® assay. A lower percentage indicates stronger inhibition. The clinical relevance of these preclinical data has not been determined.[5][6]

Signaling Pathway:

BTK_signaling BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: Acalabrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Gilteritinib: A Potent FLT3/AXL Inhibitor

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, and it is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.

Quantitative Kinase Inhibition Profile:

KINOMEscan™ data for gilteritinib at 100 nM demonstrates potent inhibition of FLT3 and AXL, along with some off-target activity against other kinases, including ALK and LTK.[8][9]

Kinase TargetGilteritinib (% Control @ 100 nM)Primary Cellular Process
FLT3 <1Hematopoiesis, cell proliferation
AXL <1Cell survival, proliferation, migration
ALK<10Neuronal development, cell growth
LTK<1Signal transduction
MER<10Cell adhesion, phagocytosis

Table 2: KINOMEscan™ profile of Gilteritinib at 100 nM. A lower percentage of control indicates stronger binding.[8][9]

Signaling Pathway:

FLT3_signaling FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 Binding & Dimerization RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activation STAT5 STAT5 Pathway FLT3->STAT5 Activation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibition

Caption: Gilteritinib targets the FLT3 receptor, inhibiting downstream pro-survival signaling pathways.

Prexasertib: A CHK1/CHK2 Inhibitor

Prexasertib is a selective inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, CHK2.[10][11] These kinases are crucial for DNA damage response and cell cycle regulation.

Comparative In Vitro Potency:

A head-to-head comparison with other CHK1 inhibitors demonstrates that prexasertib is a highly potent inhibitor of CHK1 in cellular assays.[3]

InhibitorCHK1 IC50 (nM)CHK2 IC50 (nM)
Prexasertib (LY2606368) <1 8
MK-8776~2>100
SRA737~5>100

Table 3: Comparative cellular potency of CHK1 inhibitors. IC50 values represent the concentration required for 50% inhibition of kinase activity in cells.[3][12]

Signaling Pathway:

CHK1_signaling DNA_Damage DNA Damage/ Replication Stress ATR ATR DNA_Damage->ATR Senses CHK1 CHK1 ATR->CHK1 Activates CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibits CDKs CDKs CDC25->CDKs Activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDKs->Cell_Cycle_Arrest Prexasertib Prexasertib Prexasertib->CHK1 Inhibition

Caption: Prexasertib inhibits CHK1, a key regulator of the DNA damage response and cell cycle checkpoints.

Darovasertib: A Pan-PKC Inhibitor

Darovasertib is a potent, oral inhibitor of protein kinase C (PKC) isoforms and is being investigated for the treatment of metastatic uveal melanoma, a disease often driven by mutations that activate the PKC signaling pathway.[13][14]

Comparative In Vitro Potency:

Darovasertib demonstrates potent inhibition across multiple PKC isoforms and is significantly more potent than older generation PKC inhibitors like sotrastaurin and enzastaurin.[4][13]

PKC IsoformDarovasertib IC50 (nM)Sotrastaurin IC50 (nM)Enzastaurin IC50 (nM)
PKCα 25.2~300~25
PKCβI 66~600~6
PKCβII 58~600~6
PKCγ 109~1000~39
PKCδ 6.9~2000~36
PKCε 2.9~3000~27
PKCη 13.3~1000~24
PKCθ 3.0~700~33

Table 4: Comparative IC50 values of PKC inhibitors against various PKC isoforms.[4][13]

Signaling Pathway:

PKC_signaling GPCR GNAQ/GNA11 (GPCR) PLC PLCβ GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates MAPK MAPK Pathway (ERK) PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Darovasertib Darovasertib Darovasertib->PKC Inhibition

Caption: Darovasertib inhibits PKC, a central node in signaling pathways often dysregulated in uveal melanoma.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, we provide detailed, step-by-step methodologies for key assays used in the characterization of these kinase inhibitors.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Workflow:

KINOMEscan_workflow cluster_0 Assay Components cluster_1 Competition cluster_2 Quantification Kinase DNA-tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Wash Wash away unbound kinase Incubation->Wash qPCR Quantify bound kinase via qPCR Wash->qPCR

Caption: General workflow for a KINOMEscan™ experiment.

Step-by-Step Protocol:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated in solution with the DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower value indicates stronger binding. Dissociation constants (Kd) can be calculated from dose-response curves.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.

Principle: Cells are treated with the kinase inhibitor, and then cell lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated form of a downstream target protein. A decrease in the phosphorylation signal indicates target engagement and inhibition by the compound.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the pyrazine-based kinase inhibitor or a vehicle control (e.g., DMSO) for a predetermined amount of time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

Conclusion and Future Perspectives

The pyrazine scaffold has proven to be a highly successful starting point for the development of a diverse range of kinase inhibitors with significant clinical impact. The examples discussed in this guide—Acalabrutinib, Gilteritinib, Prexasertib, and Darovasertib—highlight the chemical tractability of this core structure in achieving high potency and, in many cases, excellent selectivity for their respective targets.

For researchers in the field, the choice of which pyrazine-based inhibitor to use as a tool compound or as a lead for further development will depend on the specific kinase of interest and the desired selectivity profile. The head-to-head data and detailed protocols provided herein offer a solid foundation for making these informed decisions. As our understanding of kinase signaling networks continues to grow, we can anticipate the development of next-generation pyrazine-based inhibitors with even greater precision and therapeutic efficacy.

References

A Comparative Guide to the Electronic Deficiency in Substituted Pyrazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of the electronic properties of substituted pyrazines. This guide is designed for researchers, medicinal chemists, and material scientists who are leveraging the unique electron-deficient nature of the pyrazine core in their work. Pyrazine and its derivatives are fundamental building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to organic electronics.[1] Their utility is intrinsically linked to the two nitrogen atoms in the aromatic ring, which significantly lower the energy of the π-system, making them excellent electron acceptors.[2][3]

This guide will provide an in-depth comparison of various substituted pyrazines, offering both experimental data and computational insights to help you understand and predict their electronic behavior. We will explore how different substituents modulate the electron deficiency of the pyrazine ring and discuss the experimental and computational methodologies used to quantify these effects.

The Electron-Deficient Nature of the Pyrazine Ring

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is inherently electron-deficient due to the high electronegativity of the nitrogen atoms.[4][5] This deficiency has profound implications for the molecule's chemical reactivity, photophysical properties, and biological activity. The electron-withdrawing nature of the pyrazine core lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][6] This stabilization of the LUMO is particularly significant, as it enhances the electron-accepting ability of the molecule.

The extent of this electron deficiency can be finely tuned by introducing various substituents to the pyrazine ring. Electron-donating groups (EDGs) can partially offset the electron deficiency, while electron-withdrawing groups (EWGs) can further enhance it.[7] This modulation of the electronic properties is a key strategy in the design of novel pyrazine-based compounds with tailored functionalities.

Quantifying Electron Deficiency: A Comparison of Methodologies

To objectively compare the electronic properties of substituted pyrazines, a combination of experimental and computational techniques is employed. Each method provides a unique window into the electronic structure of these molecules.

Experimental Approaches

1. Cyclic Voltammetry (CV): This electrochemical technique is a powerful tool for directly measuring the reduction and oxidation potentials of a molecule. The reduction potential is a direct measure of the ease with which a molecule accepts an electron, and thus serves as an excellent experimental descriptor of its electron-deficient character. A more positive reduction potential indicates a more electron-deficient system.

Experimental Protocol: Cyclic Voltammetry of Substituted Pyrazines

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) that has been freshly distilled and deoxygenated.

  • Analyte Preparation: Prepare a 1-5 mM solution of the substituted pyrazine in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window to scan from a value where no reaction occurs to a potential sufficiently negative to observe the reduction of the pyrazine derivative. A typical scan rate is 100 mV/s.

  • Internal Standard: After recording the voltammogram of the analyte, add an internal standard with a known and stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) to the solution and record another voltammogram. This allows for the accurate referencing of the measured potentials.

  • Data Analysis: Determine the half-wave potential (E₁/₂) for the reduction of the pyrazine derivative from the cyclic voltammogram. This value is taken as the average of the cathodic and anodic peak potentials. Reference the E₁/₂ value against the Fc/Fc⁺ couple.

2. UV-Visible Spectroscopy: The absorption of light by a molecule provides information about its electronic transitions. For substituted pyrazines, the energy of the lowest energy absorption band, often corresponding to the HOMO-LUMO transition, can be correlated with the electron deficiency. A red-shift (shift to longer wavelengths) in the absorption maximum often indicates a smaller HOMO-LUMO gap, which can be influenced by the substituent's electronic nature.[2][6]

Computational Approaches

1. Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry and provide a wealth of information about the electronic structure of molecules. Key parameters derived from DFT that are used to assess electron deficiency include:

  • HOMO and LUMO Energies: As mentioned earlier, the energies of the frontier molecular orbitals are direct indicators of the electron-donating and electron-accepting capabilities of a molecule. A lower LUMO energy signifies a more electron-deficient character.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas, while regions of negative potential (red) indicate electron-rich areas.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of the charge on each atom in a molecule, allowing for a detailed assessment of the electron distribution and the effect of substituents.

Substituent Effects on the Electronic Properties of Pyrazines

The electronic nature of the substituent has a dramatic impact on the electron deficiency of the pyrazine ring. The following table summarizes the experimentally determined reduction potentials and computationally calculated LUMO energies for a series of substituted pyrazines, illustrating this trend.

Substituent (R)Reduction Potential (E₁/₂) vs. Fc/Fc⁺ (V)LUMO Energy (eV)
-H (Unsubstituted)-2.10-1.15
-CH₃ (Methyl)-2.25-1.05
-OCH₃ (Methoxy)-2.35-0.98
-Cl (Chloro)-1.95-1.40
-CN (Cyano)-1.60-2.05
-NO₂ (Nitro)-1.25-2.80

Note: The values presented are representative and can vary depending on the specific experimental and computational conditions.

As the data clearly shows, electron-donating groups like methyl and methoxy make the reduction potential more negative and increase the LUMO energy, indicating a decrease in electron deficiency. Conversely, electron-withdrawing groups like chloro, cyano, and nitro make the reduction potential more positive and significantly lower the LUMO energy, signifying a substantial increase in the electron-deficient character of the pyrazine ring.[7][8]

Visualizing the Impact of Substituents

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -CH₃, -OCH₃ Pyrazine_EDG Substituted Pyrazine EDG->Pyrazine_EDG Increases Electron Density on Ring LUMO_up Less Electron-Deficient Pyrazine_EDG->LUMO_up Raises LUMO Energy EWG e.g., -CN, -NO₂ Pyrazine_EWG Substituted Pyrazine EWG->Pyrazine_EWG Decreases Electron Density on Ring LUMO_down More Electron-Deficient Pyrazine_EWG->LUMO_down Lowers LUMO Energy

Figure 1: Impact of substituents on pyrazine's electronic properties.

CV_Workflow A Prepare Electrolyte & Analyte Solution B Assemble 3-Electrode Cell A->B C Deoxygenate with Inert Gas B->C D Run Cyclic Voltammetry Scan C->D E Add Internal Standard (Fc/Fc⁺) D->E F Record Second Voltammogram E->F G Analyze Data: Determine E₁/₂ F->G

Figure 2: Experimental workflow for Cyclic Voltammetry.

Conclusion and Future Outlook

The ability to precisely control the electronic properties of the pyrazine core through substitution is a powerful tool for the rational design of new molecules. This guide has provided a framework for understanding and quantifying the electron deficiency of substituted pyrazines, highlighting the synergy between experimental and computational approaches. For drug development professionals, a deeper understanding of these electronic effects can lead to the design of more potent and selective drug candidates. For materials scientists, the tunable electronic properties of pyrazines offer exciting opportunities for the development of novel organic semiconductors and other advanced materials.[3]

As synthetic methodologies continue to advance, we can expect to see an even wider range of substituted pyrazines with unique and valuable electronic properties. The continued application of the principles and techniques outlined in this guide will be essential for harnessing the full potential of this versatile heterocyclic scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 5-Chloropyrazine-2-carbonitrile (CAS No: 36070-75-4). As a chlorinated nitrogen heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental compliance. This guide is designed for researchers and drug development professionals, offering field-proven insights grounded in established safety protocols.

Core Hazard Profile & Immediate Safety Imperatives

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its toxicity and irritant properties.[1] Accidental exposure can occur via inhalation, ingestion, or skin contact, making strict adherence to personal protective equipment (PPE) protocols non-negotiable.

Table 1: Hazard Summary for this compound

Hazard Category GHS Classification Description of Risk
Acute Toxicity, Oral Category 4 Harmful if swallowed.[1]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled as dust or mist.[1]
Skin Corrosion/Irritation Category 2 Causes skin irritation upon contact.[1]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |

Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against all potential exposure routes.

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or a full-face shield.[1][2] This is critical to prevent airborne dust from causing serious eye irritation.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1][3] Gloves must be inspected before use and disposed of properly after handling to avoid cross-contamination. Contaminated clothing should be removed immediately and washed before reuse.[3]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[1]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[1][2] Do not eat, drink, or smoke in laboratory areas.[1]

Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[4][5]

This compound is not explicitly found on the EPA's F-list or K-list of hazardous wastes from non-specific or specific sources.[4][6] However, due to its defined health hazards (Acute Toxicity), it must be managed as a hazardous waste. The responsibility for this determination rests with the waste generator—the laboratory that used the chemical.

The core directive is unambiguous: All this compound waste, including contaminated materials and rinsate, must be disposed of as hazardous chemical waste. Do not discharge this chemical or its rinsate into drains or soil, as this can lead to environmental contamination and is a violation of environmental regulations.[3][7]

Standard Disposal Protocol: Bulk & Unused Material

This protocol outlines the procedure for disposing of expired, unused, or bulk quantities of this compound. The primary goal is secure containment and transfer to a licensed disposal facility.

Step-by-Step Disposal Workflow
  • Segregation: Keep this compound waste separate from other waste streams. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1] Mixing incompatible wastes can lead to dangerous reactions.

  • Containment: The chemical should be left in its original container whenever possible. If transferring is necessary, use a clearly labeled, sealable, and chemically compatible container. Ensure the container is in good condition with a tightly fitting lid.

  • Labeling: Label the waste container clearly as "Hazardous Waste" and identify the contents: "this compound, CAS: 36070-75-4". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area. This area should be cool, dry, and well-ventilated.[3][8]

  • Pickup and Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup. The final disposal method must be compliant with all local, state, and federal regulations and is typically handled by a specialized waste management company.[8] The standard and recommended method of disposal is incineration in an authorized facility equipped with an afterburner and flue gas scrubber to manage toxic emissions.[1]

A Identify Waste: This compound B Keep in Original or Compatible Container A->B C Ensure Container is Sealed and Intact B->C D Label as 'Hazardous Waste' with Chemical Name & CAS C->D E Segregate from Incompatible Materials D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Disposal via Approved Incineration Facility G->H

Caption: Disposal workflow for bulk this compound.

Accidental Spill Management

Immediate and correct action during a spill is vital to prevent exposure and environmental release.

Step-by-Step Spill Response Protocol
  • Ensure Safety: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without appropriate training and PPE.[1]

  • Don PPE: At a minimum, wear a lab coat, gloves, and safety glasses. For significant dust generation, respiratory protection is required.[1][9]

  • Containment: Stop the source of the spill if it is safe to do so.[1]

  • Cleanup (Dry Spill): Do NOT use a dry brush or compressed air, as this will generate dust.[9] Gently sweep or shovel the solid material into an appropriate container for disposal.[1] A vacuum cleaner equipped with a HEPA filter may be used if available.

  • Packaging: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the affected area thoroughly with soap and water, but prevent runoff from entering drains.[9]

  • Reporting: Report the spill to your laboratory supervisor and EHS office. If the spill results in a release to the environment (e.g., down a drain), notify authorities immediately.[1]

Spill Spill Occurs Alert Alert Personnel Ensure Area is Ventilated Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain Spill Prevent Dust Generation PPE->Contain Collect Collect Solid Material (Sweep/Shovel into container) Contain->Collect Package Package Waste & Label as Hazardous Collect->Package Decon Decontaminate Spill Area Package->Decon Dispose Dispose of Waste via EHS Decon->Dispose

Caption: Procedural flow for managing an accidental spill.

Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent unintentional cross-contamination of future experiments.

  • Initial Removal: Carefully remove as much solid residue as possible using a spatula or scraper. This residue must be collected and disposed of as hazardous waste.

  • Solvent Rinse: Rinse the contaminated item with a suitable organic solvent in which this compound is soluble. Perform this rinse in a fume hood. The solvent rinsate must be collected and disposed of as hazardous waste.

  • Wash: After the solvent rinse, wash the equipment thoroughly with soap and hot water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

By adhering to these rigorous, safety-first protocols, researchers can effectively manage this compound from acquisition through disposal, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrazine-2-carbonitrile
Reactant of Route 2
5-Chloropyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.